molecular formula C14H8ClF3O B1586302 2-Chloro-5-(trifluoromethyl)benzophenone CAS No. 789-96-8

2-Chloro-5-(trifluoromethyl)benzophenone

Cat. No.: B1586302
CAS No.: 789-96-8
M. Wt: 284.66 g/mol
InChI Key: QHDJJBSLUFDASY-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzophenone is a useful research compound. Its molecular formula is C14H8ClF3O and its molecular weight is 284.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8ClF3O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJJBSLUFDASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229372
Record name Benzophenone, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

284.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789-96-8
Record name Benzophenone, 2-chloro-5-(trifluoromethyl)-
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Record name Benzophenone, 2-chloro-5-(trifluoromethyl)-
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Record name 789-96-8
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethyl)benzophenone, a key chemical intermediate in the fields of pharmaceutical and agrochemical development. We will delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, explore its reactivity, and discuss its applications, grounding all claims in authoritative references.

Introduction

This compound (CAS No. 789-96-8) is a substituted aromatic ketone of significant interest in synthetic chemistry.[1][2] Its unique trifunctional structure—a benzophenone core, a chlorine atom, and a trifluoromethyl group—makes it a versatile building block for constructing more complex molecular architectures. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it is known to enhance critical properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable precursor in modern drug design.[3] This guide serves as a technical resource for researchers and professionals, offering detailed insights into the scientific principles and practical methodologies associated with this compound.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is foundational to its application. The physicochemical characteristics of this compound are summarized below.

Physicochemical Data

The key identifying and physical properties are presented in Table 1. The melting point of 39-40 °C indicates it is a solid at room temperature, which simplifies handling and storage compared to liquid reagents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 789-96-8[1][2]
Molecular Formula C₁₄H₈ClF₃O[1]
Molecular Weight 284.66 g/mol [1]
IUPAC Name --INVALID-LINK--methanone[2]
Melting Point 39-40 °C[4]
Monoisotopic Mass 284.02158 Da[5]
Appearance Solid (form may vary)[4]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While complete spectral data is not always publicly available, the expected characteristics are outlined below based on the molecule's structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.30-7.90 ppm). The protons on the unsubstituted phenyl ring and the substituted phenyl ring will resonate in this area, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the chloro, trifluoromethyl, and carbonyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm, characteristic of a ketone.[6]

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) with a chemical shift influenced by the aromatic ring. For example, the CF3 carbon in a related benzonitrile appears around 122.5 ppm (q, J = 272 Hz).[7]

    • Solvent: When using deuterated chloroform (CDCl₃), a characteristic triplet will be observed at approximately 77 ppm.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

    • C=O Stretch (Ketone): A strong, sharp peak around 1660-1680 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

    • C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the -CF₃ group.

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 284.02158 Da.[5] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 285.02886 and [M+Na]⁺ at m/z 307.01080.[5] Fragmentation may involve the loss of the trifluoromethyl group or cleavage at the carbonyl group.

Section 2: Synthesis and Purification

The most reliable and common method for synthesizing benzophenones is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[8][9] This method is advantageous because the product (an aryl ketone) is deactivated towards further acylation, which effectively prevents polysubstitution.[8]

Reaction Principle

The synthesis involves the reaction of an acylating agent (benzoyl chloride) with a substituted aromatic ring (1-chloro-4-(trifluoromethyl)benzene) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The catalyst's role is to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Experimental Workflow Diagram

The overall workflow for the synthesis and purification is depicted below. This systematic approach ensures both a high yield and high purity of the final product.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification prep 1. System Setup (Inert atmosphere, dry glassware) reactants 2. Charge Reactants (Solvent, AlCl₃, Benzoyl Chloride) prep->reactants addition 3. Substrate Addition (1-chloro-4-(trifluoromethyl)benzene) reactants->addition reaction 4. Reaction (Stir at controlled temperature) addition->reaction quench 5. Quenching (Pour onto ice/HCl) reaction->quench extract 6. Extraction (e.g., Dichloromethane) quench->extract wash 7. Washing (H₂O, NaHCO₃, brine) extract->wash dry 8. Drying & Filtration (Anhydrous MgSO₄) wash->dry evap 9. Solvent Evaporation (Rotary Evaporator) dry->evap purify 10. Purification (Recrystallization or Column Chromatography) evap->purify characterize 11. Characterization (NMR, IR, MP) purify->characterize

Caption: A typical workflow for the synthesis and purification of benzophenones.

Detailed Synthesis Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-Chloro-4-(trifluoromethyl)benzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Hexane (for recrystallization)

Procedure:

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber) to handle the evolving HCl gas. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous DCM (approx. 2 mL per mmol of the limiting reagent) and anhydrous AlCl₃ (1.1 equivalents). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

  • Acylium Ion Formation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the initial exotherm.

  • Substrate Addition: After the benzoyl chloride addition is complete, add 1-chloro-4-(trifluoromethyl)benzene (1.05 equivalents) dropwise, maintaining the temperature at 0-5 °C.

    • Causality Insight: Adding the substituted benzene last to the pre-formed AlCl₃-acyl chloride complex ensures the immediate presence of the electrophile, promoting the desired reaction pathway and minimizing potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with care due to its highly exothermic nature.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Self-Validating Step: The wash with NaHCO₃ should be continued until no more CO₂ evolution is observed, confirming the complete neutralization of acid.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key structural components. The electron-withdrawing nature of the chlorine atom and the potent trifluoromethyl group deactivates the substituted aromatic ring towards further electrophilic substitution. The ketone's carbonyl group can undergo nucleophilic addition, and the C-Cl bond can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, making it a versatile handle for further synthetic transformations.

Friedel-Crafts Acylation Mechanism

The core of the synthesis is the generation of the acylium ion. This process is visualized below.

Note: The above DOT script is a template. As I cannot render images directly, placeholders are used. A real implementation would require image files for chemical structures.

Caption: Formation of the acylium ion electrophile via Lewis acid activation.

Section 4: Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated chemical intermediate.

  • Pharmaceutical Synthesis: Benzophenone scaffolds are present in a wide array of FDA-approved drugs. This particular derivative serves as a precursor for creating novel compounds, especially in CNS drug discovery. The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic degradation and increasing cell membrane permeability.[3]

  • Agrochemical Development: Similar to pharmaceuticals, the -CF₃ group imparts beneficial properties to pesticides, such as enhanced efficacy and metabolic stability, leading to longer-lasting effects.[1] This intermediate can be used to synthesize advanced herbicides, insecticides, and fungicides.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The known hazards are summarized from safety data sheets.

Table 2: Hazard Identification

Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[4]
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[4]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties. Its synthesis is reliably achieved through the classic Friedel-Crafts acylation, a process that is both scalable and avoids common side reactions like polysubstitution. The strategic placement of the chloro and trifluoromethyl groups provides synthetic chemists with versatile handles for further modification, while imparting desirable physicochemical properties crucial for the development of next-generation pharmaceuticals and agrochemicals. Adherence to established safety protocols is mandatory for its handling and use in a research and development setting.

References

physicochemical characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone

Introduction

This compound is a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. As a substituted benzophenone, it belongs to a class of compounds recognized as a "ubiquitous scaffold in medicinal chemistry" due to its presence in numerous bioactive molecules and its utility as a versatile synthetic building block.[1][2] The presence of three distinct functional moieties—a chloro group, a trifluoromethyl group, and a benzoyl group—imparts a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of the core . It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications in synthesis, process development, and analytical characterization. The information herein is synthesized from established chemical data sources and proven analytical methodologies to ensure scientific integrity and practical utility.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research and development. The fundamental identifiers and physical properties for this compound are summarized below.

Table 1: Key Identifiers
IdentifierValueSource
CAS Number 789-96-8[3][4]
Molecular Formula C₁₄H₈ClF₃O[4][5]
Molecular Weight 284.66 g/mol [4]
Monoisotopic Mass 284.02158 Da[5]
IUPAC Name [2-chloro-5-(trifluoromethyl)phenyl]-phenylmethanone[5]
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl[5]
InChIKey QHDJJBSLUFDASY-UHFFFAOYSA-N[5]
Table 2: Physicochemical Properties
PropertyValue / DescriptionRationale & Notes
Appearance Expected to be a solid at room temperature.Benzophenone and its substituted derivatives are typically crystalline solids.
Solubility Sparingly soluble in water; soluble in most organic solvents such as dichloromethane, acetone, and ethyl acetate.The largely nonpolar aromatic structure dictates its solubility profile. This is typical for similar compounds like 2-chloro-5-(trifluoromethyl)pyridine.[6]
Melting Point Data not readily available in public literature.Must be determined experimentally. For context, the related compound 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C.
Boiling Point Data not readily available in public literature.Must be determined experimentally under vacuum to prevent decomposition. The related compound 2'-Chloro-5'-(trifluoromethyl)acetophenone has a boiling point of 204-205 °C.[7]
XlogP (predicted) 4.8This high value indicates significant lipophilicity, suggesting high membrane permeability and low aqueous solubility.[5]

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR : The spectrum will be characterized by complex multiplets in the aromatic region (approx. 7.4-7.9 ppm) corresponding to the eight distinct protons on the two phenyl rings. The specific substitution pattern removes symmetry, leading to a complex splitting pattern.

    • ¹³C NMR : Key signals include the carbonyl carbon (C=O) resonance (typically >190 ppm), the quaternary carbon attached to the -CF₃ group (which will show coupling to fluorine), and the various aromatic carbons. A reference spectrum is available that can be used for comparison.[8]

    • ¹⁹F NMR : This is a critical technique for any trifluoromethyl-containing compound. A sharp singlet is expected for the -CF₃ group. Based on analogous structures, the chemical shift is anticipated to be in the range of -60 to -65 ppm. For instance, 1-nitro-2-(trifluoromethyl)benzene shows a singlet at -60.13 ppm.[9]

  • Mass Spectrometry (MS) The compound's mass and fragmentation pattern are definitive. The monoisotopic mass is 284.02158 Da.[5] Under Electron Ionization (EI), characteristic fragmentation would involve cleavage at the carbonyl group, leading to benzoyl cations and substituted phenyl cations. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry.[5]

    Table 3: Predicted m/z for Common Adducts

    Adduct Predicted m/z
    [M+H]⁺ 285.02886
    [M+Na]⁺ 307.01080
    [M-H]⁻ 283.01430

    Source: PubChemLite[5]

  • Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong, sharp absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Other key signals include C-H stretching for the aromatic rings (~3050-3100 cm⁻¹), C=C ring stretching (~1450-1600 cm⁻¹), and characteristic bands for C-Cl and C-F vibrations in the fingerprint region.

Analytical Workflows and Protocols

Purity assessment and quantification are critical for any chemical intermediate. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.[10]

Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for receiving, characterizing, and releasing a sample of this compound in a research or quality control setting.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting Sample Sample Receipt & Login Prep Prepare Stock Solution (e.g., 1 mg/mL in DCM) Sample->Prep GCMS GC-MS Analysis (Identity & Volatile Impurities) Prep->GCMS HPLC HPLC-UV Analysis (Purity & Non-Volatile Impurities) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structure) Prep->NMR Review Data Analysis & Review GCMS->Review HPLC->Review NMR->Review Report Generate Certificate of Analysis (CoA) Review->Report

Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a self-validating method for assessing the purity and confirming the identity of this compound.

1. Rationale and Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the chosen method due to the compound's expected volatility and thermal stability. Splitless injection is selected to maximize sensitivity for trace impurity detection.[11] The MS detector provides definitive identification based on the mass-to-charge ratio and fragmentation pattern, which is superior to detectors that rely solely on retention time.

2. Materials and Reagents:

  • This compound sample

  • Dichloromethane (DCM), HPLC or GC-grade

  • Anhydrous Sodium Sulfate

  • Class A Volumetric flasks and pipettes

  • Autosampler vials with caps

3. Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM to create a 1 mg/mL stock solution. c. Transfer an aliquot of the solution into an autosampler vial for analysis.

  • Instrumentation (Typical Conditions):

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Injector: Splitless mode, 250 °C.

    • Column: High-resolution fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

    • Scan Range: 40-450 amu.

  • Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern and library data. c. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. d. Identify any impurities present at >0.05% area.

Synthesis and Reactivity Context

Understanding the synthetic origin of a compound provides insight into potential process-related impurities. Benzophenones are commonly synthesized via Friedel-Crafts acylation.[12] This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Plausible Synthetic Route: Friedel-Crafts Acylation

Synthesis reactant1 Benzoyl Chloride product This compound reactant1->product + reactant2 4-Chloro-3-(trifluoromethyl)toluene (or related benzene derivative) reactant2->product catalyst AlCl₃ (Lewis Acid Catalyst) catalyst->product Reaction

Caption: Plausible Friedel-Crafts acylation route to the target compound.

This synthetic pathway suggests that potential impurities could include unreacted starting materials, isomers formed from non-regioselective acylation, or polysubstituted byproducts. The analytical methods described in Section 3 are designed to detect and quantify such impurities.

Safety and Handling

Based on safety data sheets for this compound and structurally related compounds, appropriate handling procedures are mandatory.[13][14]

Table 4: GHS Hazard Information

Hazard Class Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[13]
Skin Irritation H315 Causes skin irritation.[13][14]
Eye Irritation H319 Causes serious eye irritation.[13][14]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[13][14] |

Core Handling Requirements:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[13]

Conclusion

This compound is a highly functionalized intermediate with a distinct set of physicochemical properties defined by its aromatic, halogen, and carbonyl components. Its high lipophilicity, characteristic spectroscopic fingerprint, and predictable reactivity make it a valuable tool for synthetic chemists. The analytical protocols detailed in this guide provide a robust framework for ensuring its identity, purity, and quality in a research or manufacturing setting. Adherence to the outlined safety and handling procedures is essential for mitigating the associated health hazards. This technical guide serves as a foundational resource for professionals leveraging this compound in the development of novel pharmaceuticals and agrochemicals.

References

molecular structure of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-5-(trifluoromethyl)benzophenone

Abstract

This compound is a halogenated aromatic ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a benzophenone core functionalized with both a chloro and a trifluoromethyl group, renders it a valuable intermediate for the synthesis of complex organic molecules. The trifluoromethyl moiety, in particular, is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction and Strategic Importance

This compound (CAS No: 789-96-8) is a substituted aromatic ketone.[1][2] The strategic importance of this molecule stems from the combination of its three core structural features: the benzophenone scaffold, the electron-withdrawing chlorine atom, and the highly lipophilic trifluoromethyl (-CF3) group.

  • Benzophenone Core: This diaryl ketone structure is a common motif in photochemistry and serves as a foundational scaffold for various pharmaceuticals.

  • Trifluoromethyl Group: The incorporation of a -CF3 group is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[3] This group can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability due to its lipophilicity, and improve binding to target proteins through favorable interactions.[3][4]

  • Chloro Group: The chlorine substituent modifies the electronic properties of the aromatic ring and provides an additional site for synthetic modification through cross-coupling reactions.

This combination makes this compound a crucial precursor for creating novel compounds in the pharmaceutical and agrochemical sectors.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is unsubstituted. The second phenyl ring is substituted at the 2-position with a chlorine atom and at the 5-position with a trifluoromethyl group, relative to the point of attachment of the carbonyl group.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 789-96-8[1][2][7]
Molecular Formula C₁₄H₈ClF₃O[2][7][8][9]
Molecular Weight 284.67 g/mol [8]
IUPAC Name --INVALID-LINK--methanone[9]
Melting Point 39-40 °C[8]
InChIKey QHDJJBSLUFDASY-UHFFFAOYSA-N[8][9]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved by the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene with benzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as the catalyst.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Experimental Protocol
  • Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acylium Ion Formation: Slowly add benzoyl chloride (1.0 eq.) to the suspension at 0 °C. The mixture should be stirred for 20-30 minutes to allow for the formation of the acylium ion-catalyst complex.

  • Substrate Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure compound.

Causality and Mechanistic Insights

The choice of Friedel-Crafts acylation is deliberate. The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of benzoyl chloride, creating a highly electrophilic acylium ion. This powerful electrophile is necessary to overcome the deactivating effect of the chloro and trifluoromethyl groups on the aromatic ring of the substrate. The acylation occurs ortho to the chlorine atom, directed by the chlorine's weak ortho, para-directing effect and influenced by steric factors.

Spectroscopic and Analytical Characterization

Structural verification is paramount. A combination of mass spectrometry and NMR spectroscopy provides unambiguous confirmation of the molecular structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios for common adducts are crucial for identification.

AdductPredicted m/z
[M+H]⁺ 285.02886
[M+Na]⁺ 307.01080
[M]⁺ 284.02103
[M-H]⁻ 283.01430
Data sourced from predicted values.[9]
NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

NucleusPredicted Chemical Shift (δ) / ppmKey Features
¹H NMR 7.4 - 8.0Complex multiplet patterns corresponding to the 8 aromatic protons. Protons on the substituted ring will show coupling to fluorine.
¹³C NMR 120 - 140Multiple signals in the aromatic region. The trifluoromethyl carbon appears as a quartet due to C-F coupling. The carbonyl carbon signal is expected downfield (>190 ppm). A known spectrum shows signals including those at 134.7 (q, J=33 Hz) and 123.2 (q, J=272 Hz).[8][10]
¹⁹F NMR ~ -63A singlet is expected, characteristic of the -CF₃ group attached to the aromatic ring.[10]
Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.[8]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be followed.

  • Hazard Identification: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[11]

  • Safe Handling: Always handle this chemical in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a synthetically valuable compound whose molecular structure is ideally suited for applications in medicinal chemistry and materials science. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of the chloro and trifluoromethyl substituents provides a unique combination of electronic and steric properties, making it a highly sought-after building block for the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

A Technical Guide to the Solubility and Stability of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a substituted aromatic ketone of interest in synthetic organic chemistry. Its utility often lies as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of a chloro group and a trifluoromethyl (-CF3) group significantly influences its physicochemical properties.[1] The -CF3 group, in particular, is known to enhance metabolic stability and bioavailability in final products by virtue of its lipophilicity and resistance to enzymatic degradation.[1]

A comprehensive understanding of the solubility and stability of this intermediate is paramount for researchers. These parameters govern crucial aspects of process development, including reaction kinetics, purification strategies, formulation, and storage. Inconsistent or unpredictable behavior due to poor solubility can lead to unreliable results in experimental settings, while unforeseen degradation can compromise the integrity of synthetic pathways and final product purity.[2][3]

This guide provides a framework for characterizing the solubility and stability of this compound. While extensive public data on this specific molecule is limited, this document outlines the authoritative, field-proven methodologies required to generate this critical data in a research or development setting. It emphasizes the causality behind experimental choices and provides self-validating protocols grounded in international regulatory standards.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties is the first step in predicting the behavior of a compound.

PropertyValueSource
CAS Number 789-96-8[4][5][6]
Molecular Formula C₁₄H₈ClF₃O[4][6][7]
Molecular Weight 284.66 g/mol [4][6]
Appearance White solid (predicted)[8]
Predicted XlogP 4.8[7]

Note: XlogP is a computed octanol/water partition coefficient, indicating high lipophilicity and predicting low aqueous solubility.

Solubility Profile: A Methodological Approach

The solubility of a compound is a critical parameter, influencing everything from reaction medium selection to bioavailability.[2][3] Given the high predicted XlogP, this compound is expected to be poorly soluble in aqueous media and soluble in various organic solvents.[7][8]

Causality Behind Solvent Selection

To establish a comprehensive solubility profile, a range of solvents should be selected to represent different polarities and functionalities relevant to synthesis, purification, and formulation.

  • Aqueous Buffers (pH 3, 7, 9): To understand solubility in physiological-relevant conditions and assess the impact of pH.

  • Alcohols (Methanol, Ethanol, Isopropanol): Common polar protic solvents used in synthesis and crystallization.

  • Ketones (Acetone, Methyl Ethyl Ketone): Polar aprotic solvents with good solvating power.

  • Ethers (Tetrahydrofuran (THF), Diethyl Ether): Used in organic reactions; sodium-benzophenone ketyl is a classic indicator for drying ethers.[8]

  • Hydrocarbons (Heptane, Toluene): Nonpolar solvents used for extractions and certain reactions.

  • Chlorinated Solvents (Dichloromethane): A common solvent for organic synthesis.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[9][10]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected test solvent. The key is to ensure a visible excess of solid remains, confirming that saturation has been reached.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifuge the samples at high speed.[3]

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV.[2][11] The concentration is determined by comparing the response to a calibration curve prepared from a known standard.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of test solvent A->B C Seal and agitate at constant temperature (24-48h) B->C Ensure saturation D Allow to settle or centrifuge C->D Reach equilibrium E Withdraw aliquot of clear supernatant D->E F Dilute sample into calibrated range E->F G Quantify via HPLC-UV F->G

Caption: Diagram 1: Shake-Flask Solubility Workflow.

Data Summary Table (Template)
SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25[To be determined]Shake-Flask HPLC-UV
Methanol25[To be determined]Shake-Flask HPLC-UV
Acetonitrile25[To be determined]Shake-Flask HPLC-UV
Dichloromethane25[To be determined]Shake-Flask HPLC-UV
Toluene25[To be determined]Shake-Flask HPLC-UV

Stability Profile: A Forced Degradation Approach

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[12] This process is mandated by regulatory bodies like the ICH for drug development and is a best practice in chemical research.[12][13]

Causality Behind Stress Conditions

The goal of forced degradation is not to completely destroy the compound but to achieve a target degradation of 5-20%.[14][15][16] This range provides sufficient quantities of degradation products for detection and characterization without being excessive. The conditions are chosen to mimic potential storage and handling stresses.

  • Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments.

  • Oxidation: Tests susceptibility to oxidative degradation.

  • Thermal: Assesses stability at elevated temperatures.

  • Photostability: Determines sensitivity to light exposure.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).[15]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at ~60°C for a set period (e.g., 2, 8, 24 hours).[15]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set period.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set period.

    • Thermal: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).[13]

    • Photostability: Expose the solid compound and the stock solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[12][15]

  • Timepoint Sampling: At designated time points, withdraw a sample from each stress condition.

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.[15]

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.[14] A photodiode array (PDA) detector is highly recommended to assess peak purity.

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light) A->F G Sample at Time Points (e.g., 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H If applicable I Analyze All Samples vs. Control (Stability-Indicating HPLC-PDA) G->I H->I

Caption: Diagram 2: Forced Degradation Study Logic.

Data Summary Table (Template)
Stress ConditionReagent/SettingTime (h)% Assay of Parent% DegradationNo. of Degradants
ControlNone24[~100][~0]**
Acid Hydrolysis0.1 M HCl @ 60°C24[TBD][TBD][TBD]
Base Hydrolysis0.1 M NaOH @ RT24[TBD][TBD][TBD]
Oxidation3% H₂O₂ @ RT24[TBD][TBD][TBD]
Thermal (Solid)80°C24[TBD][TBD][TBD]
Photolytic (Solution)ICH Q1B-[TBD][TBD][TBD]

Analytical Methodology: HPLC-UV

A robust analytical method is the cornerstone of accurate solubility and stability testing. For benzophenone derivatives, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[11]

Recommended HPLC Method Parameters
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). A C18 column provides excellent retention and separation for nonpolar compounds like benzophenone derivatives.[11]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically effective.[11][17]

    • Example Gradient: Start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 254 nm.[11][17]

  • Injection Volume: 10 µL.

  • Trustworthiness Check: The method must be validated for specificity (stability-indicating), linearity, accuracy, and precision according to ICH Q2(R1) guidelines to ensure trustworthy results.

Conclusion

References

The Strategic Utility of 2-Chloro-5-(trifluoromethyl)benzophenone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated and trifluoromethylated aromatic ketone that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of a chlorine atom and a strongly electron-withdrawing trifluoromethyl group, render it a highly reactive and strategic precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of pharmaceuticals and agrochemicals. We will delve into key reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.

PropertyValueReference
CAS Number 789-96-8[1]
Molecular Formula C₁₄H₈ClF₃O[1]
Molecular Weight 284.66 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 39-41 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Insoluble in water.

Core Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its ketone functional group and the susceptibility of the chloro-substituent to nucleophilic displacement. These features allow for its elaboration into a variety of valuable intermediates and final products.

Synthesis of Amides via the Beckmann Rearrangement

A cornerstone application of benzophenone derivatives is their conversion to amides through the Beckmann rearrangement of their corresponding oximes. This transformation is a powerful tool for the construction of nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and bioactive molecules.

Reaction Pathway:

The overall transformation involves two key steps: the formation of the benzophenone oxime and its subsequent acid-catalyzed rearrangement.

Beckmann_Rearrangement start This compound oxime This compound Oxime start->oxime NH2OH·HCl, Base amide N-(phenyl)-2-chloro-5-(trifluoromethyl)benzamide oxime->amide Acid catalyst (e.g., PPA, H2SO4) Friedlander_Synthesis cluster_0 Synthesis of Precursor cluster_1 Friedländer Annulation start 2-Nitro-5-(trifluoromethyl)benzoyl chloride benzophenone This compound start->benzophenone Friedel-Crafts Acylation with Benzene, AlCl3 aminobenzophenone 2-Amino-5-(trifluoromethyl)benzophenone benzophenone->aminobenzophenone Reduction (e.g., Fe/HCl or H2, Pd/C) quinoline Substituted Quinoline aminobenzophenone->quinoline Ketone with α-methylene group, Acid or Base catalyst Agrochemical_Synthesis benzophenone This compound amide N-(phenyl)-2-chloro-5-(trifluoromethyl)benzamide benzophenone->amide Beckmann Rearrangement pyridine_intermediate 2-Chloro-5-(trifluoromethyl)pyridine amide->pyridine_intermediate Multi-step transformation (hypothetical) agrochemical Active Agrochemical Ingredient pyridine_intermediate->agrochemical Further functionalization

References

A Technical Guide to the Reactivity of the Trifluoromethyl Group in 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal and materials chemistry, prized for its profound impact on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and electronic character.[1][2] This guide provides an in-depth analysis of the reactivity associated with the trifluoromethyl group as presented in the 2-Chloro-5-(trifluoromethyl)benzophenone scaffold. We will dissect the powerful electron-withdrawing nature of the CF₃ group and its subsequent influence on the reactivity of the aromatic core, particularly concerning electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this whitepaper will explore the conditions under which the typically robust C-F bonds of the trifluoromethyl group itself can be chemically transformed, a topic of growing importance in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

The Trifluoromethyl Group: A Primer on its Physicochemical Properties

The strategic incorporation of a trifluoromethyl group into an organic molecule is a well-established method for enhancing desirable properties.[3] Its influence stems from a unique combination of electronic, steric, and stability factors.

Electronic Effects: The Inductive Power of Fluorine

The defining characteristic of the trifluoromethyl group is its potent electron-withdrawing nature.[4] This is a direct consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached, and subsequently, from the rest of the molecule. This powerful inductive effect (-I effect) significantly lowers the electron density of the aromatic ring, a feature that governs much of its reactivity.[2][5] Unlike groups with available lone pairs, the CF₃ group has no resonance-donating (+R) capability, making it one of the strongest deactivating groups in aromatic chemistry.[6]

Steric and Conformational Influence

The trifluoromethyl group is significantly bulkier than a hydrogen or methyl group.[7] This steric demand can influence the conformation of the molecule and direct the approach of reagents in chemical reactions, contributing to regioselectivity.[8]

Contribution to Metabolic Stability and Lipophilicity

In drug development, the CF₃ group is frequently employed to enhance a candidate's pharmacokinetic profile. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][7] This inherent strength renders the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes, which can prolong a drug's half-life.[2] Additionally, the presence of fluorine atoms increases the molecule's lipophilicity (fat-solubility), which can improve its ability to permeate biological membranes and interact with hydrophobic binding pockets in target proteins.[3][7]

Analysis of the this compound Scaffold

The title compound, this compound, presents a complex electronic landscape where multiple substituents modulate the reactivity of the phenyl ring.

Molecular Structure and Physicochemical Data

The structure features a benzophenone core, with one phenyl ring bearing both a chlorine atom and a trifluoromethyl group.

PropertyValueReference
CAS Number 789-96-8[9][10][11]
Molecular Formula C₁₄H₈ClF₃O[9][10]
Molecular Weight 284.66 g/mol [9]
IUPAC Name --INVALID-LINK--methanone[10]
Interplay of Substituent Effects

The reactivity of the substituted aromatic ring is governed by the combined electronic effects of three distinct groups:

  • Benzoyl Group (C=O): Strongly electron-withdrawing and deactivating; directs incoming electrophiles to the meta position.

  • Trifluoromethyl Group (-CF₃): Strongly electron-withdrawing and deactivating; directs incoming electrophiles to the meta position.[12]

  • Chloro Group (-Cl): Deactivating via induction but directs incoming electrophiles to the ortho and para positions due to lone pair resonance donation.

In this compound, these groups work in concert to create a highly electron-deficient aromatic system.

Reactivity Profile of the Aromatic Core

The electron-poor nature of the substituted ring dictates its susceptibility to different reaction classes.

Electrophilic Aromatic Substitution (EAS): A Highly Deactivated System

The presence of three powerful deactivating groups (benzoyl, CF₃, and Cl) makes the substituted ring extremely resistant to electrophilic aromatic substitution. The CF₃ group strongly withdraws electron density, deactivating the ring towards attack by electrophiles.[5][7] Should a reaction be forced under harsh conditions, the regiochemical outcome is predictable. The CF₃ group directs meta to itself, the benzoyl group directs meta to itself, and the chloro group directs ortho and para to itself. All of these directing effects converge on the C-4 position, making it the least deactivated site for a potential electrophilic attack, though the overall reaction remains highly unfavorable.

EAS_Directing_Effects cluster_0 Electrophilic Aromatic Substitution: Meta-Directing Effect of CF3 Wheland Intermediate Start Benzene-CF3 Meta_Attack Meta Attack (Favored) Start->Meta_Attack + E+ Ortho_Attack Ortho/Para Attack (Disfavored) Start->Ortho_Attack + E+ E_plus E+ Meta_Attack->Wheland Forms stable Wheland intermediate Unstable Unstable Intermediate (Adjacent + Charges) Ortho_Attack->Unstable Forms resonance structure with C+ next to C-CF3

Caption: Logical flow of electrophilic attack on a CF₃-substituted ring.

Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bond

In stark contrast to its inertia towards electrophiles, the electron-deficient ring is highly activated for nucleophilic aromatic substitution (SₙAr).[13][14] The chlorine atom at the C-2 position is the designated leaving group. Its departure is facilitated by the strong electron-withdrawing capabilities of both the trifluoromethyl group (para to the chlorine) and the benzoyl group (ortho to the chlorine). These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance and induction, thereby lowering the activation energy for the reaction.[15] This makes the displacement of the chloro substituent with various nucleophiles (e.g., amines, alkoxides, thiolates) a synthetically viable and efficient transformation.

SNAr_Mechanism Reactant This compound Cl attached at C2 Meisenheimer Meisenheimer Complex Negative charge delocalized by C=O and CF3 Reactant:f1->Meisenheimer:f0 + Nu- (Attack at C2) Nucleophile Nu- Product Substituted Product Nu attached at C2 Meisenheimer:f0->Product:f1 - Cl- (Loss of Leaving Group) Leaving_Group Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Nucleophilic Displacement of Chlorine with Morpholine

This protocol describes a representative SₙAr reaction, which serves as a reliable method for functionalizing the scaffold.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

    • Add anhydrous DMSO via syringe to dissolve the solids.

    • Add morpholine to the stirring mixture at room temperature.

    • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Causality: The elevated temperature provides the necessary activation energy for the substitution, while the polar aprotic solvent (DMSO) effectively solvates the potassium cation, increasing the nucleophilicity of the morpholine.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)-5-(trifluoromethyl)benzophenone.

Direct Transformations of the Trifluoromethyl Group

While the CF₃ group is renowned for its stability, it is not entirely inert. Under specific and often forcing conditions, it can undergo chemical transformations.

The Inert Nature: Conditions for Stability

Under the vast majority of synthetic conditions, including those involving mild acids, bases, and common organometallic reagents at moderate temperatures, the trifluoromethyl group remains intact.[1][16] This robustness is a primary reason for its widespread use as a bioisostere for other chemical groups.[7]

Forced Hydrolysis to Carboxylic Acid

One of the classic, albeit harsh, transformations of an aromatic CF₃ group is its hydrolysis to a carboxylic acid. This reaction typically requires treatment with concentrated or fuming sulfuric acid at elevated temperatures.[16] More recent studies have shown that Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), can also effect this transformation, proceeding through the formation of reactive electrophilic intermediates.[17]

Caption: Workflow for the hydrolysis of the CF₃ group to a carboxylic acid.

Reductive Defluorination and C-F Bond Activation

The selective activation of a single C-F bond within a CF₃ group is a significant challenge but represents a frontier in modern synthetic chemistry.[18] These transformations often rely on transition-metal catalysis or photoredox conditions to generate radical intermediates.[19][20] For instance, photocatalytic methods have been developed that can achieve the defluorinative coupling of trifluoromethylarenes with other molecules, effectively using the Ar-CF₃ unit as an Ar-CF₂ radical synthon.[19] While not yet routine, these advanced methods demonstrate that the CF₃ group can be used as a handle for further synthetic diversification, moving beyond its traditional role as a passive stability enhancer.

Summary and Application in Drug Discovery

The reactivity of this compound is a tale of two functionalities: a highly deactivated aromatic ring that is simultaneously primed for nucleophilic substitution, and an exceptionally stable trifluoromethyl group that can be transformed only under specific, forcing conditions.

Reaction TypeReactivity of Substituted RingKey Influencing GroupsTypical Outcome
Electrophilic Aromatic Substitution Highly Deactivated-CF₃, -C=O, -ClNo reaction under standard conditions
Nucleophilic Aromatic Substitution Highly Activated-CF₃, -C=OFacile displacement of the -Cl group
CF₃ Group Transformation Inert (typically)N/AStable under most conditions; can be hydrolyzed or activated with specialized reagents

This duality makes the molecule a valuable building block in drug discovery.[2] Medicinal chemists can leverage the facile SₙAr reaction to introduce a wide array of functional groups at the C-2 position, rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. All the while, the CF₃ group at C-5 can be relied upon to confer enhanced metabolic stability and favorable lipophilicity to the final compounds. A thorough understanding of these reactivity patterns is therefore essential for any scientist working with this important chemical scaffold.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a multifaceted molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a synthetic intermediate stems from the unique electronic landscape created by its constituent functional groups. The presence of a chlorine atom, a strongly electron-withdrawing trifluoromethyl group, and a carbonyl moiety bestows upon the molecule a distinct reactivity profile, characterized by well-defined electrophilic and nucleophilic centers. Understanding the interplay of these groups is paramount for predicting reaction outcomes and designing novel synthetic strategies. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in fundamental principles of organic chemistry and supported by practical insights for its application in research and development.

Molecular Structure and Electronic Properties

The foundational step in identifying reactive sites is a thorough analysis of the molecule's structure and the electronic effects of its substituents. This compound comprises a benzoyl group attached to a 2-chloro-5-(trifluoromethyl)phenyl ring.

Substituent Effects:

  • Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] It deactivates the aromatic ring towards electrophilic attack primarily through a strong negative inductive effect (-I).[3][4] This effect significantly reduces the electron density of the aromatic ring to which it is attached.

  • Chlorine (-Cl) Atom: As a halogen, chlorine exhibits a dual electronic effect. It is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect (-I). However, it can also donate electron density to the aromatic ring through resonance (+M effect) via its lone pairs.[3] Overall, halogens are considered weakly deactivating groups.[5]

  • Carbonyl (C=O) Group: The carbonyl group is a classic electron-withdrawing group, both inductively and through resonance. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electron-deficient.

The confluence of these effects creates a molecule with distinct regions of high and low electron density, which in turn dictate its reactivity towards electrophiles and nucleophiles.

Identifying the Primary Electrophilic and Nucleophilic Sites

The electronic perturbations caused by the substituents allow for a clear delineation of the molecule's reactive centers.

Electrophilic Sites

Electrophilic sites are electron-deficient and are thus susceptible to attack by nucleophiles.

  • Carbonyl Carbon: The most prominent electrophilic center in this compound is the carbonyl carbon. The polarization of the C=O bond, amplified by the electron-withdrawing nature of the attached aromatic rings, makes this carbon highly susceptible to nucleophilic attack. This is a characteristic reaction of ketones and benzophenones in general.

  • Aromatic Ring Carbons: The substituted phenyl ring is significantly deactivated by the combined electron-withdrawing power of the chloro and trifluoromethyl groups, making it less susceptible to electrophilic aromatic substitution.[3][6] However, the carbon atom bonded to the chlorine is a potential site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups ortho and para to the chlorine atom can stabilize the intermediate Meisenheimer complex formed during such a reaction.[7]

Nucleophilic Sites

Nucleophilic sites are electron-rich and can react with electrophiles.

  • Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center. It can be protonated by acids or coordinate to Lewis acids, which further enhances the electrophilicity of the carbonyl carbon.

  • Aromatic Rings: While the substituted ring is electron-deficient, the unsubstituted phenyl ring behaves as a typical aromatic system. It can undergo electrophilic aromatic substitution, although the benzoyl group is deactivating and directs incoming electrophiles to the meta position. The substituted ring, despite its deactivation, can still participate in certain electrophilic reactions under forcing conditions. The directing effects of the existing substituents would then come into play. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho, para-director.[3][4][6]

The interplay of these directing effects can lead to complex product mixtures in electrophilic aromatic substitution reactions.

Visualizing the Reactive Landscape

The following diagram illustrates the key electrophilic and nucleophilic sites within this compound.

Caption: Electrophilic and Nucleophilic Sites of the Molecule.

Experimental Protocols: Probing Reactivity

The theoretical analysis of reactive sites must be validated through experimental investigation. Below are representative protocols that exploit the electrophilic and nucleophilic nature of this compound.

Protocol 1: Nucleophilic Addition to the Carbonyl Group (Grignard Reaction)

This protocol demonstrates the high electrophilicity of the carbonyl carbon.

Objective: To synthesize a tertiary alcohol via the addition of a Grignard reagent to the carbonyl group.

Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine and a few drops of a solution of an appropriate alkyl or aryl halide (e.g., bromobenzene, 1.1 eq) in anhydrous diethyl ether.

  • Grignard Formation: Once the reaction initiates (as evidenced by a color change and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.

  • Reaction: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates the potential for substitution at the carbon bearing the chlorine atom, a reaction facilitated by the electron-withdrawing substituents.

Objective: To replace the chlorine atom with a nucleophile, such as an alkoxide or an amine.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 1.5-2.0 eq) and a base if necessary (e.g., potassium carbonate for amine nucleophiles).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Data Presentation

Reaction TypeReagentKey Reactive SiteExpected Product Class
Nucleophilic AdditionGrignard Reagent (R-MgX)Carbonyl CarbonTertiary Alcohol
Nucleophilic AdditionSodium Borohydride (NaBH₄)Carbonyl CarbonSecondary Alcohol
Nucleophilic Aromatic SubstitutionSodium Methoxide (NaOCH₃)C-Cl CarbonAryl Ether
Nucleophilic Aromatic SubstitutionAmmonia (NH₃)C-Cl CarbonPrimary Aryl Amine
Electrophilic Aromatic SubstitutionNitrating Mixture (HNO₃/H₂SO₄)Unsubstituted Phenyl Ringmeta-Nitro substituted product

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. The strong electron-withdrawing effects of the trifluoromethyl and chloro groups, combined with the inherent properties of the benzoyl moiety, create distinct electrophilic and nucleophilic centers. The carbonyl carbon stands out as the primary electrophilic site, readily undergoing nucleophilic addition reactions. The carbon atom attached to the chlorine is also activated towards nucleophilic aromatic substitution. Conversely, the carbonyl oxygen and the unsubstituted aromatic ring provide nucleophilic character. A thorough understanding of this electronic landscape is crucial for chemists aiming to utilize this versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. The provided protocols offer a practical starting point for exploring the rich chemistry of this important compound.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-5-(trifluoromethyl)benzophenone as a Type II photoinitiator. While specific experimental data for this particular substituted benzophenone is not extensively available in public literature, this guide synthesizes the well-established principles of benzophenone photochemistry to provide a robust framework for its use in photopolymerization, photocrosslinking, and other light-induced reactions. We will delve into the mechanistic underpinnings of Type II photoinitiation, offer detailed, adaptable protocols for common applications, and provide insights into experimental design and optimization. The information herein is intended to empower researchers to effectively utilize this compound in their work, with a strong emphasis on scientific rationale and procedural integrity.

Introduction: The Role of Benzophenones in Photochemistry

Benzophenone and its derivatives are among the most widely utilized Type II photoinitiators in polymer chemistry and organic synthesis.[1] Upon absorption of ultraviolet (UV) light, benzophenones are promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary reactive species, initiating chemical reactions not through direct fragmentation (as seen in Type I photoinitiators), but by abstracting a hydrogen atom from a suitable donor molecule (a co-initiator or synergist).[1] This process generates a ketyl radical from the benzophenone and a reactive radical from the hydrogen donor, which then initiates the desired chemical transformation, such as polymerization.

This compound, with its electron-withdrawing chloro and trifluoromethyl substituents, is expected to exhibit modified photochemical properties compared to unsubstituted benzophenone. These modifications can influence its absorption spectrum, the energy of its triplet state, and its hydrogen abstraction efficiency. While specific data is sparse, the fundamental mechanism is anticipated to remain consistent with that of other benzophenone derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective and safe use.

PropertyValueReference
CAS Number 789-96-8[2]
Molecular Formula C₁₄H₈ClF₃O[2]
Molecular Weight 284.66 g/mol [2]
Appearance White to off-white crystalline solid (typical for benzophenones)General Knowledge
Solubility Expected to be soluble in common organic solvents such as acetone, THF, and ethyl acetate.General Knowledge

Safety and Handling:

This compound should be handled in accordance with good laboratory practices. Based on available safety data, it may cause skin and eye irritation, and may be harmful if swallowed.[3] Always consult the latest Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound initiates polymerization via a bimolecular hydrogen abstraction mechanism. This process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), typically a tertiary amine or a thiol, to form a benzhydrol-derived ketyl radical and a reactive radical (R•) from the donor.

  • Initiation: The radical generated from the hydrogen donor (R•) then initiates the polymerization of a monomer or a crosslinking reaction.

G cluster_0 Photoexcitation & Intersystem Crossing cluster_1 Hydrogen Abstraction cluster_2 Polymerization BP This compound (S₀) BP_S1 Excited Singlet State (S₁) BP->BP_S1 hν (UV light) BP_T1 Excited Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing RH Hydrogen Donor (e.g., Amine) Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical + R-H R_Radical Initiating Radical (R•) Polymer Propagating Polymer Chain R_Radical->Polymer + Monomer Monomer Monomer

Application Notes

Photopolymerization of Acrylate Monomers

This compound can be effectively used to initiate the free-radical polymerization of various acrylate and methacrylate monomers to form coatings, adhesives, and 3D printed objects. The choice of co-initiator is critical for efficient polymerization. Tertiary amines, such as triethylamine (TEA) or N-methyldiethanolamine (MDEA), are commonly used hydrogen donors.

Key Considerations:

  • Co-initiator Concentration: The concentration of the co-initiator is a crucial parameter to optimize. A typical starting point is a 1:1 to 1:2 molar ratio of photoinitiator to co-initiator.

  • Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen. It is often necessary to perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) or to use additives that mitigate oxygen inhibition.

Photocrosslinking of Polymers

This photoinitiator can also be employed to crosslink pre-existing polymers that contain abstractable hydrogen atoms, such as polyethylene or polymers functionalized with tertiary amine groups. This is a valuable technique for modifying the surface properties of materials, such as increasing hardness or solvent resistance.

Workflow for Surface Crosslinking:

workflow cluster_0 Preparation cluster_1 Irradiation cluster_2 Post-Processing Prepare_Solution Prepare solution of photoinitiator and co-initiator (if needed) Apply_Coating Apply a thin film of the solution to the polymer substrate Prepare_Solution->Apply_Coating UV_Irradiation Irradiate with a suitable UV light source Apply_Coating->UV_Irradiation Wash_Substrate Wash the substrate to remove unreacted photoinitiator UV_Irradiation->Wash_Substrate Dry_Substrate Dry the crosslinked polymer substrate Wash_Substrate->Dry_Substrate

Experimental Protocols

Disclaimer: The following protocols are illustrative and should be considered as starting points. Optimization of concentrations, reaction times, and light intensity will be necessary for specific applications.

Protocol 5.1: Photopolymerization of an Acrylate Formulation

Materials:

  • This compound

  • Triethylamine (TEA) or N-methyldiethanolamine (MDEA) (co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • Ethyl acetate or other suitable solvent

  • UV curing system with a mercury lamp or LED source (365 nm)

  • Glass slides or other substrate

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in ethyl acetate (e.g., 10% w/v).

    • In a separate vial, mix the acrylate monomer (e.g., TMPTA) with the co-initiator (e.g., MDEA) at a concentration of 1-5% by weight.

    • Add the photoinitiator stock solution to the monomer/co-initiator mixture to achieve a final photoinitiator concentration of 0.5-3% by weight. Mix thoroughly until the photoinitiator is completely dissolved.

  • Coating and Curing:

    • Apply a thin film of the formulation onto a glass slide using a spin coater or a film applicator.

    • Place the coated slide in the UV curing chamber.

    • If necessary, purge the chamber with nitrogen for 2-5 minutes to create an inert atmosphere.

    • Expose the film to UV light. The exposure time will depend on the light intensity and the formulation composition (start with 30-60 seconds).

  • Analysis:

    • Assess the degree of cure by checking for tackiness (a tack-free surface indicates a high degree of polymerization).

    • Further characterization can be performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the acrylate double bond peak (~1635 cm⁻¹).

Protocol 5.2: Surface Crosslinking of a Polymer Film

Materials:

  • This compound

  • Polymer film with abstractable hydrogens (e.g., polyethylene, or a custom polymer with tertiary amine groups)

  • Acetone or other suitable solvent

  • UV lamp

  • Nitrogen or argon source

Procedure:

  • Photoinitiator Application:

    • Prepare a dilute solution of this compound in acetone (e.g., 1-5% w/v).

    • Immerse the polymer film in the solution for 1-2 minutes to allow the photoinitiator to adsorb onto the surface.

    • Remove the film and allow the solvent to evaporate completely in a fume hood.

  • Photocrosslinking:

    • Place the photoinitiator-coated film in a chamber with a quartz window.

    • Purge the chamber with nitrogen or argon for 5-10 minutes.

    • Irradiate the film with a UV lamp. The irradiation time will need to be optimized (start with 5-15 minutes).

  • Post-Treatment and Analysis:

    • After irradiation, wash the film thoroughly with acetone to remove any unreacted photoinitiator.

    • Dry the film in an oven at a moderate temperature (e.g., 60 °C).

    • The degree of crosslinking can be assessed by measuring changes in physical properties such as solvent swelling, surface hardness (pencil hardness test), or contact angle.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Curing / Tackiness - Insufficient UV exposure (time or intensity)- Oxygen inhibition- Incorrect photoinitiator/co-initiator concentration- Increase UV exposure time or use a higher intensity lamp- Perform curing under an inert atmosphere (N₂ or Ar)- Optimize the concentrations of the photoinitiator and co-initiator
Yellowing of the Cured Film - High concentration of photoinitiator- Prolonged UV exposure- Reduce the photoinitiator concentration- Optimize the UV exposure time
Poor Adhesion to Substrate - Surface contamination of the substrate- Incompatibility of the formulation with the substrate- Thoroughly clean and dry the substrate before coating- Consider using an adhesion promoter or modifying the formulation

Conclusion

This compound, as a substituted benzophenone, is a promising candidate for a Type II photoinitiator. While specific performance data is not widely published, the well-understood mechanism of benzophenone photochemistry provides a strong foundation for its application in photopolymerization and photocrosslinking. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers. Successful implementation will require careful optimization of experimental parameters, including photoinitiator and co-initiator concentrations, UV light source characteristics, and reaction conditions. With a systematic approach, this compound can be a valuable tool in the development of novel materials and processes in various fields of science and technology.

References

2-Chloro-5-(trifluoromethyl)benzophenone in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Chloro-5-(trifluoromethyl)benzophenone via Friedel-Crafts Acylation

Authored by: Gemini, Senior Application Scientist

Introduction

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for forming carbon-carbon bonds to aromatic rings.[1][2] This electrophilic aromatic substitution reaction is paramount in the industrial synthesis of aryl ketones, which are pivotal intermediates for pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on the synthesis of this compound, a substituted diaryl ketone of significant interest. The presence of both a chloro and a trifluoromethyl (-CF3) group on one of the phenyl rings imparts unique physicochemical properties. The trifluoromethyl group, in particular, is a valued moiety in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by acting as a bioisostere for other groups.[5] These characteristics make trifluoromethyl-containing compounds crucial in the development of modern therapeutics and crop protection agents.[5][6]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the Friedel-Crafts acylation of benzene with 2-chloro-5-(trifluoromethyl)benzoyl chloride. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and offer troubleshooting insights to ensure reproducible and high-yield results for researchers, scientists, and drug development professionals.

Principle and Reaction Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[3] The reaction can be dissected into three primary stages:

  • Generation of the Acylium Ion Electrophile: The reaction is initiated by the activation of the acylating agent, 2-chloro-5-(trifluoromethyl)benzoyl chloride, by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile.[2][7]

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the nucleophilic aromatic ring (benzene) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma (σ) complex.[3][8]

  • Rearomatization: To restore the favorable stability of the aromatic system, a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom that now bears the acyl group. This regenerates the aromatic ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[2][3]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the prevention of polysubstitution. The product, an aryl ketone, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring, making it less nucleophilic than the starting material and thus resistant to further acylation.[9]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation AcylChloride 2-Chloro-5-(trifluoromethyl)benzoyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Benzene Benzene (Aromatic Substrate) AcyliumIon->Benzene Electrophile SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex π-electron attack Product This compound SigmaComplex->Product Deprotonation by AlCl₄⁻ SigmaComplex->Product HCl HCl RegenCatalyst AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS No.Notes
2-Chloro-5-(trifluoromethyl)benzoyl chlorideC₈H₃Cl₂F₃O243.01329-32-8Acylating agent. Moisture-sensitive.
BenzeneC₆H₆78.1171-43-2Aromatic substrate & solvent. Carcinogenic.
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.347446-70-0Lewis acid catalyst. Reacts violently with water.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Optional co-solvent.
Hydrochloric Acid (conc. HCl)HCl36.467647-01-0For quenching the reaction.
Sodium Bicarbonate (sat. solution)NaHCO₃84.01144-55-8For neutralization wash.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
Crushed IceH₂O18.027732-18-5For quenching.
Equipment
  • Three-neck round-bottom flask (e.g., 500 mL)

  • Reflux condenser with a gas outlet/trap

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

CAUTION: This reaction must be performed in a well-ventilated fume hood. Anhydrous conditions are critical for success. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Fit the top of the condenser with a gas outlet tube leading to a trap (e.g., a bubbler with mineral oil or a beaker with dilute NaOH solution) to neutralize the evolved HCl gas.

    • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents).

    • Add dry benzene (serving as both reactant and solvent) to the flask to create a stirrable suspension.

  • Formation of the Acylium Ion:

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Dissolve 2-chloro-5-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in a minimal amount of dry benzene and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A color change and evolution of HCl gas should be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. For some less reactive substrates, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • CRITICAL STEP: Carefully and very slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release significant amounts of HCl gas. Perform this in the back of the fume hood. The purpose of the acid is to dissolve the aluminum salts and break up the product-catalyst complex.[8]

    • Transfer the entire mixture to a separatory funnel. If a co-solvent like DCM was used, add more to facilitate separation.

  • Extraction and Washing:

    • Separate the organic layer.

    • Extract the aqueous layer twice with additional portions of benzene or DCM.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with:

      • Dilute HCl (1M)

      • Water

      • Saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently).

      • Brine (saturated NaCl solution).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be an oil or a low-melting solid.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations of Workflow and Data

References

Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)benzophenone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 2-Chloro-5-(trifluoromethyl)benzophenone

In the landscape of modern medicinal chemistry and materials science, the this compound scaffold (CAS No. 789-96-8) represents a highly versatile and strategic starting material.[1][2] Its utility is derived from the unique interplay of its constituent functional groups. The benzophenone core is a ubiquitous structure in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory and anticancer properties.[3] The trifluoromethyl (-CF3) group is a critical bioisostere, often incorporated to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[4][5][6] Finally, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a host of derivatization reactions, primarily through cross-coupling and nucleophilic substitution pathways.

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the derivatization of this key intermediate. We will explore the chemical logic behind various synthetic transformations, offering step-by-step methodologies for functionalizing both the C-Cl bond and the carbonyl group.

Part 1: Functionalization via Carbon-Chlorine (C-Cl) Bond Scission

The chloro-substituent on the electron-deficient aromatic ring is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for this purpose, while nucleophilic aromatic substitution offers a more classical, though condition-dependent, alternative.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[7] This transformation is a cornerstone of modern pharmaceutical synthesis due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[8] For this compound, the electron-withdrawing nature of the trifluoromethyl and benzoyl groups can influence the reactivity of the C-Cl bond, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the catalytic cycle.[8][9]

Causality of Experimental Design:

  • Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.

  • Ligand: The amination of aryl chlorides is particularly challenging and requires bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos, RuPhos).[10] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing beta-hydride elimination.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is crucial.[8] Its role is to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium complex, facilitating the reductive elimination step that forms the C-N bond.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the active catalyst and base.

Experimental Protocol: Synthesis of N-Aryl-2-amino-5-(trifluoromethyl)benzophenone Derivatives

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 284.66 mg), the desired primary or secondary amine (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a bulky phosphine ligand such as X-Phos (0.04 mmol, 19.1 mg).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction mixture with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted aminobenzophenone.

Table 1: Representative Buchwald-Hartwig Amination Reactions

Amine Coupling Partner Product Typical Yield Range
Aniline N-phenyl-2-amino-5-(trifluoromethyl)benzophenone 75-90%
Morpholine 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzophenone 80-95%
Benzylamine N-benzyl-2-amino-5-(trifluoromethyl)benzophenone 70-85%

| n-Butylamine | N-(n-butyl)-2-amino-5-(trifluoromethyl)benzophenone | 75-90% |

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Pd(II)Complex Ar-Pd(II)-Cl(L2) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR'R'' AmideComplex [Ar-Pd(II)-NHR'R'']+ AmineCoord->AmideComplex Deprotonation Deprotonation (Base) AmideComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R''(L2) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[11] It is widely used due to the mild reaction conditions, commercial availability of boronic acids, and the non-toxic nature of the boron-containing byproducts.[12][13] While aryl chlorides are less reactive than bromides or iodides, the reaction can be driven to completion with the appropriate choice of palladium catalyst, ligand, and base.[11]

Causality of Experimental Design:

  • Organoboron Reagent: Arylboronic acids are common, though potassium aryltrifluoroborates can also be used and offer enhanced stability.[14]

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For aryl chlorides, ligands like PCy₃ or SPhos are effective.[12]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[12]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethyl)benzophenone Derivatives

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 284.66 mg), the desired arylboronic acid (1.5 mmol), and a base such as powdered potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Solvent and Degassing: Add a solvent mixture, such as dioxane and water (4:1 ratio, 10 mL total). Degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 8-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with water (20 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography to obtain the biaryl product.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct displacement of the chloride via an SNAr mechanism is also possible.[15] This reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the trifluoromethyl and carbonyl groups) ortho and para to the leaving group.[16][17] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16] This pathway typically requires a strong nucleophile and polar aprotic solvents.

Experimental Protocol: Synthesis of 2-Alkoxy-5-(trifluoromethyl)benzophenone

  • Reagent Preparation: In a flame-dried flask under argon, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 mmol, 27.6 mg) to anhydrous methanol (5 mL) at 0 °C. Stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol, 284.66 mg) in a polar aprotic solvent like anhydrous DMSO or DMF (5 mL).

  • Nucleophile Addition: Add the freshly prepared sodium methoxide solution dropwise to the benzophenone solution at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water (50 mL) to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Part 2: Transformations of the Carbonyl Group

The electrophilic carbonyl carbon is a second key site for derivatization, allowing for the introduction of new substituents and the conversion of the ketone into an alcohol, which can serve as a precursor for further reactions.

Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a classic and powerful method for forming C-C bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[18][19] Reacting this compound with a Grignard reagent converts the ketone into a tertiary alcohol, introducing a new alkyl or aryl group.[20][21] The success of this reaction is critically dependent on maintaining strictly anhydrous (dry) conditions, as Grignard reagents react readily with even trace amounts of water.[18][22]

Experimental Protocol: Synthesis of --INVALID-LINK--(alkyl/aryl)methanol

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120 °C) for several hours and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation (Example: Phenylmagnesium Bromide): Place magnesium turnings (1.2 mmol, 29.2 mg) in a three-necked flask equipped with a reflux condenser and a dropping funnel. Add anhydrous diethyl ether (5 mL) and a small crystal of iodine to activate the magnesium. Add a small portion of bromobenzene (1.1 mmol, 172.7 mg) dissolved in anhydrous ether (5 mL). The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for another 30 minutes.

  • Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 mmol, 284.66 mg) in anhydrous diethyl ether (10 mL) and add it dropwise to the Grignard solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Grignard Reaction Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Dry Glassware under Inert Gas p2 2. Add Mg Turnings + Anhydrous Ether p1->p2 p3 3. Add Alkyl/Aryl Halide Dropwise p2->p3 p4 4. Stir to Complete Formation p3->p4 r2 6. Cool Grignard Reagent to 0 °C p4->r2 r1 5. Dissolve Benzophenone in Anhydrous Ether r3 7. Add Benzophenone Solution Dropwise r2->r3 r4 8. Stir at Room Temperature r3->r4 w1 9. Quench with aq. NH₄Cl r4->w1 w2 10. Extract with Organic Solvent w1->w2 w3 11. Dry, Concentrate & Purify w2->w3 w4 Tertiary Alcohol Product w3->w4

Caption: Step-by-step workflow for the Grignard reaction.

Reduction to a Secondary Alcohol (Benzhydrol)

The reduction of the benzophenone carbonyl to a secondary alcohol (a benzhydrol derivative) is a fundamental transformation. This creates a new chiral center and provides a precursor for subsequent reactions like esterification or etherification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it will not reduce other functional groups present in the molecule under standard conditions.

Experimental Protocol: Synthesis of --INVALID-LINK--methanol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 284.66 mg) in methanol (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 mmol, 56.7 mg) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (monitor with pH paper).

  • Purification: Remove the methanol under reduced pressure. Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Benzophenone

2-Chloro-5-(trifluoromethyl)benzophenone (CAS No. 789-96-8) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzoyl group, a strategically placed chlorine atom, and an electron-withdrawing trifluoromethyl (-CF3) group, imparts a unique combination of reactivity and metabolic stability to molecules derived from it.[1] The chlorine atom serves as a versatile leaving group for various cross-coupling and nucleophilic substitution reactions, while the trifluoromethyl group enhances the lipophilicity and metabolic resistance of the final products, properties that are highly desirable in drug design.[1]

This document provides detailed experimental protocols for several key transformations involving this compound, including palladium-catalyzed C-N and C-C bond formation and the reduction of the ketone functionality. These protocols are designed to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[2]

Mandatory Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid inhalation of dust or vapors.[3]

  • Wash hands thoroughly after handling.[2]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

  • In case of accidental contact or exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[2][3]

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is particularly useful for coupling aryl halides with a wide range of amines. The following is a representative protocol for the amination of this compound with a primary or secondary amine, adapted from established procedures for aryl chlorides.[6]

Rationale: This protocol employs a palladium catalyst in conjunction with a specialized phosphine ligand (XPhos) to facilitate the coupling of the sterically hindered and electronically deactivated aryl chloride. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[5][6] Toluene is a common high-boiling solvent suitable for this transformation.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Charge flask with Pd catalyst, XPhos, and NaOt-Bu prep2 Evacuate and backfill with inert gas (e.g., Argon) prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 react1 Add this compound prep3->react1 react2 Add amine coupling partner react1->react2 react3 Heat mixture to reflux (e.g., 100-110 °C) react2->react3 react4 Monitor reaction by TLC or GC/MS react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Quench with water and extract with ethyl acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over Na2SO4, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

  • Addition of Reactants:

    • To the stirred suspension, add this compound (1.0 equivalent).

    • Add the amine coupling partner (1.2-1.5 equivalents) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours depending on the amine.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl benzophenone.

Quantitative Data (Representative)
ReagentMolar Eq.Mol %Purity
This compound1.0->98%
Amine (e.g., Morpholine)1.2->98%
Pd₂(dba)₃-1.5Catalyst Grade
XPhos-3.0>98%
Sodium tert-butoxide2.0->97%

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

Rationale: This reaction is effective for creating biaryl structures, which are common in pharmaceuticals. The use of a palladium catalyst with a suitable phosphine ligand is crucial. A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[8] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_exec Reaction Execution cluster_purify Workup and Purification setup1 Combine benzophenone, boronic acid, base, and Pd catalyst in a flask setup2 Add solvent (e.g., Dioxane/Water) setup1->setup2 setup3 Degas the mixture (e.g., N2 bubbling) setup2->setup3 exec1 Heat the reaction mixture (e.g., 80-100 °C) setup3->exec1 exec2 Stir under inert atmosphere for 4-24 hours exec1->exec2 exec3 Monitor progress by TLC or LC-MS exec2->exec3 purify1 Cool to room temperature exec3->purify1 purify2 Dilute with water and extract with an organic solvent purify1->purify2 purify3 Wash combined organic layers with brine purify2->purify3 purify4 Dry over MgSO4, filter, and concentrate purify3->purify4 purify5 Purify via column chromatography or recrystallization purify4->purify5

Caption: Workflow for Suzuki-Miyaura C-C coupling.

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Stir vigorously for the required time (typically 4-24 hours), monitoring the reaction's progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

    • Purify the residue by flash chromatography or recrystallization to yield the coupled product.

Quantitative Data (Representative)
ReagentMolar Eq.Mol %Purity
This compound1.0->98%
Arylboronic Acid1.2->97%
Pd(PPh₃)₄-3.0Catalyst Grade
K₂CO₃2.0->99%

Protocol 3: Reduction of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding (2-Chloro-5-(trifluoromethyl)phenyl)(phenyl)methanol. This alcohol can be a precursor for further synthetic modifications.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.[9]

Experimental Workflow: Ketone Reduction

cluster_reaction Reaction cluster_workup Workup and Purification react1 Dissolve benzophenone in methanol/THF react2 Cool solution to 0 °C react1->react2 react3 Add NaBH4 portion-wise react2->react3 react4 Stir at room temperature react3->react4 react5 Monitor by TLC react4->react5 workup1 Quench with dilute HCl or NH4Cl (aq) react5->workup1 workup2 Remove organic solvent under vacuum workup1->workup2 workup3 Extract with ethyl acetate workup2->workup3 workup4 Wash with water and brine workup3->workup4 workup5 Dry over Na2SO4 and concentrate workup4->workup5 workup6 Purify by chromatography if needed workup5->workup6

Caption: Workflow for the reduction of the benzophenone.

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) to the stirred solution in small portions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture again to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to give the crude alcohol, which can be purified by column chromatography or recrystallization if necessary.

Quantitative Data (Representative)
ReagentMolar Eq.Purity
This compound1.0>98%
Sodium Borohydride (NaBH₄)1.5>98%

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. The protocols provided herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and ketone reduction offer robust starting points for the synthesis of a wide array of complex molecules. As with any chemical procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales. Adherence to strict safety protocols is paramount when working with this and any other chemical reagent.

References

Application Note & Protocols: Advanced Analytical Methods for Monitoring 2-Chloro-5-(trifluoromethyl)benzophenone Reactions in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for monitoring chemical reactions involving 2-Chloro-5-(trifluoromethyl)benzophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably Sertraline. We delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction profiling, quantification of reactants and products, and impurity identification. Furthermore, we explore the utility of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for real-time, in-situ reaction monitoring. This document is designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry, offering detailed, field-proven protocols and explaining the scientific rationale behind methodological choices to ensure robust and reliable process control.

Introduction: The Critical Role of Process Monitoring

This compound is a critical building block in modern medicinal chemistry. Its conversion into subsequent intermediates and final APIs, such as the widely prescribed antidepressant Sertraline, involves multi-step syntheses where precise control is paramount.[1][2][3] Inefficient or incomplete reactions can lead to a complex mixture of byproducts and impurities, impacting yield, purity, and the safety of the final drug product.

To address this, the pharmaceutical industry increasingly adopts Process Analytical Technology (PAT) frameworks, which emphasize in-process monitoring to ensure quality is built into the product from the start.[4][5] Validated analytical methods are the cornerstone of PAT, providing the real-time data needed for process understanding and control.[6][7] They allow scientists to track the consumption of starting materials, the formation of products, and the emergence of impurities, enabling timely interventions and process optimization.[8][9][10]

This guide will use the context of a key reaction step in a potential Sertraline synthesis pathway—the conversion of the benzophenone—to illustrate the application of essential analytical techniques.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is the workhorse technique for monitoring reactions involving non-volatile and thermally sensitive compounds like this compound and its derivatives.[11] Its ability to separate complex mixtures makes it ideal for accurately quantifying the key components of a reaction mixture over time.

The "Why": Rationale for Method Design

The choice of HPLC parameters is dictated by the physicochemical properties of the analytes.

  • Stationary Phase (Column): A C18 (octadecylsilyl) reversed-phase column is the standard choice. The benzophenone structure is predominantly non-polar (hydrophobic), leading to strong retention and good separation on a C18 stationary phase.[12]

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (MeCN) provides the flexibility to elute compounds with a wide range of polarities.[12][13] Adding a small amount of acid (e.g., phosphoric or formic acid) sharpens peaks by suppressing the ionization of any acidic or basic functional groups.[12][13]

  • Detector: The benzophenone core contains a chromophore that strongly absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., 254 nm) offers excellent sensitivity and linearity for quantification.[14]

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for monitoring the conversion of this compound.

Step 1: Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent, such as acetonitrile, to prevent further conversion. This also serves as the sample diluent.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

Step 2: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detector 254 nm

Step 3: Data Analysis

  • Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of pure analytical standards.

  • Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using an area percent normalization method (assuming all components are accounted for and have similar response factors).

Workflow for HPLC-Based Reaction Monitoring

Fig 1. HPLC Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench & Dilute A->B C 3. Filter Sample B->C D 4. Inject into HPLC System C->D E 5. Chromatographic Separation D->E F 6. UV Detection E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Conversion / Purity G->H I 9. Report Results H->I

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

While HPLC is excellent for quantitative analysis, GC-MS is a superior tool for identifying volatile impurities and confirming the structure of reaction products.[11][15] Its high separation efficiency combined with the definitive structural information from mass spectrometry makes it invaluable for impurity profiling, especially for detecting byproducts that may not be visible by HPLC or that co-elute with the main components.[16]

The "Why": Rationale for Method Design
  • Applicability: this compound and many related impurities are sufficiently volatile and thermally stable for GC analysis.[17]

  • Column Choice: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is generally effective for separating a range of aromatic compounds with varying functionalities.

  • Temperature Program: A temperature ramp is essential to first elute highly volatile components at a lower temperature and then increase the temperature to elute less volatile, higher molecular weight compounds like the benzophenone itself.[18]

  • Detector: A Mass Spectrometer (MS) detector is preferred over a Flame Ionization Detector (FID). MS provides not only quantitative data but also the mass-to-charge ratio (m/z) and fragmentation pattern of each compound, which acts as a chemical fingerprint for positive identification.[18][19]

Experimental Protocol: GC-MS Analysis

This protocol is designed for the identification of the starting material, product, and potential volatile impurities.

Step 1: Sample Preparation

  • Prepare a diluted sample as described in the HPLC protocol (Section 1.2, Step 1). A suitable GC-grade solvent like ethyl acetate or dichloromethane should be used.

  • Ensure the final concentration is appropriate for GC-MS analysis (typically in the range of 10-100 µg/mL).

  • Transfer the final solution to a GC vial.

Step 2: GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min[18]
Transfer Line Temp 290 °C[18]
MS Source Temp 230 °C[18]
MS Quad Temp 150 °C[18]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 amu[18]

Step 3: Data Analysis

  • Analyze the total ion chromatogram (TIC) to see all separated components.

  • Examine the mass spectrum for each peak of interest.

  • Identify the molecular ion peak (M+) to determine the molecular weight of the compound.

  • Compare the fragmentation pattern to a spectral library (e.g., NIST) or interpret it based on known fragmentation rules to confirm the structure of the starting material, product, and any impurities.

Chapter 3: Advanced Spectroscopic Techniques

For deeper process understanding, spectroscopic methods can provide real-time, in-situ data without the need for chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis.[20] For reactions involving this compound, ¹⁹F NMR is particularly useful.[21] The trifluoromethyl group provides a unique, clear signal in a region of the spectrum free from other interferences, allowing for precise monitoring of the consumption of the starting material.[20][22] Setting up a reaction directly in an NMR tube or using a flow-NMR setup allows for the acquisition of spectra at regular intervals, providing detailed kinetic data.[22][23]

  • Direct-Injection Mass Spectrometry: Techniques like Atmospheric Pressure Solids Analysis Probe (ASAP-MS) allow for the rapid analysis of reaction aliquots with minimal sample preparation. A sample is introduced directly into the ion source, providing a mass spectrum of the entire mixture in under a minute. This is highly effective for quickly confirming the presence of the expected product and identifying major components, making it an excellent tool for rapid reaction screening and optimization.

Chapter 4: Method Selection and Cross-Validation

The choice of analytical technique depends on the specific goal of the analysis.[24] HPLC is the preferred method for accurate quantification and routine quality control, while GC-MS excels at impurity identification. Spectroscopic methods offer speed and in-situ monitoring capabilities.

Decision Tree for Method Selection

Fig 2. Analytical Method Selection Guide A What is the primary analytical goal? B Quantitative Analysis (e.g., % Conversion, Purity) A->B Quantification C Qualitative Analysis (e.g., Impurity ID, Structure Confirmation) A->C Identification D Real-Time / In-Situ Monitoring A->D Kinetics E Use HPLC-UV (Robust, Quantitative) B->E F Are impurities volatile? C->F I Use NMR or Direct MS (Rapid, Mechanistic Insight) D->I G Use GC-MS (High-resolution, Structural Info) F->G Yes H Use LC-MS/MS (High Sensitivity & Specificity) F->H No

References

purification techniques for 2-Chloro-5-(trifluoromethyl)benzophenone products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-Chloro-5-(trifluoromethyl)benzophenone

Introduction

This compound is a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The molecular structure, featuring a benzophenone core with chloro and trifluoromethyl substituents, provides a versatile scaffold for building more complex molecules. The efficacy, safety, and regulatory compliance of the final active ingredients depend critically on the purity of this precursor. Impurities, which can arise from unreacted starting materials, side reactions, or subsequent degradation, can lead to lower yields, altered biological activity, and potential toxicity in the final product.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound. It is designed for researchers, chemists, and process development professionals, offering field-proven insights into selecting and optimizing purification strategies. We will explore the most effective techniques—column chromatography and recrystallization—explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Physicochemical Properties: The Foundation of Purification Strategy

Understanding the physicochemical properties of this compound is the first step in designing an effective purification protocol. These properties dictate the compound's behavior in different separation techniques.

PropertyValueSignificance in Purification
Molecular Formula C₁₄H₈ClF₃O[1][2]Provides the elemental composition.
Molecular Weight 284.66 g/mol [2]Used for all stoichiometric calculations.
Appearance Likely a white to off-white crystalline solidSolid-state at room temperature makes it a prime candidate for recrystallization.
Polarity Moderately PolarThe ketone carbonyl group and halogen substituents create a significant dipole moment. This polarity is central to its separation by normal-phase chromatography.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, ethanol). Low solubility in non-polar solvents (e.g., hexane, petroleum ether) and water.Critical for selecting appropriate solvent systems for both chromatography (eluent) and recrystallization.

Primary Purification Technique: Flash Column Chromatography

Flash column chromatography is a powerful and widely used technique for separating compounds based on their polarity.[3][4] It is particularly effective for purifying this compound from less polar or more polar impurities generated during synthesis. The principle relies on the differential partitioning of components between a solid stationary phase (typically polar silica gel) and a liquid mobile phase.[4]

Causality and Method Selection

The benzophenone core, with its electron-withdrawing chloro and trifluoromethyl groups and the polar carbonyl group, interacts moderately with the silanol groups (Si-OH) on the surface of silica gel. Impurities such as unreacted, non-polar starting materials will have weaker interactions and elute quickly with a non-polar mobile phase. Conversely, highly polar by-products will adhere more strongly to the silica, requiring a more polar mobile phase for elution. This difference in affinity allows for a clean separation.[5]

Experimental Protocol for Column Chromatography

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM)

  • Glass chromatography column with stopcock

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Mobile Phase Selection via TLC: The key to successful column chromatography is selecting an appropriate mobile phase (eluent). This is rapidly determined using TLC.

  • Procedure: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution onto a TLC plate. Develop the plate in a TLC chamber containing a test eluent system.

  • Objective: Find a solvent mixture where the target compound has a Retention Factor (Rf) of 0.25 - 0.35 .

  • Recommended Starting Systems:

    • 9:1 Hexane:Ethyl Acetate

    • 8:2 Hexane:Ethyl Acetate

    • 9.5:0.5 Hexane:DCM

  • Interpretation:

    • If the Rf is too high (>0.5), decrease the polarity of the eluent (increase the proportion of hexane).

    • If the Rf is too low (<0.2), increase the polarity of the eluent (increase the proportion of ethyl acetate).

3. Step-by-Step Purification Protocol:

  • Column Packing (Wet Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed.[4]

    • Ensure the solvent level never drops below the top of the silica bed.

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

    • Collect the eluate in sequential fractions.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Crude adsorbed on Silica) Pack->Load Elute 4. Elute with Solvent (Apply gentle pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by column chromatography.

Secondary/Polishing Technique: Recrystallization

Recrystallization is an ideal technique for removing small quantities of impurities from an already partially purified solid product. It is often used as a final polishing step after chromatography or for purifying a crude product that is already >90% pure. The technique relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.

Causality and Method Selection

A successful recrystallization requires a solvent in which the target compound is highly soluble when hot but poorly soluble when cold. Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[6] For this compound, mixed solvent systems or polar protic solvents are often effective.[7][8]

Experimental Protocol for Recrystallization

1. Materials and Reagents:

  • Partially pure this compound

  • Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Vacuum source

2. Solvent System Selection:

  • Procedure: Place a small amount of the product (~50 mg) into a test tube. Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.

  • Heating: If the solid is poorly soluble at room temperature, gently heat the mixture. A good solvent will dissolve the solid completely at or near its boiling point.

  • Cooling: Allow the hot solution to cool to room temperature, then place it in an ice bath. A suitable solvent will cause a high yield of crystal formation.

  • Recommended Solvents:

    • Single Solvents: Ethanol, Isopropanol.

    • Mixed Solvents: Ethyl Acetate/Hexane, Ethanol/Water. A mixed system is used by dissolving the compound in the "good" solvent (e.g., ethanol) at its boiling point, then adding the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool.

3. Step-by-Step Purification Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[7][8]

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Recrystallization Workflow Diagram

G Dissolve 1. Dissolve Crude Solid (Minimum hot solvent) HotFilter 2. Hot Filtration (Optional) (Removes insoluble impurities) Dissolve->HotFilter Cool 3. Slow Cooling (Induces crystallization) HotFilter->Cool IceBath 4. Ice Bath (Maximizes yield) Cool->IceBath VacuumFilter 5. Isolate Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash 6. Wash Crystals (Cold solvent) VacuumFilter->Wash Dry 7. Dry Product (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for the recrystallization process.

Purity Assessment

After purification, the purity of this compound must be verified.

  • Thin Layer Chromatography (TLC): A quick and easy method. The purified product should appear as a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 1-2 °C). A broad melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even trace impurities.[6]

  • Spectroscopy (NMR, GC-MS): Confirms the chemical structure and can help identify any remaining impurities.

Conclusion

The purification of this compound is a critical step in ensuring the quality of downstream products. Column chromatography is the preferred method for primary purification from complex crude reaction mixtures, offering excellent separation based on polarity. Recrystallization serves as an efficient and scalable method for polishing an already high-purity product to achieve exacting quality standards. The choice between these techniques, or their use in sequence, depends on the initial purity of the crude material, the nature of the impurities, and the required scale of operation. By applying the principles and protocols outlined in this guide, researchers and chemists can confidently and reproducibly obtain high-purity this compound.

References

Scale-Up Synthesis of 2-Chloro-5-(trifluoromethyl)benzophenone Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The unique combination of a halogen, a trifluoromethyl group, and a benzophenone core imparts specific physicochemical properties that are highly desirable in modern drug discovery and crop science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of molecules. This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound, focusing on the robust and widely applicable Friedel-Crafts acylation reaction. This document is intended for researchers, scientists, and drug development professionals seeking to develop efficient and scalable synthetic routes to this important class of compounds.

Core Principles: The Friedel-Crafts Acylation

The cornerstone of this synthetic approach is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. In this reaction, an acyl group (in this case, a benzoyl group) is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1]

The mechanism proceeds through three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (benzoyl chloride) to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic substrate, 1-chloro-4-(trifluoromethyl)benzene, attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[2]

Visualizing the Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Benzoyl_Chloride Benzoyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Benzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion_Complex->Sigma_Complex + Aromatic Substrate Aromatic_Substrate 1-Chloro-4-(trifluoromethyl)benzene Product This compound Sigma_Complex->Product - H⁺ HCl HCl Sigma_Complex->HCl AlCl3_regen AlCl₃ (regenerated) Sigma_Complex->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation.

Scale-Up Synthesis Protocol

This protocol details the synthesis of this compound on a laboratory scale with considerations for further scale-up.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
1-Chloro-4-(trifluoromethyl)benzeneC₇H₄ClF₃180.5698-56-6Flammable, Irritant
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Corrosive, Lachrymator
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.347446-70-0Corrosive, Water-Reactive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Suspected Carcinogen
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-0Corrosive
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Irritant
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Hygroscopic
IsopropanolC₃H₈O60.1067-63-0Flammable, Irritant
Experimental Procedure

I. Reaction Setup

  • Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, a reflux condenser, and an addition funnel) is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Reagent Charging: To the reaction flask, charge anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

II. Reaction Execution

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane. Control the addition rate to maintain the internal temperature below 10 °C.

  • Formation of the Acylium Ion Complex: Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add a solution of 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. The addition should be exothermic, and the rate should be controlled to keep the internal temperature between 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

III. Work-up and Isolation

  • Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.[3]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[4]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

IV. Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or hexane/ethyl acetate.[5] Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Visualizing the Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Charge_Reagents Charge AlCl₃ and DCM Inert_Atmosphere->Charge_Reagents Cool_Mixture Cool to 0-5 °C Charge_Reagents->Cool_Mixture Add_Benzoyl_Chloride Add Benzoyl Chloride Cool_Mixture->Add_Benzoyl_Chloride Add_Substrate Add 1-Chloro-4-(trifluoromethyl)benzene Add_Benzoyl_Chloride->Add_Substrate Stir_at_RT Stir at Room Temperature Add_Substrate->Stir_at_RT Monitor_Progress Monitor by TLC/HPLC Stir_at_RT->Monitor_Progress Quench Quench with Ice/HCl Monitor_Progress->Quench Separate_Layers Separate Organic Layer Quench->Separate_Layers Extract Extract Aqueous Layer Separate_Layers->Extract Wash Wash Organic Layer Extract->Wash Dry_and_Concentrate Dry and Concentrate Wash->Dry_and_Concentrate Recrystallize Recrystallize from Solvent Dry_and_Concentrate->Recrystallize Filter_and_Dry Filter and Dry Product Recrystallize->Filter_and_Dry

References

Application Notes and Protocols: 2-Chloro-5-(trifluoromethyl)benzophenone as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluorine in Modern Drug Design

The strategic placement of fluorine atoms in pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-5-(trifluoromethyl)benzophenone emerges as a highly valuable starting material, offering a trifluoromethylated scaffold for the synthesis of a new generation of therapeutic agents. The benzophenone framework itself is a recurring motif in a multitude of bioactive compounds, known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility and application of this compound in pharmaceutical synthesis, with a focus on the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 789-96-8--INVALID-LINK--
Molecular Formula C₁₄H₈ClF₃O--INVALID-LINK--
Molecular Weight 284.66 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 64-66 °C--INVALID-LINK--

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Core Application: Synthesis of Nevirapine Analogues as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3][4] The development of analogues of existing drugs is a common strategy to improve efficacy, overcome resistance, and reduce side effects. This compound serves as an excellent starting material for the synthesis of novel Nevirapine analogues, introducing a trifluoromethyl group that can significantly modulate the pharmacological properties of the resulting compound.

The general synthetic strategy involves the construction of a dipyridodiazepinone core, characteristic of Nevirapine, through a series of condensation and cyclization reactions starting from the benzophenone scaffold.

Overall Synthetic Workflow

G cluster_0 Synthesis of NNRTI Analogue A This compound C Condensation Reaction A->C Reactant 1 B 2-amino-3-chloro-4-picoline B->C Reactant 2 D Intermediate Adduct C->D Formation E Intramolecular Cyclization D->E Substrate F NNRTI Analogue E->F Product

Caption: Synthetic workflow for a Nevirapine analogue.

Experimental Protocol: Synthesis of a Novel NNRTI Analogue

This protocol outlines a representative, multi-step synthesis of a potential Nevirapine analogue from this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Condensation with 2-amino-3-chloro-4-picoline

The initial step involves a nucleophilic addition of the amino group of 2-amino-3-chloro-4-picoline to the electrophilic carbonyl carbon of this compound, followed by dehydration to form an imine or enamine intermediate. This reaction is foundational for constructing the core structure of the target molecule.

Materials:

  • This compound (1.0 eq)

  • 2-amino-3-chloro-4-picoline (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and anhydrous toluene.

  • Stir the mixture until the starting material is fully dissolved.

  • Add 2-amino-3-chloro-4-picoline and a catalytic amount of p-TSA to the solution.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Intramolecular Cyclization to form the Dipyridodiazepinone Core

The intermediate from Step 1 undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form the seven-membered diazepine ring. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of this cyclization.

Materials:

  • Intermediate from Step 1 (1.0 eq)

  • Sodium hydride (NaH) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the intermediate from Step 1 in anhydrous DMF to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with methanol.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final NNRTI analogue.

Mechanistic Insights: Key Transformations

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Friedel-Crafts Acylation: Synthesis of the Benzophenone Core

While this guide focuses on the application of this compound, it is important to understand its synthesis. The most common method for preparing benzophenones is the Friedel-Crafts acylation.[1] In this electrophilic aromatic substitution reaction, an acyl chloride or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_0 Friedel-Crafts Acylation A Benzoyl Chloride D Acylium Ion Formation A->D Reacts with B 1-Chloro-4-(trifluoromethyl)benzene E Electrophilic Aromatic Substitution B->E Attacked by C AlCl3 (Lewis Acid) C->D Catalyzes D->E Electrophile F This compound E->F Product

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis. Its trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided in this guide demonstrate its utility in the creation of novel NNRTI analogues, highlighting its potential for the development of new therapeutics. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific target molecules.

References

Navigating Agrochemical Synthesis: A Guide to Key Trifluoromethylated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and chemical development professionals on the strategic application of chlorinated trifluoromethyl-substituted aromatic compounds in the synthesis of modern agrochemicals. This document provides in-depth application notes, detailed synthetic protocols, and the chemical rationale behind their use.

While the specific role of 2-Chloro-5-(trifluoromethyl)benzophenone as a direct intermediate in the synthesis of commercial agrochemicals is not extensively documented in scientific and patent literature, the broader class of molecules containing the 2-chloro-5-(trifluoromethyl)phenyl moiety is of paramount importance. This guide pivots to focus on closely related and industrially significant building blocks: 2-Chloro-5-trifluoromethylpyridine , 2-Chloro-5-(trifluoromethyl)benzonitrile , and 2-Chloro-5-(trifluoromethyl)benzaldehyde . These compounds are instrumental in the creation of high-performance herbicides and insecticides.

The incorporation of a trifluoromethyl (-CF3) group into the molecular structure of a pesticide is a well-established strategy to enhance its biological activity. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can lead to improved efficacy, greater metabolic stability, and enhanced bioavailability of the final product.[1]

Part 1: 2-Chloro-5-trifluoromethylpyridine: A Gateway to Aryloxyphenoxypropionate Herbicides

2-Chloro-5-trifluoromethylpyridine is a critical intermediate in the synthesis of several major herbicides, most notably those in the aryloxyphenoxypropionate class, often referred to as "fops". These herbicides are selective, post-emergence agents used to control grass weeds in broad-leaved crops.[2][3] They function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses.[4]

Key Agrochemical: Fluazifop-P-butyl

Fluazifop-P-butyl is a highly effective herbicide synthesized from 2-chloro-5-trifluoromethylpyridine.[5] The synthesis involves a crucial nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom on the pyridine ring is displaced. The reaction of 2-fluoropyridines is often faster than that of 2-chloropyridines, but the chloro-analogue is widely used.[6]

Synthetic Workflow for Fluazifop-P-butyl

A 2-Chloro-5- (trifluoromethyl)pyridine C Intermediate Ether A->C Nucleophilic Aromatic Substitution (SNAr) B Hydroquinone B->C E Fluazifop-P-butyl C->E Etherification D (R)-2-Bromopropionic acid butyl ester D->E

Caption: Synthetic pathway to Fluazifop-P-butyl.

Protocol 1: Synthesis of Fluazifop-P-butyl

This protocol outlines the key steps in the synthesis of Fluazifop-P-butyl, starting from 2-chloro-5-trifluoromethylpyridine. The process involves two main transformations: the formation of an ether linkage with a substituted phenol and subsequent esterification.[2][7]

Step 1: Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenol

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve hydroquinone in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate, to the solution to deprotonate one of the hydroxyl groups of the hydroquinone.

  • Addition of Pyridine Intermediate: Add 2-chloro-5-trifluoromethylpyridine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and filter off the inorganic salts. The solvent is then removed under reduced pressure. The crude product is purified, for instance, by crystallization or column chromatography, to yield the intermediate ether.

Step 2: Synthesis of Fluazifop-P-butyl

  • Reaction Setup: Dissolve the intermediate ether from Step 1 in a suitable solvent like acetonitrile.

  • Base and Reagent Addition: Add a base (e.g., potassium carbonate) and the chiral reagent, butyl (R)-2-(tosyloxy)propanoate or a similar derivative.

  • Reaction Conditions: Heat the reaction mixture under reflux until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up by extraction and washing with water. The organic layer is dried, and the solvent is evaporated to give the crude product. Purification by column chromatography yields the final product, Fluazifop-P-butyl.

StepKey ReagentsSolventTypical ConditionsTypical Yield
1 2-Chloro-5-trifluoromethylpyridine, Hydroquinone, K2CO3DMF80-120 °C, 4-8 h85-95%
2 Intermediate Ether, Butyl (R)-2-(tosyloxy)propanoate, K2CO3AcetonitrileReflux, 6-12 h80-90%

Part 2: 2-Chloro-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis

2-Chloro-5-(trifluoromethyl)benzonitrile is another versatile building block. The trifluoromethyl group enhances the stability and biological activity of the final agrochemical product.[1] The nitrile group is a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, or can participate in the formation of heterocyclic rings, which are common in agrochemicals.

While direct, publicly available, step-by-step protocols for the synthesis of a specific commercial agrochemical from this benzonitrile are not as straightforward to find as for the pyridine intermediate, its structural motifs are present in several classes of insecticides, particularly those containing pyrazole rings.

Potential Application in Phenylpyrazole Insecticide Synthesis

The phenylpyrazole class of insecticides, which includes Fipronil, is characterized by a pyrazole ring substituted with a trifluoromethylphenyl group. Although the industrial synthesis of Fipronil typically starts from 2,6-dichloro-4-trifluoromethylaniline, the 2-chloro-5-(trifluoromethyl)phenyl moiety is structurally related and highlights the importance of this substitution pattern. The synthesis of such insecticides often involves the construction of the pyrazole ring from suitable precursors.

Conceptual Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Pyrazole Ring Formation cluster_2 Final Product Synthesis A 2-Chloro-5-(trifluoromethyl)aniline C 5-Amino-3-cyano-1-(2-chloro-5- (trifluoromethyl)phenyl)pyrazole A->C Diazotization followed by reaction with dicyanopropionate B Ethyl 2,3-dicyanopropionate B->C E Phenylpyrazole Insecticide Analogue C->E e.g., Sulfenylation and Oxidation D Further Functionalization D->E

Caption: Conceptual pathway to Phenylpyrazole Insecticides.

Protocol 2: General Synthesis of a 1-(Trifluoromethylphenyl)pyrazole Intermediate

This protocol describes a general method for the synthesis of a key pyrazole intermediate, which is a common core structure in many insecticides.

  • Preparation of the Hydrazine: The corresponding aniline, 2-chloro-5-(trifluoromethyl)aniline (which can be synthesized from the benzonitrile via reduction), is diazotized with sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example with sodium sulfite, to yield the corresponding hydrazine hydrochloride.

  • Cyclization Reaction: The hydrazine hydrochloride is reacted with a suitable dicarbonyl compound or its equivalent, such as ethyl 2,3-dicyanopropionate, in a solvent like ethanol.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization.

Part 3: 2-Chloro-5-(trifluoromethyl)benzaldehyde as a Versatile Precursor

2-Chloro-5-(trifluoromethyl)benzaldehyde is a valuable intermediate for creating a variety of agrochemicals, including herbicides and fungicides.[8] The aldehyde functionality allows for a wide range of chemical transformations, such as Wittig reactions, condensations, and reductive aminations, to build more complex molecular architectures.

Application in the Synthesis of Novel Fungicides

The 2-chloro-5-(trifluoromethyl)phenyl moiety can be found in various fungicidal compounds. The synthesis of these compounds can leverage the reactivity of the benzaldehyde.

Illustrative Synthetic Transformation

A 2-Chloro-5-(trifluoromethyl)benzaldehyde C Stilbene Derivative A->C Wittig Reaction B Wittig Reagent (e.g., ylide) B->C E Complex Agrochemical C->E D Further Elaboration (e.g., Cyclization, Oxidation) D->E

Caption: Use of the benzaldehyde in C-C bond formation.

Protocol 3: Synthesis of 2-Chloro-5-trifluoromethylbenzaldehyde

This protocol provides a method for the synthesis of the title benzaldehyde from 3-amino-4-chlorobenzotrifluoride.[9]

  • Diazotization: 3-Amino-4-chlorobenzotrifluoride is added to a solution of hydrochloric acid in water. The resulting suspension is cooled to 0-5 °C and diazotized by the dropwise addition of a sodium nitrite solution.

  • Formation of Formyl Synthon: The diazonium salt solution is then added to a solution containing formaldoxime and a copper(II) sulfate catalyst.

  • Hydrolysis: The intermediate is hydrolyzed by refluxing with hydrochloric acid.

  • Purification: The product is isolated by steam distillation, followed by extraction with an organic solvent. Further purification can be achieved by forming a bisulfite adduct, which is then decomposed to regenerate the pure aldehyde, followed by distillation.[9]

Conclusion

While a direct and prominent role for this compound in agrochemical synthesis is not apparent from the current body of scientific literature, the closely related analogues—2-Chloro-5-trifluoromethylpyridine, 2-Chloro-5-(trifluoromethyl)benzonitrile, and 2-Chloro-5-(trifluoromethyl)benzaldehyde—are demonstrably crucial intermediates. They serve as key building blocks for a range of high-performance herbicides, insecticides, and fungicides. The strategic incorporation of the 2-chloro-5-(trifluoromethyl)phenyl or pyridyl moiety, facilitated by these versatile precursors, is a testament to the power of fluorine chemistry in modern agrochemical design. The protocols and workflows detailed herein provide a foundational understanding for researchers and professionals in the field to harness the potential of these valuable chemical intermediates.

References

safety precautions for handling 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling of 2-Chloro-5-(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 789-96-8). As a halogenated aromatic ketone, this compound presents specific hazards that necessitate rigorous safety protocols. This guide is designed to provide laboratory personnel with the technical knowledge and practical steps required to minimize exposure and mitigate risks. The protocols herein are grounded in the principle of the hierarchy of controls, emphasizing engineering controls and established safe laboratory practices.

Introduction and Hazard Analysis

This compound is a chemical intermediate utilized in various synthetic applications, including agrochemical and pharmaceutical research.[1] Its molecular structure, featuring a chlorinated and a trifluoromethylated phenyl ring, contributes to its chemical properties and also dictates its hazard profile.[2][3] While comprehensive toxicological data for this specific compound is limited, the available Safety Data Sheets (SDS) classify it as hazardous.[4][5]

The primary known hazards associated with this compound are:

  • Harmful if swallowed (Acute Toxicity, Oral).[4]

  • Causes skin irritation .[4][6]

  • Causes serious eye irritation .[4][6]

  • May cause respiratory irritation .[4][7]

It is crucial to note that the full toxicological properties have not been completely investigated.[5] Therefore, it must be handled with the assumption that it may have other unknown harmful effects.

Physicochemical and Hazard Data Summary

The following table summarizes the key identification and hazard information for this compound.

ParameterInformationSource(s)
CAS Number 789-96-8[4][8]
Molecular Formula C₁₄H₈ClF₃O[2]
Molecular Weight 284.66 g/mol [2]
Physical Form Solid, Powder/Crystal[6][9]
GHS Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][6][7]
Occupational Exposure Limits Data not available. Personnel should operate under the principle of ALARA (As Low As Reasonably Achievable).[5][9][10]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards before relying on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the compound is required. Substitution Substitution Substitute with a less hazardous chemical. (Requires research validation). Engineering Engineering Controls Use a certified chemical fume hood. Ensure safety shower/eyewash station is accessible. Administrative Administrative Controls Develop Standard Operating Procedures (SOPs). Provide comprehensive training. Restrict access to authorized personnel. PPE Personal Protective Equipment (PPE) (Least Effective) Wear appropriate gloves, eye protection, and lab coat. Use respiratory protection if indicated by risk assessment.

Caption: Hierarchy of Controls for managing exposure risks.

The most critical control measure for handling this compound is the consistent use of Engineering Controls . All procedures that may generate dust or aerosols must be performed inside a certified chemical fume hood to prevent inhalation.[4][8][9]

Personal Protective Equipment (PPE) Protocol

While engineering controls are primary, appropriate PPE is mandatory as the final barrier of protection.[11] The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Protection TypeRecommended EquipmentRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and absorption. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[8][11]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes, dust, or vapors. Goggles are required when there is a significant splash risk.[5][9][11]
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not required under normal use within a fume hood.A NIOSH-approved particulate respirator (e.g., N95) may be required for large quantity handling or spill cleanup outside of a fume hood.[11][12]

Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is essential for ensuring safety and experimental integrity.

Protocol for Weighing and Handling the Solid Compound

This protocol is designed to minimize the generation of airborne particulates and prevent cross-contamination.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[9]

    • Verify that a safety shower and eyewash station are accessible and functional.[5]

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary materials: the chemical container, spatula, weigh boat/paper, and a sealable container for the final preparation.

    • Don all required PPE as detailed in Section 3.

  • Handling and Weighing:

    • Perform all manipulations within the fume hood sash at the lowest practical height.

    • Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat. Do not pour the powder directly from the container.

    • Once the desired amount is weighed, securely close the stock container.

    • Carefully transfer the weighed compound to the reaction vessel or receiving container.

  • Post-Handling:

    • Clean the spatula and work surface thoroughly.

    • Treat any contaminated disposable materials (e.g., weigh paper, wipes) as hazardous waste.[11]

    • Remove PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.[6][8]

Storage Protocol

Proper storage is critical to maintaining chemical integrity and preventing accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[4][8]

  • Container: Keep the container tightly closed to prevent contamination.[4]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, and strong bases.[5][13]

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before handling the chemical.

Emergency_Response_Workflow cluster_1 Emergency Response Workflow Start Emergency Event (Spill or Exposure) Alert Alert nearby personnel and supervisor. Start->Alert Assess Assess the situation. Is it a minor or major event? Alert->Assess Minor Minor Event (Small, Contained) Assess->Minor Minor Major Major Event (Large, Uncontained, Injury) Assess->Major Major Spill_Response Follow Spill Cleanup Protocol (See Section 5.1). Minor->Spill_Response Spill Exposure_Response Follow First Aid Protocol (See Section 5.2). Minor->Exposure_Response Exposure Evacuate Evacuate the area. Call emergency services. Major->Evacuate Report Report the incident per institutional policy. Evacuate->Report Spill_Response->Report Exposure_Response->Report

Caption: Flowchart for emergency response procedures.

Spill Cleanup Protocol
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[4]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[9]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[11]

First Aid and Exposure Protocol

Immediate action is required in case of personal exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6]

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor for treatment advice.[4][8]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[11]

  • Contaminated Materials: This includes gloves, weigh paper, and any other disposable items that have come into contact with the chemical. These must also be placed in the hazardous waste container.[11]

  • Disposal: All disposal must be carried out in strict accordance with local, state, and federal regulations.[13] Do not discharge into drains or the environment.[4][5]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The foundation of safety lies in a thorough understanding of the compound's hazards, the consistent application of the hierarchy of controls, and preparedness for emergency situations. By integrating these practices into all laboratory workflows, researchers can protect themselves, their colleagues, and the environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical chemical intermediate. We will explore the most common synthetic routes, troubleshoot potential issues, and provide detailed protocols to ensure reproducible, high-yield results.

Section 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a primary method for synthesizing benzophenone derivatives.[1] The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst.[2] For the synthesis of this compound, this typically involves the reaction of benzoyl chloride with 1-chloro-4-(trifluoromethyl)benzene.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction yield is negligible, or the reaction failed to initiate. What are the most probable causes?

A1: This is a frequent challenge in Friedel-Crafts acylation, almost always pointing to issues with the catalyst or reaction environment.

  • Catalyst Deactivation by Moisture: The Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃) is extremely hygroscopic. Trace amounts of water will hydrolyze the catalyst, rendering it inactive.[3][4] The reaction requires strictly anhydrous conditions.

    • Solution: All glassware must be rigorously oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of the Lewis acid from a freshly opened container. Solvents must be anhydrous. The entire reaction should be assembled and run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the catalyst forms a complex with the carbonyl group of the benzophenone product, effectively sequestering it.[3]

    • Solution: Use at least 1.1 equivalents of the Lewis acid relative to the limiting reagent (typically the acyl chloride). For less reactive substrates, increasing the catalyst load to 1.3-1.5 equivalents can sometimes improve conversion.

  • Sub-Optimal Temperature: The initial formation of the acylium ion complex is highly exothermic. If the temperature is too low, the reaction rate may be impractically slow. If it is too high, it can lead to side reactions and tar formation.[4]

    • Solution: The initial addition of reagents should be performed at a low temperature (0–5 °C) to control the exotherm. After the addition is complete, the reaction is typically allowed to warm to room temperature or gently heated to drive it to completion.

Q2: My final product is contaminated with significant impurities. What are the likely side products, and how can I minimize their formation?

A2: Impurity profiles in Friedel-Crafts acylations are generally predictable and relate to the regioselectivity of the electrophilic substitution.

  • Formation of Isomers: The trifluoromethyl group (-CF₃) is a meta-director, while the chloro group (-Cl) is an ortho, para-director. In 1-chloro-4-(trifluoromethyl)benzene, these directing effects are opposed. The acylation is expected to occur primarily at the 2-position (ortho to the chlorine and meta to the CF₃ group). However, acylation at other positions can occur, leading to isomeric impurities.

    • Solution: Choice of Lewis acid and solvent can influence regioselectivity. For instance, bulkier Lewis acid complexes can favor less sterically hindered positions. A systematic screening of catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents (e.g., dichloromethane, 1,2-dichloroethane, nitrobenzene) is recommended to optimize for the desired isomer.[5]

  • Polysubstitution: While less common in acylation than alkylation, forcing conditions (high temperature, long reaction times) can sometimes lead to a second acylation on the product ring, though this is generally minor.

    • Solution: Use a slight excess of the 1-chloro-4-(trifluoromethyl)benzene substrate relative to benzoyl chloride to minimize this possibility. Ensure the reaction is monitored (e.g., by TLC or GC) and stopped once the limiting reagent is consumed.

Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

start Low or No Yield Observed check_moisture Verify Anhydrous Conditions (Glassware, Reagents, Solvent) start->check_moisture moisture_issue Moisture Present? check_moisture->moisture_issue check_catalyst Evaluate Catalyst (Age, Stoichiometry, Purity) catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue check_temp Assess Temperature Control (Initial Cooling, Reaction Temp) temp_issue Temp Optimal? check_temp->temp_issue moisture_issue->check_catalyst No dry_system Action: Rigorously Dry System & Reagents moisture_issue->dry_system Yes catalyst_issue->check_temp No replace_catalyst Action: Use Fresh Catalyst & Adjust Stoichiometry (>1.1 eq) catalyst_issue->replace_catalyst Yes optimize_temp Action: Optimize Temperature Profile (e.g., 0°C addition, then RT) temp_issue->optimize_temp No rerun Re-run Experiment temp_issue->rerun Yes dry_system->rerun replace_catalyst->rerun optimize_temp->rerun

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Data Summary: Influence of Reaction Parameters
ParameterCondition ACondition BCondition CExpected Outcome
Lewis Acid AlCl₃ (1.2 eq)FeCl₃ (1.2 eq)ZnCl₂ (1.2 eq)AlCl₃ is highly reactive but can promote side reactions. FeCl₃ is milder and often more selective.[6][7] ZnCl₂ may require higher temperatures.[5]
Solvent Dichloromethane1,2-DichloroethaneNitrobenzeneDichloromethane is standard. Nitrobenzene can sometimes improve yields for deactivated systems but complicates workup.
Temperature 0 °C to 25 °C25 °C60 °CLower temperatures improve selectivity but may require longer reaction times. Higher temperatures risk tar formation.[4]
Yield / Purity High / ModerateModerate-High / HighVariable / VariableCondition B often represents a good balance between reactivity and selectivity for complex substrates.
Experimental Protocol: Friedel-Crafts Acylation
  • Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous 1,2-dichloroethane. Cool the suspension to 0–5 °C using an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: After the acyl chloride addition is complete, add 1-chloro-4-(trifluoromethyl)benzene (1.1 eq) dropwise over 20 minutes, maintaining the low temperature.

  • Reaction: Once all additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours, monitoring the reaction's progress by TLC or GC.

  • Work-up: Cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. Stir until all solids have dissolved.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Section 2: Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organohalide.[8] For this synthesis, one potential route involves coupling phenylboronic acid with 2-chloro-5-(trifluoromethyl)benzoyl chloride. This method is renowned for its mild reaction conditions and excellent functional group tolerance.[8][9]

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex oa_label Oxidative Addition transmetal Ar-Pd(II)L₂-Ar' pd_complex->transmetal tm_label Transmetalation transmetal->pd0 re_label Reductive Elimination reactant1 Ar-X (Aryl Halide) reactant1->pd_complex reactant2 Ar'-B(OR)₂ (Boronic Acid/Ester) + Base reactant2->transmetal product Ar-Ar' (Product) product->pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction is sluggish or stalls before completion. What should I investigate?

A1: Incomplete conversion in Suzuki couplings often relates to catalyst activity, the base, or the solvent.

  • Catalyst/Ligand Inactivation: The active Pd(0) species can be sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to oxidation and catalyst deactivation.

    • Solution: Ensure the solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). The reaction should be run under a strict inert atmosphere.

  • Incorrect Base: The choice of base is critical for activating the boronic acid in the transmetalation step.[9] An inappropriate base (too weak, too strong, or poor solubility) can halt the catalytic cycle.

    • Solution: Aqueous K₂CO₃ or K₃PO₄ are common and effective choices.[9][10] For reactions sensitive to water, organic bases like CsF or KOtBu in anhydrous solvents can be used. Screening different bases is a standard optimization step.

  • Poor Substrate Reactivity: While acyl chlorides can be used, aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[8] The coupling may require a more active catalyst system.

    • Solution: Employ a catalyst system known for activating aryl chlorides. This often involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that facilitate the oxidative addition step.[11]

Q2: I'm observing significant formation of a biphenyl byproduct. What is causing this homocoupling?

A2: The formation of biphenyl indicates the homocoupling of your phenylboronic acid. This is a common side reaction, often promoted by the presence of oxygen or high catalyst loading.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned, thorough degassing is crucial to prevent oxidative homocoupling.

    • Stoichiometry Control: Use a precise 1.05–1.1 equivalent of the boronic acid relative to the aryl halide. A large excess can favor homocoupling.

    • Slow Addition: In some cases, adding the boronic acid solution slowly via a syringe pump can maintain a low instantaneous concentration, suppressing the side reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: To a reaction vessel, add 2-chloro-5-(trifluoromethyl)benzoyl chloride (1.0 eq), phenylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water 4:1) followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 80–90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 4–12 hours), cool the mixture to room temperature and dilute with ethyl acetate.

  • Extraction & Purification: Transfer to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product often requires purification by column chromatography on silica gel to remove the catalyst and any byproducts.

Section 3: General FAQs

Q1: Which synthetic route, Friedel-Crafts or Suzuki, is better for my project?

A1: The choice depends on several factors:

  • Scale and Cost: For large-scale industrial synthesis, the Friedel-Crafts route is often more cost-effective due to cheaper raw materials (AlCl₃ vs. palladium catalysts).

  • Functional Group Tolerance: The Suzuki coupling is far superior in this regard. The harsh, acidic conditions of the Friedel-Crafts reaction are incompatible with many sensitive functional groups. If your substrate has other functionalities, the Suzuki reaction is the safer choice.[8]

  • Selectivity and Purity: Suzuki reactions can sometimes offer higher selectivity and lead to cleaner products, simplifying purification, though this is highly substrate-dependent.

Q2: What are the best general practices for purifying this compound?

A2: The crude product is typically a solid or a high-boiling oil.

  • Recrystallization: If the crude product is a solid with high purity (>90%), recrystallization is an efficient and scalable purification method. A common solvent for this is ethanol or an ethanol/water mixture.

  • Column Chromatography: For removing closely related isomers or residual catalyst from Suzuki reactions, silica gel column chromatography is the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point.

Q3: What specific safety precautions should be taken?

A3:

  • Reagents: Anhydrous aluminum chloride reacts violently with water and is highly corrosive. It must be handled in a fume hood with appropriate personal protective equipment (PPE). Organoboron reagents and palladium catalysts should be handled with care, as their long-term toxicological effects may not be fully known. Compounds containing a trifluoromethyl group may have unique biological activity and should be handled with caution.

  • Reaction: Friedel-Crafts acylations are highly exothermic and can release corrosive HCl gas; proper temperature control and a gas trap (e.g., a bubbler with a base solution) are essential.

References

Technical Support Center: Photopolymerization with 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Chloro-5-(trifluoromethyl)benzophenone in photopolymerization applications. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established photochemical principles. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring the success and reproducibility of your work.

Understanding the Initiation Mechanism

This compound is a Type II photoinitiator . Unlike Type I initiators that undergo direct cleavage upon UV exposure, Type II initiators require a second molecule, a co-initiator or synergist , to generate the initiating free radicals. The most common co-initiators are hydrogen donors, such as tertiary amines.

The mechanism proceeds as follows:

  • UV Absorption: The benzophenone derivative absorbs UV light (typically in the 250-380 nm range), promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: In its triplet state, the benzophenone is highly reactive and abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

  • Radical Generation: This abstraction event produces two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of monomers like acrylates.[1]

This multi-step process is fundamental to troubleshooting, as a failure at any stage will prevent successful polymerization.

G cluster_0 Step 1 & 2: Photoexcitation cluster_1 Step 3 & 4: Radical Generation BP Benzophenone (S₀) BPS1 Excited Singlet (S₁) BP->BPS1 BPT1 Excited Triplet (T₁) BPS1->BPT1 Intersystem Crossing (Fast & Efficient) KetylRadical Ketyl Radical BPT1->KetylRadical H Abstraction AlkylRadical Initiating Radical (R₂N-ĊH-R') BPT1->AlkylRadical H Abstraction UV UV Photon (hν) UV->BP Absorption CoInitiator Co-initiator (R₃N) CoInitiator->KetylRadical CoInitiator->AlkylRadical Polymer Propagating Chain (P•) AlkylRadical->Polymer Initiation Monomer Monomer (M) Monomer->Polymer

Caption: Type II photoinitiation mechanism of benzophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization not starting at all?

  • A: The most common reason is the absence of a co-initiator. This compound is a Type II initiator and cannot generate radicals on its own. It requires a hydrogen donor. Ensure you have added a suitable co-initiator, such as N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDAB), to your formulation. Another frequent cause is potent oxygen inhibition.[2]

Q2: What is the optimal wavelength and intensity for this photoinitiator?

  • A: Benzophenone derivatives typically have a maximum absorption (λ_max) below 300 nm, with a tail extending to around 380 nm. A broad-spectrum mercury lamp or a 365 nm LED are effective sources. The required intensity is application-dependent; higher intensities can help overcome oxygen inhibition but may also lead to faster, less controlled polymerization and potential side reactions.[3][4]

Q3: Can I use this initiator without an inert atmosphere?

  • A: While possible, it is highly challenging, especially for thin films. Molecular oxygen is a powerful inhibitor of free-radical polymerization as it scavenges the initiating and propagating radicals to form less reactive peroxy radicals.[5][6] This leads to an induction period, reduced polymerization rate, and often a tacky, uncured surface.[7] For consistent and optimal results, purging the reaction environment with an inert gas like nitrogen or argon is strongly recommended.

Q4: What are typical concentrations for the photoinitiator and co-initiator?

  • A: A good starting point is typically 0.5-5.0 wt% for the photoinitiator and a 1:1 to 1:2 molar ratio of photoinitiator to co-initiator. The optimal concentrations depend on factors like the monomer reactivity, sample thickness, and light intensity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Troubleshooting_Flowchart decision decision solution solution start Polymerization Fails or is Sub-Optimal d1 Any Polymerization? start->d1 Observe Outcome no_poly Check Formulation & Equipment d1->no_poly No partial_poly partial_poly d1->partial_poly Yes, but incomplete s1 Add Co-initiator (e.g., Amine) no_poly->s1 Missing Component? s2 Match Lamp to Initiator (e.g., 365 nm) no_poly->s2 Wrong Wavelength? s3 Check Lamp Power & Warm-up Time no_poly->s3 Lamp Off/Too Weak? d2 Surface Tacky? partial_poly->d2 tacky Likely Oxygen Inhibition d2->tacky Yes not_tacky not_tacky d2->not_tacky No s4 Purge with N₂/Ar Use Barrier Film Increase Light Intensity tacky->s4 d3 Rate Too Slow? not_tacky->d3 slow Reaction is Inhibited or Inefficient d3->slow Yes not_slow Process is Limited d3->not_slow No, but conversion stalls s5 Increase Initiator Conc. Increase Light Intensity Purify Monomer slow->s5 s6 Increase Exposure Time Increase Temperature (to overcome vitrification) not_slow->s6

Caption: A workflow for troubleshooting common photopolymerization issues.

Problem 1: No Polymerization or Extremely Slow Reaction
Possible Cause Explanation Recommended Solution
Missing Co-initiator As a Type II initiator, it requires a hydrogen donor to create initiating radicals. Without it, the excited state simply decays without effect.Add a suitable co-initiator (e.g., tertiary amine) to the formulation. A 1:1 molar ratio with the photoinitiator is a good starting point.
Severe Oxygen Inhibition Oxygen scavenges free radicals faster than they can initiate polymerization, effectively preventing the reaction from starting.[8]Primary: Purge the sample and reaction chamber with nitrogen or argon for 5-10 minutes before and during UV exposure. Secondary: Increase the photoinitiator concentration or light intensity to generate radicals faster than oxygen can consume them.[6]
Incorrect UV Source The wavelength of the UV lamp does not sufficiently overlap with the absorption spectrum of the photoinitiator.Verify your lamp's emission spectrum. For this benzophenone derivative, a source with significant output at or below 365 nm is required.
Inhibitor in Monomer Commercial monomers contain small amounts of inhibitors (e.g., MEHQ) to prevent spontaneous polymerization during storage.For highly sensitive experiments, pass the monomer through a column of basic alumina to remove the inhibitor immediately before use.
Problem 2: Incomplete Conversion or Tacky Surface Finish
Possible Cause Explanation Recommended Solution
Surface Oxygen Inhibition Even with purging, oxygen from the atmosphere can diffuse into the top layer of the sample, inhibiting polymerization and leaving a liquid or tacky film.[2]Inerting: Ensure a continuous, gentle flow of inert gas over the sample surface during curing. Barrier: Apply a transparent barrier, such as a PET film or a layer of mineral oil, on top of the sample to block oxygen diffusion. Formulation: Additives like silanes can act as oxygen scavengers.[3]
Vitrification As the polymer network forms, the viscosity increases dramatically. The system may reach its glass transition temperature (Tg), severely restricting monomer and radical mobility and stopping the reaction, even if unreacted monomer is still present.[9]Increase Temperature: Perform the polymerization at a moderately elevated temperature (e.g., 40-60 °C) to increase molecular mobility and push the final conversion higher. Post-Cure: After initial UV exposure, heat the sample in an oven (thermal post-cure) to complete the polymerization of trapped monomers.
Insufficient Light Dose The total number of photons delivered (Dose = Intensity × Time) was not enough to convert all the monomer.Increase the exposure time or use a higher intensity lamp. Be aware that very high intensities can increase shrinkage stress.[10]
Photoinitiator Degradation Prolonged exposure to high-intensity UV light can cause the photoinitiator and its byproducts to degrade into non-reactive species.[11]If long exposure times are needed, consider using a slightly higher initial concentration of the photoinitiator. Check for significant yellowing, which can indicate degradation products.

Key Experimental Protocols

Protocol 1: Baseline Formulation and Sample Preparation

This protocol provides a starting point for the photopolymerization of a standard acrylate monomer.

Materials:

  • Monomer: Trimethylolpropane Triacrylate (TMPTA)

  • Photoinitiator (PI): this compound

  • Co-initiator (Co-PI): N-methyldiethanolamine (MDEA)

  • Glass microscope slides (2)

  • Spacers (e.g., 100 µm thick tape or glass beads)

Procedure:

  • Prepare Stock Solutions: In a light-protected vial (e.g., amber glass), prepare a stock solution of the PI in the monomer (e.g., 2 wt%). Prepare a separate stock of the Co-PI in the monomer (e.g., 2 wt%). Note: This prevents premature reactions and allows for easy adjustment of ratios.

  • Mixing: In a new amber vial, combine the stock solutions and additional monomer to achieve the final desired concentrations. For a baseline, target 1 wt% PI and 1.5 wt% Co-PI.

  • Homogenize: Mix thoroughly using a vortex mixer or magnetic stirrer for 5-10 minutes in the dark until a clear, homogenous solution is obtained.

  • Sample Assembly: Place two spacers on a clean glass slide. Deposit a single drop (approx. 20-50 µL) of the resin mixture between the spacers.

  • Cover: Carefully place a second glass slide on top, pressing gently to create a thin film of uniform thickness defined by the spacers. Clamp the assembly if necessary.

Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)

RT-FTIR is a powerful technique for measuring the degree of monomer conversion in real-time.[12] It works by monitoring the decrease in the infrared absorption peak corresponding to the reactive functional group (e.g., the acrylate C=C double bond).

Procedure:

  • Sample Preparation: Prepare a thin film of the resin between two transparent salt plates (e.g., KBr or NaCl) or on a single plate for attenuated total reflectance (ATR) measurements.

  • Baseline Spectrum: Place the sample in the FTIR spectrometer's sample compartment. Record an initial IR spectrum before UV exposure. This is your t=0 baseline.

  • Initiate Polymerization: While the sample remains in the compartment, turn on the UV light source positioned to illuminate the sample. Simultaneously, begin recording spectra at fixed time intervals (e.g., every 1-2 seconds).

  • Data Collection: Continue recording spectra until the reaction is complete, indicated by the stabilization of the monitored peak's area.

  • Calculate Conversion: The degree of conversion (%C) at any time (t) is calculated using the following formula, tracking the acrylate peak area at ~1635 cm⁻¹:

    %C(t) = [1 - (Area(t) / Area(0))] * 100

    Where Area(t) is the peak area at time t and Area(0) is the initial peak area. An internal standard peak that does not change during polymerization can be used for normalization.

References

Technical Support Center: Navigating the Synthesis with 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Chloro-5-(trifluoromethyl)benzophenone (CAS No. 789-96-8). This guide is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide you with expert insights, actionable troubleshooting strategies, and robust protocols to help you prevent its decomposition and optimize your reaction outcomes.

Section 1: Understanding the Molecule's Core Characteristics

Q1: What intrinsic properties of this compound dictate its reactivity and stability?

To effectively control a reaction, one must first understand the reactant. The stability of this compound is governed by the interplay of its three key functional groups: the benzoyl group, the chloro substituent, and the trifluoromethyl (-CF3) group.

  • Electron-Withdrawing Effects : Both the chloro and trifluoromethyl groups are strongly electron-withdrawing.[1] This has a profound effect on the aromatic ring, making it electron-deficient. This electronic nature is a double-edged sword. On one hand, it activates the ring for nucleophilic aromatic substitution (SNAr) at the position of the chlorine atom. On the other, this electron deficiency can make the molecule susceptible to degradation under certain nucleophilic or basic conditions.

  • The Benzoyl Group : The ketone carbonyl (C=O) is a site of reactivity, susceptible to nucleophilic attack. While generally stable, harsh reducing agents can convert it to an alcohol, and other strong nucleophiles can add to the carbonyl carbon.

  • The Trifluoromethyl Group : The -CF3 group is exceptionally stable and generally unreactive under most synthetic conditions due to the strength of the C-F bonds.[1] Its primary role is electronic, profoundly influencing the reactivity of the rest of the molecule.[2]

Q2: What are the most common decomposition pathways I should anticipate?

Decomposition is often not random but follows predictable chemical pathways. For this molecule, the primary concerns are:

  • Unwanted Nucleophilic Substitution : While often the desired reaction, strong nucleophiles (e.g., hydroxides, alkoxides, amines) can displace the chloride. If this is not the intended transformation, it represents a decomposition pathway for the starting material. The reaction conditions must be carefully chosen to avoid this if another part of the molecule is the target.

  • Reaction with Strong Bases : Strong bases can potentially promote side reactions. While the molecule lacks acidic protons that would be a primary concern, very strong bases might interact with the carbonyl group or promote other undesired pathways. It is best to avoid strongly basic conditions unless they are a required part of the reaction mechanism.[3]

  • Photolytic Instability : Benzophenone itself is a well-known photosensitizer.[4] While specific data on this derivative is limited, it is prudent to assume potential sensitivity to UV light. Photochemical reactions could lead to radical formation and complex side products. Therefore, protecting reactions from direct light is a wise precaution.

  • Thermal Stress : Like many complex organic molecules, excessive heat can lead to decomposition. This is often non-specific, resulting in charring or the formation of a complex mixture of byproducts. Monitoring and controlling the reaction temperature is critical.

Section 2: Troubleshooting Guide - From Problem to Solution

This section addresses common issues encountered in the lab with actionable solutions grounded in chemical principles.

Issue 1: My reaction mixture turns dark brown or black, and the final yield is very low.

A dark, tarry reaction is a classic sign of decomposition. The key is to identify the trigger.

  • Potential Cause 1: Excessive Heat (Thermal Decomposition)

    • Why it Happens : Many side reactions have higher activation energies than the desired reaction. Applying too much heat provides the energy to overcome these barriers, leading to a cascade of decomposition events. This can also occur with localized overheating, even if the oil bath is at the correct temperature.

    • Solutions :

      • Precise Temperature Control : Use a thermocouple probe placed directly in the reaction mixture, not just in the heating mantle or oil bath.

      • Gradual Heating : Increase the temperature slowly to the desired setpoint.

      • Efficient Stirring : Ensure the reaction is stirred vigorously to maintain a homogenous temperature throughout the vessel.[5]

      • Consider Lower Temperatures : If possible, run the reaction at a lower temperature for a longer duration.

  • Potential Cause 2: Reaction with Air (Oxidation/Moisture)

    • Why it Happens : Many reagents, intermediates, and catalysts are sensitive to oxygen or water. Anhydrous conditions are crucial, especially in reactions involving organometallics, strong bases, or Lewis acids. Moisture can quench reagents and deactivate catalysts like AlCl₃.[5][6]

    • Solutions :

      • Inert Atmosphere : Conduct the reaction under a blanket of an inert gas like nitrogen or argon. This involves using flame-dried glassware and appropriate techniques to exclude air.

      • Anhydrous Reagents and Solvents : Use freshly distilled or commercially available anhydrous solvents. Ensure all liquid reagents are added via syringe through a septum.

Issue 2: My product analysis (TLC, LC-MS, NMR) shows a complex mixture of byproducts.

The formation of multiple products points to a loss of selectivity in the reaction.

  • Potential Cause 1: Uncontrolled Nucleophilic Attack

    • Why it Happens : In reactions designed to modify the benzoyl group, the nucleophile may also attack the aromatic ring, displacing the chloride. Conversely, in an SNAr reaction, the nucleophile might also attack the carbonyl.

    • Solutions :

      • Control Stoichiometry : Add the nucleophile slowly and in a controlled stoichiometric amount (e.g., using a syringe pump).

      • Temperature Management : Run the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate. Nucleophilic attack on the carbonyl is often faster at lower temperatures than SNAr.

  • Potential Cause 2: Friedel-Crafts or Other Lewis Acid-Catalyzed Side Reactions

    • Why it Happens : When using Lewis acids (e.g., AlCl₃ in a Friedel-Crafts acylation), the catalyst can promote unwanted reactions if not properly managed. The product ketone can form a complex with the Lewis acid, which can sometimes catalyze further reactions.[6]

    • Solutions :

      • Catalyst Loading : Use the minimum effective amount of the Lewis acid. Stoichiometric amounts are often required, but a large excess should be avoided.

      • Low Temperature Addition : Add the reagents and catalyst at a low temperature (e.g., 0 °C) before allowing the reaction to warm.[5]

      • Proper Quenching : Quench the reaction by carefully and slowly adding the reaction mixture to ice or cold dilute acid to decompose the Lewis acid complexes and prevent byproduct formation during workup.[6]

Section 3: Recommended Protocols and Best Practices

Adhering to robust, standardized procedures is the best defense against reaction failure and decomposition.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This procedure is fundamental for preventing decomposition due to air or moisture.

  • Glassware Preparation : Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours.

  • Assembly : Quickly assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon. Use high-vacuum grease for any glass joints.

  • Purging : Insert a needle connected to the inert gas line and another needle as an outlet. Allow the gas to flow through the apparatus for 5-10 minutes to displace all the air.

  • Reagent Addition : Add solid reagents under a strong flow of inert gas. Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.

  • Maintenance : Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the gas line to the top of the condenser via a bubbler.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for the common reaction of displacing the chloride.

  • Reaction Setup : To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Base Addition (if needed) : If the nucleophile is an alcohol or a secondary amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5 eq) is often required to deprotonate the nucleophile in situ. Add the base to the stirred solution.

  • Nucleophile Addition : Add the nucleophile (1.1-1.2 eq) to the mixture. If it is a liquid, add it dropwise via syringe. If it is a solid, add it under a positive flow of nitrogen.

  • Heating : Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity).[7]

  • Monitoring : Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Pour it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or recrystallization.

Data Summary: Recommended Reaction Parameters
Reaction TypeRecommended SolventsTypical Temp. RangeKey Considerations
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, NMP, DMAc80 - 150 °CUse polar aprotic solvents to accelerate the reaction. A base is often required.[7]
Friedel-Crafts Acylation (using this as a product) DCM, 1,2-Dichloroethane (DCE), CS₂0 °C to RefluxRequires a stoichiometric amount of Lewis acid (e.g., AlCl₃). Strict anhydrous conditions are essential.[6]
Carbonyl Reduction (e.g., with NaBH₄) Methanol, Ethanol0 °C to RTReaction is typically fast. Control temperature to avoid side reactions.
Grignard / Organolithium Addition THF, Diethyl Ether-78 °C to RTStrict inert atmosphere and anhydrous conditions are mandatory. Add organometallic reagent slowly at low temperature.

Section 4: Visual Guides & Workflows

A visual representation can often clarify complex decision-making processes in troubleshooting.

TroubleshootingWorkflow Start Problem: Low Yield / Decomposition (Dark Color, Multiple Spots) CheckTemp Is Temperature Strictly Controlled? Start->CheckTemp CheckAtmosphere Is Reaction Under Inert Atmosphere? CheckTemp->CheckAtmosphere Yes Sol_Temp Solution: - Use internal probe - Reduce temperature - Ensure efficient stirring CheckTemp->Sol_Temp No CheckReagents Are Reagents Compatible? CheckAtmosphere->CheckReagents Yes Sol_Atmosphere Solution: - Use flame-dried glassware - Purge with N2/Ar - Use anhydrous solvents CheckAtmosphere->Sol_Atmosphere No Sol_Reagents Solution: - Avoid strong oxidizing agents - Check compatibility with bases - Protect from light CheckReagents->Sol_Reagents No

Caption: Troubleshooting workflow for low yield and decomposition.

StabilityFactors Molecule This compound Stability Temp Controlled Temperature (Avoids thermal stress) Temp->Molecule Atmosphere Inert Atmosphere (Prevents oxidation) Atmosphere->Molecule Light Light Protection (Avoids photolysis) Light->Molecule Reagents Reagent Compatibility (Avoids side reactions) Reagents->Molecule Solvent Appropriate Solvent (Ensures solubility & stability) Solvent->Molecule

Caption: Key experimental factors for maintaining stability.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)benzophenone and its derivatives. This guide is designed to provide in-depth, field-proven insights into the unique purification challenges presented by this class of compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

The inherent chemical properties of these molecules—stemming from the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl (-CF3) group—can lead to persistent impurities and difficult separations. This guide offers structured solutions to the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound derivatives.

Q1: What makes this compound derivatives so challenging to purify?

A: The purification difficulties arise from a combination of factors directly related to their molecular structure:

  • Polarity and Solubility: The presence of the electronegative chlorine and trifluoromethyl groups significantly alters the electron distribution of the aromatic rings, making the molecule moderately polar.[1] This intermediate polarity means it can exhibit partial solubility in a wide range of both polar and non-polar solvents, often preventing sharp, clean separation during chromatography or crystallization.

  • Formation of Isomeric Byproducts: During synthesis, particularly via Friedel-Crafts acylation, there is a risk of forming isomeric impurities.[2] For instance, acylation might occur at a different position on the aromatic ring, resulting in a byproduct with a very similar polarity and structure to the desired product, making separation extremely difficult.

  • Thermal and Chemical Stability: While generally stable, the presence of activating or deactivating groups can influence the molecule's stability.[2] Harsh purification conditions, such as excessively high temperatures or strongly acidic/basic environments, can sometimes lead to degradation.

Q2: What are the most common impurities I should expect?

A: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual acyl chlorides (e.g., 2-chloro-5-(trifluoromethyl)benzoyl chloride) or the aromatic substrate from the synthesis.

  • Reaction Byproducts: This includes isomers, as mentioned above, and products from side reactions, such as di-acylated species or tar-like polymeric materials if the reaction temperature was too high.[3][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and traces of catalysts (e.g., aluminum chloride).

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: A multi-technique approach is always recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating the main compound from trace-level impurities. A reverse-phase C18 column is a common starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and confirming the molecular weight of the product and byproducts.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is indispensable for structural confirmation. ¹⁹F NMR is particularly useful for trifluoromethylated compounds to confirm the presence and purity of the -CF3 group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides powerful insights by combining the separation capabilities of HPLC with the identification power of mass spectrometry, crucial for characterizing unknown impurities.[5]

Troubleshooting Guide: Common Purification Issues & Solutions

This section provides direct answers and protocols for specific experimental challenges.

Issue 1: My crude product is an oil and will not crystallize.

Q: After aqueous workup and solvent evaporation, I'm left with a persistent, viscous oil. How can I induce crystallization to purify my this compound derivative?

A: This is a frequent issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.

Causality: Impurities, such as unreacted starting materials or isomeric byproducts, disrupt the regular packing of molecules required for crystallization. Residual solvent can also plasticize the solid, preventing it from solidifying.

Troubleshooting Workflow:

G start Oily Product step1 Step 1: High-Vacuum Drying (Remove residual solvent) start->step1 step2 Step 2: Scratching (Induce nucleation) step1->step2 Still Oily end_success Crystalline Solid step1->end_success Solid Forms step3 Step 3: Trituration (Wash away soluble impurities) step2->step3 Still Oily step2->end_success Solid Forms step4 Step 4: Column Chromatography (Isolate pure compound) step3->step4 Still Oily step3->end_success Solid Forms step4->end_success end_oil Persistent Oil

Caption: Workflow for inducing crystallization.

Step-by-Step Solutions:

  • Ensure Complete Solvent Removal: Dry the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove all traces of reaction or extraction solvents.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, pentane, or cold diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purer product to solidify. Isolate the resulting solid by filtration.

  • If All Else Fails, Chromatograph: If the product remains oily, it indicates significant impurity levels. The most reliable path forward is purification by column chromatography (see protocol below).

Issue 2: Poor separation during silica gel column chromatography.

Q: My spots are streaking on the TLC plate, and I'm getting poor separation and mixed fractions from my column. What's wrong?

A: This problem points to an inappropriate choice of solvent system or incorrect column packing/loading. The moderate polarity of these benzophenone derivatives makes solvent selection critical.

Causality: The trifluoromethyl and chloro groups create a molecule that can engage in both non-polar (via the aromatic rings) and polar (via the carbonyl and halogen) interactions. A poorly chosen eluent will either fail to move the compound off the baseline or wash everything through without separation.

Data-Driven Solvent Selection:

A systematic approach to choosing an eluent is crucial. Start with TLC analysis using a range of solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound.

Solvent System (Hexane:Ethyl Acetate)Typical Observation for Benzophenone DerivativesRecommendation
95:5 Compound may stick to the baseline (low Rf).Increase polarity.
90:10 Good starting point. Often provides adequate separation.[6]Optimize from here.
80:20 May provide better separation if impurities are less polar.Good alternative to 90:10.
70:30 Risk of co-elution with more polar impurities (high Rf).Decrease polarity.

Protocol: High-Resolution Column Chromatography

  • Column Preparation: Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight). Pack the column as a slurry using your chosen starting eluent (e.g., 95:5 Hexane:EtOAc) to ensure a homogenous, air-free bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent. For best results, adsorb the dissolved product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" technique prevents band broadening.

  • Elution: Begin running the column with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Collect fractions and monitor them by TLC.

  • Gradient Elution: If separation is poor, gradually increase the polarity of the eluent (a "gradient"). For example, move from 95:5 to 90:10 Hexane:EtOAc after several column volumes. This will help elute your target compound while leaving more polar impurities behind.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

G start Develop TLC rf_check Is Rf between 0.25 - 0.35? start->rf_check too_high Rf > 0.35 (Decrease Polarity) rf_check->too_high No too_low Rf < 0.25 (Increase Polarity) rf_check->too_low No run_column Run Column with Optimized Solvent rf_check->run_column Yes too_high->start Re-spot TLC too_low->start Re-spot TLC

Caption: Logic for chromatography solvent selection.

Issue 3: My final product has a persistent yellow/brown color.

Q: After purification, my product, which should be a white or off-white solid, retains a colored tint. How do I remove these colored impurities?

A: Colored impurities are common in Friedel-Crafts type reactions and are often highly conjugated, non-polar species.[3][4] Fortunately, they can usually be removed with targeted techniques.

Solutions:

  • Activated Carbon Treatment: This is the most effective method for removing colored impurities.[2][7]

    • Dissolve your purified (but colored) product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Add a small amount of activated carbon (approx. 1-2% by weight of your compound). Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.

    • Gently reflux the mixture for 10-15 minutes. The carbon will adsorb the colored impurities.

    • Perform a hot filtration through a pad of Celite or fluted filter paper to remove the carbon.[2]

    • Allow the clear filtrate to cool slowly to recrystallize your decolorized product.

  • Recrystallization: Sometimes, a simple, careful recrystallization is sufficient.

    • Choose a solvent system where the product is soluble when hot but poorly soluble when cold. Ethanol/water or Toluene/hexane mixtures are often effective.

    • Dissolve the compound in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation. The colored impurities will hopefully remain in the mother liquor.

    • Collect the crystals by vacuum filtration.

References

solvent effects on the reactivity of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects on Reactivity

Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)benzophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter this versatile but sometimes challenging intermediate in their work. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning solvent selection. This document is structured as a series of questions and answers to directly address the practical issues you may face in the lab.

Part 1: Foundational Concepts & General Inquiries

This section addresses the fundamental principles governing the reactivity of this compound and the overarching role of solvents.

Q1: What are the primary reactive sites on this compound and how do its substituents influence them?

Answer: this compound has two primary sites for chemical transformation:

  • The Aromatic Ring: The benzene ring bearing the chloro and trifluoromethyl groups is electron-deficient. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which significantly enhances the electrophilicity of the ring.[1] This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , primarily at the carbon bearing the chlorine atom.[2] The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, accelerating the substitution.[2]

  • The Carbonyl Group (Ketone): The carbonyl carbon is inherently electrophilic. Its reactivity is further increased by the electron-withdrawing effects of the substituted aromatic ring. This site is prone to nucleophilic addition reactions, such as Grignard reactions, reductions, and condensations.[3]

The interplay of these features makes solvent choice critical, as the ideal solvent for an SNAr reaction may be unsuitable for a sensitive organometallic addition to the carbonyl group.

Q2: As a general principle, how does solvent choice impact a chemical reaction's success?

Answer: Solvents do more than just dissolve reactants; they are active participants in the reaction environment. Their effects can be categorized as follows:

  • Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, which can dramatically alter the reaction rate. For example, polar solvents are crucial for reactions involving charged species.[4]

  • Solvation of Reactants: The extent to which a solvent solvates the reactants can affect their availability and reactivity. Over-solvation of a nucleophile, for instance, can hinder its ability to attack an electrophile.[4]

  • Solubility: Reactants must be sufficiently soluble for the reaction to proceed at a reasonable rate. Poor solubility often leads to slow or incomplete reactions.

  • Direct Participation: Some solvents, particularly protic solvents like alcohols or water, can act as reagents, leading to undesired side reactions like solvolysis.[5]

Understanding these principles is the first step in troubleshooting and optimizing reactions involving this compound.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

This section focuses on the most common reaction type for this substrate: the displacement of the chloride.

Q3: My SNAr reaction with an amine nucleophile is extremely slow and gives a low yield. I'm using toluene as the solvent. What is the likely problem?

Answer: The choice of toluene is almost certainly the issue. SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[2] Nonpolar solvents like toluene cannot effectively stabilize this charged species, leading to a very high activation energy and thus a slow reaction.

The Fix: Switch to a Polar Aprotic Solvent.

Polar aprotic solvents are ideal for SNAr reactions. They possess high dipole moments to stabilize the charged intermediate but lack acidic protons that could deactivate the nucleophile.

Table 1: Solvent Selection Guide for SNAr Reactions

SolventTypeDielectric Constant (ε)Typical Temp. Range (°C)Performance & Rationale
DMSO Polar Aprotic4725 - 180Excellent: Superior ability to stabilize charged intermediates. High boiling point allows for a wide temperature range.
DMF Polar Aprotic3725 - 150Excellent: Similar to DMSO. Can be easier to remove under vacuum. Watch for thermal decomposition.
NMP Polar Aprotic3225 - 200Excellent: Very high boiling point for unreactive substrates.
Acetonitrile Polar Aprotic3725 - 80Good: Effective, but its lower boiling point limits the reaction temperature.
THF Polar Aprotic7.625 - 65Poor to Moderate: Generally not polar enough for efficient SNAr unless the substrate is highly activated.
Toluene Nonpolar2.425 - 110Very Poor: Fails to stabilize the Meisenheimer complex. Not recommended.
Ethanol Polar Protic24.525 - 78Poor: The protic nature can solvate and deactivate the amine nucleophile through hydrogen bonding.[4]

Troubleshooting Workflow for SNAr Reactions

G start SNAr Reaction Failure (Low Conversion) q1 Is the solvent polar aprotic (e.g., DMSO, DMF)? start->q1 a1_no No q1->a1_no    a1_yes Yes q1->a1_yes    sol1 Action: Change solvent to DMSO or DMF. a1_no->sol1 q2 Is the reaction temperature high enough? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Action: Increase temperature. (e.g., 80-120 °C) a2_no->sol2 q3 Is the nucleophile concentration and purity adequate? a2_yes->q3

Caption: A logical workflow for troubleshooting SNAr reactions.

Protocol: Model SNAr Reaction with Piperidine

This protocol provides a robust starting point for substituting the chloride on this compound.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.5 M solution.

  • Reactant Addition: Add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq) as a base to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[6]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. The product will extract into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Troubleshooting Guide for Reactions at the Carbonyl Group

This section addresses challenges related to nucleophilic additions to the ketone functional group.

Q4: I am attempting a Grignard reaction, but I am recovering mostly unreacted starting material and some dark polymeric material. I am using DMF as the solvent because the starting material dissolves well in it. What's wrong?

Answer: This is a classic case of solvent-reagent incompatibility. Grignard reagents are powerful nucleophiles but also strong bases. Polar aprotic solvents like DMF and DMSO are reactive towards Grignard reagents. The acidic protons on DMF (on the formyl group) will quench the Grignard reagent, and the carbonyl group can be attacked.

The Fix: Use Anhydrous Ethereal Solvents.

The ideal solvents for Grignard reactions are anhydrous ethers. They solvate the magnesium center of the Grignard reagent, keeping it soluble and reactive, without destroying the reagent itself.

Table 2: Solvent Selection for Carbonyl Addition Reactions

Reaction TypeRecommended SolventsRationale & Key ConsiderationsUnsuitable Solvents
Grignard / Organolithium Addition THF, Diethyl Ether (Et₂O)Ethereal oxygens stabilize the organometallic reagent. Must be strictly anhydrous.DMF, DMSO, Acetonitrile, Alcohols, Water (React with the organometallic reagent).
Sodium Borohydride (NaBH₄) Reduction Methanol (MeOH), Ethanol (EtOH)Protic solvents activate the carbonyl group by hydrogen bonding and help decompose the borate ester intermediate.Aprotic solvents (reaction is often sluggish).
Wittig Reaction THF, DMSO, TolueneSolvent choice depends on the stability of the ylide. Unstabilized ylides require ethereal solvents.Protic solvents (will protonate and destroy the ylide).

Mechanism: The Role of Ethereal Solvents in Grignard Reactions

G cluster_0 Solvation of Grignard Reagent cluster_1 Nucleophilic Attack R-Mg-X R-Mg-X THF1 THF R-Mg-X->THF1 Coordination THF2 THF R-Mg-X->THF2 Coordination Grignard R-Mg-X Ketone O C Ar' Ar Ketone:f0->Grignard Coordination Alkoxide O-Mg-X C Ar' Ar R Grignard->Ketone:f1 Attack Workup Aqueous Workup (H₃O⁺) Alkoxide->Workup Protonation Product Tertiary Alcohol Workup->Product

Caption: Workflow showing THF's role in stabilizing the Grignard reagent before its attack on the carbonyl.

Part 4: General FAQs and Advanced Troubleshooting
Q5: After my SNAr workup, my crude NMR looks messy and my yield is low. What could have happened?

Answer: If your reaction monitoring (e.g., TLC) showed a clean conversion, the issue likely lies in the workup or isolation phase.[7]

  • Product Solubility: Your substituted product might have some solubility in the aqueous layer, especially if the new substituent is polar (e.g., a primary amine). Try re-extracting the aqueous layer.

  • Hydrolysis: If you used an acidic or basic wash during workup, your product might not be stable under those conditions. Test the stability of your isolated product in a small vial with the acidic/basic solution you used to confirm.[7]

  • Emulsions: Benzophenone derivatives can sometimes form emulsions during extraction. Adding brine (saturated NaCl solution) can help break these up.

Q6: Can I use a single solvent for a multi-step synthesis involving both SNAr and a subsequent carbonyl addition?

Answer: This is challenging due to the conflicting solvent requirements. A "one-pot" reaction is unlikely to be efficient. The recommended approach is a two-step process:

  • Perform the SNAr reaction in an appropriate polar aprotic solvent like DMSO or DMF.

  • Thoroughly isolate and purify the SNAr product.

  • Critically, ensure the purified intermediate is completely free of the high-boiling SNAr solvent (e.g., via high-vacuum drying) before subjecting it to the next step (e.g., a Grignard reaction in anhydrous THF). Residual DMF or DMSO will destroy the organometallic reagent.

References

Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and management of exothermic reactions involving 2-Chloro-5-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for your experiments. The information herein is synthesized from established safety protocols and reaction principles to ensure both scientific integrity and practical applicability in a laboratory setting.

Introduction: Understanding the Thermal Risks

This compound is a valuable intermediate in pharmaceutical and materials science synthesis. Its chemical structure, featuring a halogenated and trifluoromethylated aromatic system, predisposes it to participation in several classes of highly exothermic reactions. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom can significantly influence reaction kinetics and thermal profiles. An uncontrolled release of energy, known as a thermal runaway, can occur when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[1] This can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure, solvent boiling, and release of hazardous materials.[2][3] This guide provides a framework for anticipating, mitigating, and controlling these thermal hazards.

Frequently Asked Questions (FAQs)

Q1: Which common reactions with this compound pose the most significant exothermic risk?

A1: Several standard transformations involving this substrate are inherently exothermic. The primary reactions of concern are:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of the aryl chloride with strong nucleophiles (e.g., amines, alkoxides, thiols) can be highly exothermic. The rate of these reactions is accelerated by the electron-withdrawing trifluoromethyl group.[4] The mechanism typically involves the formation of a Meisenheimer complex, and the initial addition step is often the rate-determining and primary heat-generating step.[4][5]

  • Grignard and Organolithium Reactions: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the carbonyl group is a rapid and highly exothermic process. The quenching of these reactions also requires careful management as unreacted organometallic species react violently with protic solvents like water.[6]

  • Reduction Reactions: The reduction of the ketone to an alcohol using powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is exothermic. While NaBH₄ is generally manageable, LiAlH₄ reactions can be particularly energetic and require stringent controls.

  • Friedel-Crafts Acylation (for synthesis): The synthesis of this molecule or its derivatives often employs Friedel-Crafts acylation, which is notoriously exothermic due to the strong Lewis acid catalyst (e.g., AlCl₃) used.[7][8] Poor temperature control during this synthesis can lead to side reactions and tar formation.[7]

Q2: How can I quantitatively assess the thermal hazard of my planned reaction?

A2: A thorough thermal hazard assessment is critical before scaling up any reaction. While detailed analysis requires specialized equipment, the following principles are key:

  • Reaction Calorimetry: Techniques like Adiabatic Calorimetry can be used to measure the heat of reaction (ΔHr), the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR).[3] This data is crucial for safe process design and scale-up.

  • Literature Review: Search for data on analogous reactions. While data for this specific molecule may be scarce, the thermal profiles of similar halogenated or trifluoromethylated benzophenones can provide a valuable baseline.

  • Calculation: In the absence of experimental data, the heat of reaction can be estimated using bond dissociation energies, though this method is less accurate.

The goal is to ensure that under normal operating conditions, and even in the case of a cooling failure, the reaction temperature will not reach a point where a dangerous secondary decomposition reaction is initiated.[1]

Q3: What are the initial signs of a developing thermal runaway?

A3: Vigilance and proper monitoring are essential. Early indicators include:

  • A reaction temperature that continues to rise even after the removal of a heating source or with maximum cooling applied.

  • A sudden, unexpected increase in the rate of temperature rise.

  • Noticeable increase in pressure within a closed system.

  • Visible changes such as vigorous boiling of the solvent at the condenser, unexpected color changes, or gas evolution.

An approximate rule of thumb states that the reaction rate, and thus heat generation, can double for every 10°C rise in temperature, leading to an exponential acceleration.[1]

Troubleshooting Guide for Exothermic Events

Issue 1: The reaction temperature is rising uncontrollably during the addition of a reagent.

  • Immediate Action:

    • Stop the Addition: Immediately cease the addition of the limiting reagent. This is the most critical first step to prevent adding more fuel to the reaction.

    • Maximize Cooling: Ensure the cooling bath (e.g., ice-water, dry ice/acetone) is full and making good contact with the reaction flask. Increase the stirring rate to improve heat transfer to the vessel walls.

    • Prepare for Emergency Quenching: Have a pre-chilled, less reactive quenching agent ready for immediate use if the temperature continues to climb. (See Protocol 2).

  • Root Cause Analysis & Prevention:

    • Addition Rate Too High: The rate of heat generation is exceeding the cooling capacity of the system. Solution: For future experiments, reduce the addition rate significantly. Use a syringe pump for precise, slow, and consistent addition.

    • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Solution: Use a larger cooling bath or a more powerful cryocooler. Ensure the reaction flask is appropriately sized so that a sufficient surface area is in contact with the cooling medium.

    • Poor Heat Transfer: Inefficient stirring can create localized hot spots. Solution: Use an overhead stirrer for viscous reactions or larger volumes. Ensure the stir bar or impeller is creating a good vortex.

Issue 2: The temperature spiked dangerously during the quenching of my organometallic reaction.

  • Immediate Action:

    • Cease Quench Addition: Stop adding the quenching agent.

    • Emergency Cooling: If not already in place, immerse the flask in a cooling bath.

    • Vent Pressure: If in a closed system, ensure there is a safe path to vent any pressure buildup through a bubbler or other pressure-relief device.

  • Root Cause Analysis & Prevention:

    • Quenching Agent Too Reactive: Adding a highly protic and reactive quencher like water or methanol directly to a large excess of a potent organometallic reagent is extremely hazardous.[6] Solution: Follow a sequential quenching protocol. Begin with a less reactive agent like isopropanol at a low temperature, followed by a more reactive one like methanol, and finally water.[6][9]

    • Localized Concentration: The quenching agent was added too quickly or without sufficient stirring, creating a localized, violent reaction. Solution: Add the quenching agent dropwise and with vigorous stirring to dissipate the heat throughout the reaction mass.

Issue 3: I observed significant side product formation and a dark coloration, suggesting a thermal excursion occurred.

  • Root Cause Analysis:

    • This is a common outcome of poor temperature control, especially in reactions like Friedel-Crafts acylation where high temperatures and strong Lewis acids promote polymerization and tar formation.[7]

    • Even minor temperature spikes can activate alternative reaction pathways or cause decomposition of starting materials or products.

  • Prevention:

    • Strict Temperature Control: Maintain the recommended temperature range throughout the reaction. For Friedel-Crafts reactions, this often means keeping the temperature below 10°C during reagent addition.[7]

    • Use of High-Purity Reagents: Impurities can sometimes catalyze side reactions. Ensure all starting materials and solvents are pure and dry.[7]

    • Optimize Stoichiometry: Using an excessive amount of a catalyst can also drive side reactions. Use the minimum effective amount.

Experimental Protocols

Protocol 1: Controlled Addition Workflow for Exothermic Reactions

This protocol outlines a general procedure for adding a reactive reagent to a solution containing this compound.

  • System Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser connected to an inert gas line (e.g., Nitrogen or Argon).

    • Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture without touching the flask walls.

  • Initial Cooling:

    • Charge the flask with this compound and the reaction solvent.

    • Cool the flask to the desired initial temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Allow the contents to equilibrate at this temperature for 10-15 minutes before starting the addition.

  • Reagent Addition:

    • Charge the dropping funnel with the reactive reagent (e.g., Grignard reagent, nucleophile solution).

    • Begin adding the reagent dropwise to the stirred reaction mixture. The initial addition should be particularly slow to gauge the reaction's exotherm.

    • Monitor the internal temperature closely. Maintain the temperature within a narrow range (e.g., ±2 °C) by controlling the addition rate. If the temperature rises above the set limit, stop the addition until it returns to the desired range.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the controlled temperature and monitor for any post-addition exotherm.

    • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).

Protocol 2: Safe Quenching Procedure for Organometallic Reactions

This protocol is designed for the safe neutralization of reactions involving highly reactive organometallic reagents (e.g., Grignard, organolithiums).[6]

  • Pre-Cooling:

    • Once the reaction is deemed complete, cool the reaction flask to a low temperature (typically 0 °C or lower) in an ice bath.

  • Sequential Quenching:

    • Step 1 (Least Reactive): Slowly and dropwise, add a less reactive alcohol such as isopropanol .[6][9] Monitor the temperature closely and control the addition rate to prevent a significant exotherm. Continue adding isopropanol until the initial vigorous reaction subsides.

    • Step 2 (Moderately Reactive): Once the reaction with isopropanol is no longer highly exothermic, slowly add methanol to quench any remaining, less reactive organometallic species.

    • Step 3 (Final Quench): Finally, slowly add water or a saturated aqueous solution (e.g., ammonium chloride for Grignard reactions) to ensure all reactive materials are destroyed and to begin the aqueous workup.[6]

  • Workup:

    • Allow the mixture to warm to room temperature. The organic product can now be safely extracted using standard procedures.

Data Presentation

The following table provides representative data for assessing thermal risk. Note that specific values for this compound reactions should be determined experimentally.

ParameterTypical Grignard ReactionTypical SNAr ReactionSignificance & Mitigation Strategy
Heat of Reaction (ΔHr) -150 to -250 kJ/mol-80 to -150 kJ/molHigh values indicate a large amount of energy will be released. Strategy: Dilute the reaction mixture, add the limiting reagent slowly.
Adiabatic Temp. Rise (ΔTad) 100 - 200 °C50 - 120 °CThe theoretical temperature rise if no heat is removed. A high value is a major warning sign. Strategy: Ensure robust cooling capacity that far exceeds the calculated heat generation rate.
Time to Max Rate (TMRad) MinutesTens of MinutesThe time it takes for the reaction to reach its maximum rate under adiabatic conditions. A short TMR leaves little time for intervention. Strategy: Implement automated control systems and have emergency procedures in place.

Visualization of Workflows

Exothermic Reaction Management Workflow

The following diagram illustrates the key steps and decision points for safely managing a potentially exothermic chemical reaction.

ExothermicReactionWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase A Thermal Hazard Assessment (Calorimetry, Literature) B Define Safe Operating Limits (Temp, Addition Rate) A->B C Prepare Emergency Plan (Quench Agent, Cooling) B->C D Setup Reactor & Cooling C->D E Controlled Reagent Addition (Monitor Temp Closely) D->E F Is Temp Stable? E->F G Continue Addition & Monitor F->G Yes H STOP ADDITION Maximize Cooling F->H No G->E I Reaction Complete G->I Addition Done H->F J Cool to Low Temperature I->J K Execute Sequential Quench (e.g., Isopropanol -> Water) J->K L Proceed to Workup K->L

Caption: Workflow for managing potentially exothermic reactions.

Thermal Excursion Troubleshooting Tree

This diagram provides a logical decision-making process in the event of an unexpected temperature increase.

TroubleshootingTree Start Temperature Rises Above Set Point StopAddition STOP Reagent Addition Immediately Start->StopAddition MaxCool Maximize Cooling & Stirring StopAddition->MaxCool CheckTemp Is Temperature Decreasing? MaxCool->CheckTemp Resume Resume Addition at Slower Rate Once Temp is Stable CheckTemp->Resume Yes Hold Hold and Continue Monitoring CheckTemp->Hold No CheckAgain Is Temp Still Rising? Hold->CheckAgain CheckAgain->MaxCool No, Stable EmergencyQuench Initiate Emergency Quench With Pre-chilled Inhibitor CheckAgain->EmergencyQuench Yes Evacuate Alert Personnel & Evacuate Area EmergencyQuench->Evacuate

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Chloro-5-(trifluoromethyl)benzophenone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control. 2-Chloro-5-(trifluoromethyl)benzophenone serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its impurity profile can directly impact the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this critical intermediate, complete with supporting experimental protocols and data-driven insights.

The Imperative for a Stability-Indicating HPLC Method

The analysis of this compound demands a highly selective and robust analytical method. High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the gold standard for this application due to its high resolving power for non-volatile aromatic compounds.[1] A well-developed HPLC method should not only quantify the main analyte but also separate it from any process-related impurities and potential degradation products. This "stability-indicating" capability is crucial for assessing the compound's stability under various storage and stress conditions, a requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Methodological Comparison: Optimizing for Resolution and Efficiency

The choice of chromatographic conditions, particularly the stationary phase and mobile phase composition, is paramount for achieving the desired separation. Here, we compare two robust RP-HPLC methods, highlighting the rationale behind parameter selection to provide a framework for method development and optimization.

The primary synthesis route for this compound is the Friedel-Crafts acylation of benzene with 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[2][3] Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Benzene and 2-chloro-5-(trifluoromethyl)benzoyl chloride.

  • Isomeric Impurities: Positional isomers formed during the acylation, such as 3-Chloro-5-(trifluoromethyl)benzophenone or 4-Chloro-5-(trifluoromethyl)benzophenone, although the ortho-para directing nature of the substituents makes these less likely major impurities.

Method 1: The Optimized Gradient C18 Method

This method is designed for optimal resolution of the main peak from both polar and non-polar impurities, making it ideal for comprehensive purity profiling and stability studies. The use of a C18 column is standard for the analysis of non-polar benzophenone derivatives.[1]

Method 2: The Rapid Isocratic C8 Method

This alternative method is tailored for high-throughput screening or routine quality control where speed is a priority and the impurity profile is well-characterized. A C8 column provides slightly less retention than a C18, which can be advantageous for faster elution of the highly non-polar analyte.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two methods. The data is representative of what would be expected during a method validation study conducted in accordance with ICH Q2(R1) guidelines.

ParameterMethod 1 (Optimized Gradient C18)Method 2 (Rapid Isocratic C8)Rationale for Performance
Resolution (Rs) of Main Peak from Closest Impurity > 2.5> 1.8The gradient in Method 1 provides superior resolving power for a wider range of potential impurities.
Tailing Factor (Tf) 0.9 - 1.21.0 - 1.4The optimized gradient and C18 stationary phase in Method 1 contribute to better peak symmetry.
Theoretical Plates (N) > 10,000> 5,000The longer column and gradient elution in Method 1 lead to higher efficiency.
Analysis Time ~ 15 minutes~ 8 minutesThe isocratic elution and shorter column in Method 2 significantly reduce the run time.
Limit of Quantitation (LOQ) ~ 0.01%~ 0.05%The higher efficiency and better peak shape of Method 1 result in lower detection and quantitation limits.

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC system.

Method 1: Detailed Protocol
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. The UV spectra of benzophenone derivatives typically show strong absorbance around this wavelength.[4]

  • Injection Volume: 10 µL.

Method 2: Detailed Protocol
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C8, 4.6 mm x 100 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC Purity Analysis of this compound.

Forced Degradation Studies: Ensuring Method Specificity

To validate the stability-indicating nature of the proposed HPLC method (Method 1 is recommended for this purpose), forced degradation studies are essential. These studies intentionally stress the sample to produce potential degradation products and demonstrate that the method can separate these from the main peak.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples using Method 1. The goal is to achieve 5-20% degradation of the active substance. The chromatograms should be evaluated for the appearance of new peaks, and peak purity analysis (using a PDA detector) should be performed to ensure that the main peak is free from co-eluting degradants. Common degradation pathways for benzophenones include hydroxylation of the aromatic rings.[5]

Logical Framework for Method Selection

Method_Selection start Define Analytical Goal goal_dev Method Development, Impurity Profiling, Stability Studies start->goal_dev goal_qc Routine QC, High-Throughput Screening start->goal_qc method1 Method 1: Optimized Gradient C18 goal_dev->method1 method2 Method 2: Rapid Isocratic C8 goal_qc->method2 reason1 Why? Highest Resolution, Best for Unknowns, Stability Indicating method1->reason1 reason2 Why? Speed, Efficiency for Known Analytes method2->reason2

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a reliable and robust analytical method. The Optimized Gradient C18 Method (Method 1) is recommended for comprehensive purity analysis, method validation, and stability studies due to its superior resolving power and sensitivity. For routine quality control where speed is paramount, the Rapid Isocratic C8 Method (Method 2) offers a viable and efficient alternative. The choice between these methods should be guided by the specific analytical objective. A thorough validation, including forced degradation studies, is imperative to ensure that the chosen method is fit for its intended purpose and provides trustworthy data for critical decision-making in the drug development process.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzophenone: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a critical ketone intermediate in the pharmaceutical industry, most notably recognized for its role in the synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to drug development and manufacturing professionals.

This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of performance metrics to empower researchers and process chemists in selecting the optimal methodology for their specific objectives, whether for bench-scale research or large-scale industrial production.

Overview of Primary Synthetic Strategies

The synthesis of this key intermediate primarily revolves around forming the central carbonyl bridge between a benzoyl group and a 2-chloro-5-(trifluoromethyl)phenyl group. The two most commercially and academically significant approaches are the Friedel-Crafts Acylation of 1-chloro-4-(trifluoromethyl)benzene and a Grignard Reagent-based approach .

Synthetic_Pathways cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Grignard-based Synthesis A 1-Chloro-4-(trifluoromethyl)benzene Target This compound A->Target Electrophilic Aromatic Substitution B Benzoyl Chloride B->Target C 2-Chloro-5-(trifluoromethyl)bromobenzene Grignard_Reagent Grignard Reagent C->Grignard_Reagent + Mg D Benzaldehyde Oxidation Oxidation D->Oxidation Catalyst AlCl₃ Catalyst->Target Grignard_Reagent->Oxidation + Benzaldehyde Oxidation->Target Friedel_Crafts_Mechanism start Benzoyl Chloride + AlCl₃ acylium Acylium Ion [C₆H₅CO]⁺ start->acylium Catalyst Activation sigma Sigma Complex (Wheland Intermediate) acylium->sigma Electrophilic Attack aromatic 1-Chloro-4-(trifluoromethyl)benzene aromatic->sigma Electrophilic Attack deprotonation Deprotonation sigma->deprotonation Loss of H⁺ product This compound deprotonation->product Aromaticity Restored Grignard_Workflow start_material 2-Chloro-5-(trifluoromethyl)bromobenzene grignard_formation Grignard Formation (+ Mg, THF) start_material->grignard_formation grignard_reagent Arylmagnesium Bromide grignard_formation->grignard_reagent nucleophilic_addition Nucleophilic Addition (+ Benzaldehyde) grignard_reagent->nucleophilic_addition alcohol_intermediate Secondary Alcohol Intermediate nucleophilic_addition->alcohol_intermediate oxidation Oxidation (e.g., PCC) alcohol_intermediate->oxidation product This compound oxidation->product

A Spectroscopic Guide to Distinguishing Isomers of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly impact the efficacy and safety of a final product. This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-(trifluoromethyl)benzophenone and two of its structural isomers: 4-Chloro-3-(trifluoromethyl)benzophenone and 3-Chloro-5-(trifluoromethyl)benzophenone. By leveraging fundamental principles and available spectral data, we will elucidate the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

The Importance of Isomer Differentiation

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances properties like metabolic stability and bioavailability, while the chloro substituent provides a site for further chemical modification. However, the specific placement of these substituents on the phenyl ring dramatically influences the molecule's electronic properties and three-dimensional shape, which in turn dictates its biological activity and reactivity. Therefore, robust analytical methods to differentiate these isomers are essential for quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the benzophenone isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-capable probe. A proton-decoupled sequence is often used to simplify the spectrum. Use a suitable fluorine reference standard, such as trifluorotoluene, if the spectrometer is not calibrated for internal referencing.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing chloro and trifluoromethyl groups.

  • This compound: The substituted phenyl ring will exhibit three distinct proton signals in the aromatic region. The proton ortho to the carbonyl group will be the most deshielded. The relative positions of the other two protons will be influenced by the chloro and trifluoromethyl groups.

  • 4-Chloro-3-(trifluoromethyl)benzophenone: This isomer will also show three proton signals for the substituted ring. The proton between the two electron-withdrawing groups will be significantly deshielded.

  • 3-Chloro-5-(trifluoromethyl)benzophenone: This isomer will also display three signals for the substituted ring, with the proton positioned between the two substituents experiencing the greatest downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Substituted Phenyl Ring

IsomerPredicted Chemical Shift Range (ppm)Key Differentiating Features
This compound7.5 - 8.0Three distinct signals with predictable ortho, meta, and para couplings.
4-Chloro-3-(trifluoromethyl)benzophenone7.6 - 8.2One proton significantly downfield due to being flanked by Cl and CF₃.
3-Chloro-5-(trifluoromethyl)benzophenone7.7 - 8.3One proton significantly downfield due to being positioned between two meta substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a clear fingerprint of the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. A known ¹³C NMR spectrum for this compound provides a solid reference for comparison.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon PositionThis compound (Experimental)4-Chloro-3-(trifluoromethyl)benzophenone (Predicted)3-Chloro-5-(trifluoromethyl)benzophenone (Predicted)
C=O~195~194~193
Substituted Ring~124-138~125-140~126-142
Unsubstituted Ring~128-133~128-133~128-133
  • Key Insight: The chemical shifts of the carbons directly bonded to the chloro and trifluoromethyl groups, as well as the carbonyl carbon, will be the most informative for distinguishing the isomers. The distinct substitution patterns will result in a unique set of chemical shifts for each isomer.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine Environments

¹⁹F NMR is exceptionally sensitive to the local electronic environment. The chemical shift of the CF₃ group will vary depending on its position relative to the chloro and carbonyl groups.

  • This compound: The CF₃ group is meta to the chloro group and ortho to a proton.

  • 4-Chloro-3-(trifluoromethyl)benzophenone: The CF₃ group is ortho to the chloro group.

  • 3-Chloro-5-(trifluoromethyl)benzophenone: The CF₃ group is meta to the chloro group.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)

IsomerPredicted Chemical Shift (ppm vs. CFCl₃)Rationale
This compound~ -63Standard value for a CF₃ group on a benzene ring with moderate electron-withdrawing groups nearby.
4-Chloro-3-(trifluoromethyl)benzophenoneMore deshielded than -63The ortho chloro group will have a significant deshielding effect.[1]
3-Chloro-5-(trifluoromethyl)benzophenoneSimilar to -63The meta chloro group will have a smaller electronic effect on the CF₃ group compared to an ortho or para substituent.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides information about the functional groups present in a molecule. The primary absorption of interest for these isomers is the carbonyl (C=O) stretch.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid or liquid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the C=O stretching frequency.

Table 4: Predicted Carbonyl (C=O) Stretching Frequencies

IsomerPredicted C=O Frequency (cm⁻¹)Rationale
This compound~1665 - 1675Both Cl and CF₃ are electron-withdrawing, increasing the frequency from that of unsubstituted benzophenone (~1660 cm⁻¹).
4-Chloro-3-(trifluoromethyl)benzophenone~1670 - 1680The combined electron-withdrawing effect of the ortho-CF₃ and para-Cl groups will likely result in the highest C=O frequency.
3-Chloro-5-(trifluoromethyl)benzophenone~1660 - 1670The meta-position of the substituents will have a less pronounced effect on the C=O frequency compared to ortho and para positions.

Other characteristic bands include C-Cl stretching (around 700-800 cm⁻¹) and C-F stretching of the CF₃ group (strong bands in the 1100-1350 cm⁻¹ region). The precise positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can also be diagnostic of the substitution pattern.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) will be observed at m/z 284 for all isomers, with a characteristic M+2 peak at m/z 286 with approximately one-third the intensity due to the presence of the ³⁷Cl isotope. The key to distinguishing the isomers lies in the relative abundances of the fragment ions.

Key Fragmentation Pathways:

  • Loss of Cl: A peak at m/z 249 corresponding to the loss of a chlorine radical.

  • Loss of CF₃: A peak at m/z 215 corresponding to the loss of a trifluoromethyl radical.

  • Formation of Benzoyl Cation: A prominent peak at m/z 105 corresponding to the [C₆H₅CO]⁺ ion.

  • Formation of Substituted Benzoyl Cation: A peak corresponding to the [Cl(CF₃)C₆H₃CO]⁺ ion. The m/z of this ion will be the same for all isomers, but its stability and subsequent fragmentation may differ.

The relative positions of the chloro and trifluoromethyl groups will influence the stability of the fragment ions, leading to different relative intensities in the mass spectrum. For instance, steric hindrance in the ortho-substituted isomer might favor certain fragmentation pathways.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ¹H_NMR ¹H NMR (Proton Environment) Data_Analysis Spectroscopic Data Analysis & Comparison ¹H_NMR->Data_Analysis ¹³C_NMR ¹³C NMR (Carbon Skeleton) ¹³C_NMR->Data_Analysis ¹⁹F_NMR ¹⁹F NMR (Fluorine Environment) ¹⁹F_NMR->Data_Analysis IR IR (Functional Groups) IR->Data_Analysis MS MS (Molecular Weight & Fragmentation) MS->Data_Analysis Isomer_Mixture Isomer Mixture Separation Chromatographic Separation (e.g., GC, HPLC) Isomer_Mixture->Separation Pure_Isomer Pure Isomer Separation->Pure_Isomer Pure_Isomer->¹H_NMR Analysis Pure_Isomer->¹³C_NMR Analysis Pure_Isomer->¹⁹F_NMR Analysis Pure_Isomer->IR Analysis Pure_Isomer->MS Analysis Structure_Confirmation Confirmed Isomeric Structure Data_Analysis->Structure_Confirmation

Figure 1: An experimental workflow for the spectroscopic identification of benzophenone isomers.

Conclusion

Distinguishing between isomers of this compound requires a multi-faceted spectroscopic approach. While each technique provides valuable information, the combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is the most definitive method for unambiguous structure elucidation. The subtle shifts in NMR signals, the precise frequency of the carbonyl stretch in the IR spectrum, and the unique fragmentation patterns in the mass spectrum collectively provide a robust analytical toolkit for the modern chemist. This guide serves as a foundational resource for developing and validating analytical methods for these and other similarly substituted aromatic compounds.

References

A Comparative Performance Evaluation of 2-Chloro-5-(trifluoromethyl)benzophenone in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides an in-depth technical comparison of 2-Chloro-5-(trifluoromethyl)benzophenone, a halogenated and trifluoromethyl-substituted aromatic ketone, against established Type II photoinitiators. By examining its theoretical mechanistic advantages and outlining a rigorous experimental framework for its evaluation, this document serves as a crucial resource for professionals seeking to advance their polymer formulation strategies.

Introduction: The Role of Substituted Benzophenones in Photopolymerization

Benzophenone and its derivatives are a cornerstone class of Type II photoinitiators, prized for their efficacy, cost-effectiveness, and versatility.[1][2] Upon absorption of ultraviolet (UV) light, these molecules transition to an excited triplet state. This excited state does not directly generate radicals but instead abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to produce an alkylamino radical and a ketyl radical.[3][4] Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates.[5]

The substitution pattern on the benzophenone scaffold significantly influences the photoinitiator's performance.[6] Electron-withdrawing groups, such as the chlorine atom and the trifluoromethyl group in this compound, are expected to enhance the efficiency of intersystem crossing to the triplet state and increase the electrophilicity of the carbonyl oxygen, thereby facilitating hydrogen abstraction. This guide will explore the anticipated performance of this compound in comparison to benchmark photoinitiators.

The Photochemical Mechanism: A Deeper Look

The initiation process for a Type II photoinitiator like this compound is a multi-step photochemical reaction. The key steps are visualized in the diagram below.

G cluster_0 Photoinitiation Cascade PI This compound (Ground State) PI_excited Excited Singlet State PI->PI_excited UV Light Absorption (hν) PI_triplet Excited Triplet State PI_excited->PI_triplet Intersystem Crossing (ISC) Radicals Initiating Radicals (Alkylamino & Ketyl) PI_triplet->Radicals Hydrogen Abstraction CoInitiator Co-initiator (e.g., Tertiary Amine) CoInitiator->Radicals Hydrogen Donation Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Monomer (e.g., Acrylate) Monomer->Polymer

Caption: Photoinitiation mechanism of this compound.

The presence of the electron-withdrawing trifluoromethyl group is anticipated to increase the triplet state energy and the rate of hydrogen abstraction, potentially leading to a higher overall initiation efficiency compared to unsubstituted benzophenone.[7]

Comparative Performance Analysis: A Hypothetical Framework

PhotoinitiatorExpected UV Absorption Max (λmax, nm)Expected Molar Extinction Coefficient (ε)Expected Polymerization Rate (Rp)Expected Final Monomer Conversion (%)Key Structural Features & Expected Impact
This compound ~260, ~340Moderate to HighHighHighElectron-withdrawing Cl and CF3 groups may enhance intersystem crossing and hydrogen abstraction efficiency.
Benzophenone (BP)~254, 330-380ModerateBaselineGoodThe unsubstituted parent compound, a reliable industry standard.[6]
4-Methylbenzophenone (4-MBP)~257Higher than BPHigher than BPVery HighElectron-donating methyl group can subtly influence photochemical properties and may lead to higher reactivity.[2]
Michler's Ketone~366Very HighVery HighVery HighStrong electron-donating amino groups lead to a significant red-shift and high molar extinction coefficient, resulting in high efficiency.[8][9]
Thioxanthone~258, ~380HighHighHighSulfur atom in the chromophore allows for efficient intersystem crossing and initiation.[10][11]

Disclaimer: The performance data for this compound is projected based on established structure-activity relationships in photochemistry and requires experimental validation.

Experimental Protocols for Performance Validation

To empirically validate the performance of this compound, a series of standardized experiments should be conducted. The following protocols provide a framework for a comprehensive evaluation.

Materials and Reagents
  • Photoinitiators: this compound, Benzophenone, 4-Methylbenzophenone, Michler's Ketone, Thioxanthone.

  • Co-initiator: Triethanolamine (TEOA) or other suitable tertiary amine.

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer.

  • Solvent (for UV-Vis): Acetonitrile or Methanol (spectrophotometric grade).

  • Inhibitor Remover: Basic alumina column.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for a comprehensive comparison.

G cluster_1 Experimental Workflow A Sample Preparation (Formulation of Initiator, Co-initiator, and Monomer) B UV-Vis Spectroscopy (Determine λmax and ε) A->B C Real-Time FTIR Spectroscopy (Monitor Polymerization Kinetics) A->C E Photo-DSC (Differential Scanning Calorimetry) (Measure Enthalpy of Polymerization) A->E D Data Analysis (Calculate Rp and Final Conversion) C->D F Characterization of Cured Polymer (e.g., Hardness, Adhesion) C->F G Comparative Analysis D->G E->D F->G

Caption: Experimental workflow for evaluating photoinitiator performance.

Step-by-Step Methodologies

1. UV-Vis Spectroscopy:

  • Prepare dilute solutions of each photoinitiator in a suitable solvent (e.g., acetonitrile).

  • Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λmax) and calculate the molar extinction coefficient (ε).

2. Real-Time FTIR (RT-FTIR) Spectroscopy for Polymerization Kinetics:

  • Prepare formulations containing the photoinitiator (e.g., 1 wt%), co-initiator (e.g., 2 wt%), and monomer.

  • Place a thin film of the formulation between two KBr pellets.

  • Position the sample in an FTIR spectrometer equipped with a UV light source.

  • Initiate UV irradiation and simultaneously collect FTIR spectra at regular intervals.

  • Monitor the decrease in the acrylate C=C bond absorption peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) to determine the rate of polymerization (Rp) and the final monomer conversion.

3. Photo-Differential Scanning Calorimetry (Photo-DSC):

  • Place a small, accurately weighed amount of the formulation in a DSC pan.

  • Expose the sample to UV irradiation within the DSC instrument.

  • Measure the heat flow as a function of time to determine the enthalpy of polymerization, which is proportional to the extent of reaction.

Discussion and Scientific Rationale

The anticipated high performance of this compound stems from the electronic effects of its substituents. The chlorine atom and the trifluoromethyl group are strongly electron-withdrawing. This has two primary consequences:

  • Enhanced Intersystem Crossing: The presence of heavy atoms like chlorine can promote spin-orbit coupling, facilitating the transition from the excited singlet state to the more reactive triplet state.

  • Increased Reactivity of the Triplet State: The electron-withdrawing nature of the substituents increases the partial positive charge on the carbonyl carbon and the electrophilicity of the carbonyl oxygen in the excited triplet state. This enhances its ability to abstract a hydrogen atom from the co-initiator, leading to a more efficient generation of initiating radicals.

Compared to unsubstituted benzophenone, these factors are expected to result in a faster polymerization rate and higher final monomer conversion. Against 4-methylbenzophenone, which has an electron-donating group, the differing electronic effects provide a valuable point of comparison for understanding structure-activity relationships. Michler's ketone and thioxanthone are known for their high efficiency due to their distinct chromophores and photochemical pathways, serving as high-performance benchmarks.[8][11]

Conclusion and Future Directions

While this guide presents a theoretical and structured approach to evaluating this compound, experimental validation is crucial. The proposed protocols offer a robust framework for such an investigation. Should the hypothesized performance enhancements be confirmed, this substituted benzophenone could represent a valuable addition to the toolkit of researchers and professionals in polymer science, offering a potentially more efficient alternative for UV-curable formulations. Further research could also explore its performance in more complex systems, such as pigmented coatings or in the presence of oxygen, to fully delineate its application window.

References

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-Chloro-5-(trifluoromethyl)benzophenone, a crucial intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform the selection of the most appropriate analytical methodology for purity determination.

The Criticality of Purity for Pharmaceutical Intermediates

This compound serves as a pivotal building block in the synthesis of numerous APIs. The purity of this intermediate directly impacts the quality, safety, and yield of the final drug substance. Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final product. Therefore, the use of a robust and accurate analytical method for purity determination is of paramount importance.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise and accurate quantification of chemical substances.[1][2][3] Unlike chromatographic techniques that often rely on calibration curves with reference standards of the same compound, qNMR is a primary ratio method.[2][4][5] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification against a certified internal standard of a different chemical structure.[2][6][7][8]

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a resonance signal and the molar concentration of the corresponding nucleus in the sample.[1][7] For proton (¹H) qNMR, the most common form, the high natural abundance (99.99%) and high gyromagnetic ratio of protons result in excellent sensitivity and short relaxation times, facilitating efficient and accurate measurements.[3]

For a compound like this compound, which contains both protons and fluorine atoms, both ¹H and ¹⁹F qNMR can be employed, offering a dual and orthogonal approach to purity verification.[6] ¹⁹F qNMR is particularly advantageous for fluorinated compounds as it provides high sensitivity and a wide chemical shift range, often resulting in simpler spectra with less signal overlap compared to ¹H NMR.[9][10][11]

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers significant advantages, it is essential to objectively compare its performance with other commonly used analytical techniques for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct proportionality between signal integral and number of nuclei. A primary ratio method.[2][4][5]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[1][6]Typically requires a reference standard of the analyte itself for calibration.Requires a reference standard of the analyte for calibration.
Quantification Absolute quantification without the need for a calibration curve for the analyte.[1]Relative quantification based on a calibration curve.Relative quantification based on a calibration curve.
Selectivity High, based on distinct chemical shifts of nuclei in different chemical environments.High, based on differential retention times.High, for volatile and thermally stable compounds.
Sensitivity Moderate. Not ideal for trace-level analysis compared to LC-MS.[1]High, especially with sensitive detectors like UV or MS.[12]Very high for volatile compounds, particularly with detectors like FID or MS.[12]
Sample Throughput Moderate. Each measurement can take 10-15 minutes for a low molecular weight compound.[13]High. Can be automated for large numbers of samples.High. Can be automated.
Non-destructive Yes. The sample can be recovered and used for other analyses.[1][14]Generally no, the sample is consumed.No, the sample is consumed.
Universality Nearly universal detection for all molecules containing the observed nucleus (e.g., ¹H or ¹⁹F).[15]Limited by the presence of a chromophore for UV detection or ionizability for MS detection.[16]Limited to volatile and thermally stable compounds.[12]
Cost High initial instrument cost, but can be more economical for "first sample" testing.[17]Lower initial instrument cost compared to NMR.Lower initial instrument cost compared to NMR.

Experimental Protocol: ¹⁹F qNMR for Purity Determination of this compound

Given the presence of a trifluoromethyl group in this compound, ¹⁹F qNMR presents a highly specific and sensitive method for its purity determination. The following protocol outlines a representative method.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: A certified reference material (CRM) containing fluorine with a known purity, for example, 3,5-Bis(trifluoromethyl) benzoic acid. The standard should have a simple ¹⁹F NMR spectrum with signals that do not overlap with the analyte's signals.[9]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.[17]

Sample Preparation

Accurate weighing is critical for qNMR.[13][18]

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized to ensure comparable signal intensities.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and match the fluorine probe.

  • Shim the magnetic field to achieve optimal resolution. Data should be acquired in non-spinning mode to avoid spinning sidebands.[19]

  • Set the acquisition parameters. A critical parameter is the relaxation delay (D1), which must be at least 5-7 times the longest T₁ relaxation time of any fluorine nucleus being quantified to ensure full relaxation and accurate integration.[20][21][22][23] The T₁ values can be determined experimentally using an inversion-recovery pulse sequence.[20][22]

  • Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for high precision).[24]

Data Processing and Purity Calculation
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of the analyte (the -CF₃ group) and the internal standard.

  • Calculate the purity of the analyte using the following equation:[3][5]

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value of the signal

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Method Validation and Trustworthiness

To ensure the reliability of the qNMR method, it must be validated according to guidelines from organizations such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), or ISO 17025.[25][26] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow Diagrams

Quantitative NMR (qNMR) Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (CRM) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup set_params Set Acquisition Parameters (D1 ≥ 5xT1) instrument_setup->set_params acquire Acquire 19F Spectrum (High S/N) set_params->acquire processing Fourier Transform, Phasing, Baseline Correction acquire->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity using qNMR Equation integration->calculation purity_result Purity Result calculation->purity_result

Caption: Workflow for qNMR Purity Determination.

Decision Matrix for Analytical Technique Selection

Technique_Selection start Purity Analysis of This compound is_primary_method_needed Is a primary method (no analyte-specific standard) required? start->is_primary_method_needed is_volatile Is the analyte or impurity volatile and thermally stable? gc Gas Chromatography (GC) is_volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) is_volatile->hplc No is_trace_analysis_needed Is trace-level impurity detection (<0.1%) critical? is_primary_method_needed->is_trace_analysis_needed No qnmr Quantitative NMR (qNMR) is_primary_method_needed->qnmr Yes is_trace_analysis_needed->hplc No lcms LC-Mass Spectrometry is_trace_analysis_needed->lcms Yes hplc->is_volatile Check for volatile impurities

References

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethyl group on one of the phenyl rings makes it a versatile building block for creating complex molecules with enhanced biological activity.[1][2] The efficient and selective synthesis of this benzophenone derivative is, therefore, a topic of significant interest in organic and medicinal chemistry.

This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic details of each approach, provide exemplary experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the optimal catalyst for their specific needs.

Catalytic Strategy 1: Traditional Friedel-Crafts Acylation with Lewis Acids

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[3][4] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone.[3][5][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution A Benzoyl Chloride C Acylium Ion (Electrophile) A->C + AlCl₃ B AlCl₃ (Lewis Acid) D 1-Chloro-4-(trifluoromethyl)benzene E Sigma Complex (Intermediate) D->E + Acylium Ion F This compound E->F - H⁺, - AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials: 1-Chloro-4-(trifluoromethyl)benzene, benzoyl chloride, anhydrous aluminum chloride (AlCl₃), and an inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add the inert solvent and anhydrous AlCl₃.

  • Cool the suspension in an ice bath and slowly add benzoyl chloride via the dropping funnel.

  • After the addition is complete, add 1-Chloro-4-(trifluoromethyl)benzene dropwise while maintaining the low temperature.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Discussion

Advantages:

  • High Yields: This method is known to produce good to excellent yields of the desired product.[7]

  • Well-established: The Friedel-Crafts acylation is a robust and well-understood reaction in organic synthesis.[3][4]

Disadvantages:

  • Stoichiometric Catalyst: A major drawback is the requirement of stoichiometric amounts of the Lewis acid catalyst, as it forms a complex with the product ketone.[8]

  • Waste Generation: The work-up procedure generates a significant amount of acidic waste, which can be an environmental concern.[8]

  • Catalyst Handling: Anhydrous AlCl₃ is moisture-sensitive and can be challenging to handle on a large scale.

Catalytic Strategy 2: Heterogeneous Catalysis with Zeolites in Friedel-Crafts Acylation

To overcome the drawbacks of traditional Lewis acid catalysts, solid acid catalysts like zeolites have been explored for Friedel-Crafts acylation.[8] Zeolites are microporous aluminosilicates that can act as reusable, environmentally friendly catalysts.[9][10][11]

Reaction Mechanism

The reaction mechanism is similar to the traditional method, with the Brønsted or Lewis acid sites within the zeolite pores generating the acylium ion. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction.[11]

G cluster_0 Adsorption and Activation cluster_1 Surface Reaction cluster_2 Desorption A Benzoyl Chloride C Activated Complex A->C B Zeolite Catalyst B->C E Product Formation on Surface C->E D 1-Chloro-4-(trifluoromethyl)benzene D->E F This compound E->F G Regenerated Zeolite E->G

Caption: Workflow for Zeolite-Catalyzed Acylation.

Experimental Protocol

Materials: 1-Chloro-4-(trifluoromethyl)benzene, benzoyl chloride, activated zeolite catalyst (e.g., H-BEA or H-Y), and a high-boiling inert solvent (e.g., dichlorobenzene).

  • Activate the zeolite catalyst by heating under vacuum to remove any adsorbed water.

  • In a reaction vessel, suspend the activated zeolite in the solvent.

  • Add 1-Chloro-4-(trifluoromethyl)benzene and benzoyl chloride to the suspension.

  • Heat the reaction mixture to a high temperature (typically 150-250°C) and stir for several hours, monitoring the reaction by GC.

  • After the reaction, cool the mixture and separate the catalyst by simple filtration.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

  • The filtrate containing the product is then worked up by distillation or crystallization.

Discussion

Advantages:

  • Catalyst Reusability: Zeolites can be easily recovered and reused, making the process more cost-effective and sustainable.[12]

  • Reduced Waste: The work-up is significantly simpler and avoids the generation of large amounts of acidic waste.[8]

  • Shape Selectivity: The porous structure of zeolites can lead to higher selectivity for specific isomers.[13]

Disadvantages:

  • Harsher Conditions: Zeolite-catalyzed acylations often require higher temperatures and longer reaction times compared to traditional methods.

  • Catalyst Deactivation: The catalyst can sometimes be deactivated by the deposition of coke or by strong adsorption of the product.

Catalytic Strategy 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

An alternative approach to the formation of the benzophenone skeleton is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[14] This method involves the coupling of an aryl boronic acid with an aryl halide.[15]

Reaction Mechanism

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst.[15]

G A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B C Aryl-Pd(II)-Halide B->C D Transmetalation (Aryl Boronic Acid) C->D E Diaryl-Pd(II) Complex D->E F Reductive Elimination E->F F->A Regeneration G Biaryl Product F->G

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol

Materials: 2-Chloro-5-(trifluoromethyl)benzoyl chloride, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

  • In a reaction flask, combine the palladium catalyst, the base, and the solvent.

  • Add 2-Chloro-5-(trifluoromethyl)benzoyl chloride and phenylboronic acid to the mixture.

  • Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Discussion

Advantages:

  • High Functional Group Tolerance: Suzuki coupling is compatible with a wide range of functional groups, which can simplify synthetic routes to complex molecules.[14]

  • Mild Reaction Conditions: The reaction often proceeds under milder conditions than Friedel-Crafts acylations.

Disadvantages:

  • Catalyst Cost and Toxicity: Palladium catalysts can be expensive, and residual palladium in the final product can be a concern, especially in pharmaceutical applications.

  • Ligand Sensitivity: The phosphine ligands used are often air-sensitive.

  • Starting Material Availability: The synthesis requires the preparation of a suitable boronic acid or aryl halide precursor.

Comparative Analysis

ParameterFriedel-Crafts (Lewis Acid)Friedel-Crafts (Zeolite)Suzuki-Miyaura Coupling
Catalyst Type HomogeneousHeterogeneousHomogeneous
Typical Catalyst AlCl₃, FeCl₃H-BEA, H-YPd(PPh₃)₄
Catalyst Loading StoichiometricCatalytic (reusable)Catalytic
Reaction Temperature 0 - 100 °C150 - 250 °C80 - 110 °C
Yield Good to ExcellentModerate to GoodGood to Excellent
Waste Generation High (acidic)LowModerate
Catalyst Reusability NoYesNo (practically)
Key Advantage High reactivity, well-establishedEnvironmentally friendly, reusable catalystHigh functional group tolerance
Key Disadvantage High waste, stoichiometric catalystHarsher conditions, potential deactivationCatalyst cost and toxicity

Conclusion

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the synthesis.

  • For laboratory-scale synthesis where high yield is the primary concern and waste disposal is manageable, traditional Friedel-Crafts acylation with a Lewis acid like AlCl₃ remains a viable option.

  • For larger-scale or industrial production where sustainability and catalyst reusability are critical, zeolite-catalyzed Friedel-Crafts acylation presents a greener alternative, albeit potentially requiring process optimization to achieve high conversion rates.

  • When dealing with substrates that have sensitive functional groups, or when a non-acidic route is preferred, the palladium-catalyzed Suzuki-Miyaura cross-coupling offers a powerful and versatile method.

Ultimately, the selection of the most appropriate catalytic system will involve a trade-off between factors such as cost, yield, reaction conditions, and environmental impact. This guide provides the foundational knowledge for researchers to make an informed decision based on their specific synthetic goals.

References

A Comparative Guide to the Photostability of 2-Chloro-5-(trifluoromethyl)benzophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of the photostability of 2-Chloro-5-(trifluoromethyl)benzophenone, a halogenated and trifluoromethylated aromatic ketone. We will explore the core photochemical principles governing its stability, present a standardized protocol for evaluation, and draw comparisons with hypothetical derivatives to illustrate the profound impact of molecular structure on photodegradation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize benzophenone scaffolds in photosensitive applications.

Introduction: The Critical Role of Photostability

Benzophenone and its derivatives are foundational scaffolds in a multitude of applications, including their use as UV filters in sunscreens, as photoinitiators in polymer chemistry, and as key synthons in pharmaceutical development.[1][2] The efficacy and safety of these compounds are intrinsically linked to their photostability—their ability to resist degradation upon exposure to light. For a pharmaceutical ingredient, photodegradation can lead to loss of potency and the formation of potentially toxic photoproducts. Conversely, for a photoinitiator, controlled photochemical reactivity is the desired outcome.

This compound is a compound of particular interest due to its dual substitution with a chloro group and a trifluoromethyl (CF₃) group. The CF₃ group is a powerful electron-withdrawing moiety known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[3] However, these same electronic properties can significantly alter the molecule's photochemical behavior. This guide aims to elucidate these structure-stability relationships.

The Photochemical Landscape of Benzophenone Derivatives

The interaction of benzophenones with light is a well-studied phenomenon. Degradation is not a simple, single-pathway process but rather a complex interplay of direct and indirect photochemical reactions.

Core Mechanism: Excitation and Intersystem Crossing

The primary event in the photochemistry of a benzophenone is the absorption of a photon (hν), which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are renowned for their highly efficient intersystem crossing (ISC) , a process where the molecule rapidly transitions from the S₁ state to a longer-lived, and therefore more reactive, triplet excited state (T₁). It is from this T₁ state that most of the significant photochemistry originates.

Degradation Pathways

Once in the triplet state, the benzophenone derivative can follow several degradation routes:

  • Direct Photolysis : The excited molecule itself undergoes intramolecular reactions, such as bond cleavage or rearrangement, leading to degradation products.

  • Indirect Photolysis & Sensitization : The excited benzophenone acts as a photosensitizer. It can transfer its energy to other molecules, such as molecular oxygen, to generate highly reactive singlet oxygen (¹O₂). It can also react with species in the surrounding environment, such as hydroxyl radicals (•OH), which are often present in aqueous systems.[2][4] The presence of substances like nitrite in water can lead to the formation of reactive nitrogen species (e.g., •NO₂) that also contribute to degradation.[4][5]

The specific pathway that dominates depends heavily on the molecule's substituents and the chemical environment.

Benzophenone_Photodegradation_Pathway cluster_excitation Photo-Excitation cluster_degradation Degradation Pathways cluster_indirect_products Reactive Species Generation S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 UV Light (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) (High Quantum Yield) Direct Direct Photolysis (e.g., Bond Cleavage) T1->Direct Reacts Internally Indirect Indirect Photolysis (Sensitization) T1->Indirect Energy/Electron Transfer DegradationProducts Photodegradation Products Direct->DegradationProducts ROS Reactive Oxygen Species (¹O₂, •OH) Indirect->ROS e.g., with O₂, H₂O RNS Reactive Nitrogen Species (•NO₂ from Nitrite) Indirect->RNS e.g., with NO₂⁻ ROS->DegradationProducts Reacts with Parent Compound RNS->DegradationProducts Reacts with Parent Compound

Caption: General photodegradation mechanism for benzophenone derivatives.

A Validated Protocol for Assessing Photostability

To ensure reliable and comparable data, photostability testing must be conducted under standardized conditions. The following protocol is based on the principles outlined in the ICH Q1B guideline, a global standard for the pharmaceutical industry.[6][7]

Experimental Workflow
  • Sample Preparation :

    • Solid State : A thin layer of the solid compound is placed in a chemically inert, transparent container (e.g., quartz dish).

    • Solution State : Prepare a solution of known concentration in a relevant, photochemically inert solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • Dark Control : An identical sample, completely shielded from light (e.g., wrapped in aluminum foil), is prepared to run alongside the exposed sample. This allows for the differentiation of photodegradation from thermal degradation.[8]

  • Light Source and Exposure :

    • Utilize a calibrated light source capable of emitting both visible and UVA radiation, as specified by ICH Q1B. A xenon arc lamp or a metal halide lamp is typically used.

    • The total exposure must meet a minimum threshold: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

  • Analysis :

    • At predetermined time intervals, aliquots of the solution (or dissolved solid) are withdrawn from both the exposed and dark control samples.

    • The concentration of the parent compound is quantified using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structures of major degradation products.

  • Data Interpretation :

    • Calculate the percentage of degradation by comparing the concentration of the parent compound in the exposed sample to the dark control.

    • The degradation kinetics are often modeled, with many benzophenones following pseudo-first-order kinetics.[1][9]

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_control 2. Controls cluster_exposure 3. Light Exposure cluster_analysis 4. Analysis cluster_results 5. Data Interpretation Prep_Solid Solid Compound (Thin Layer) Exposed Exposed Sample Prep_Solid->Exposed Prep_Solution Solution (Known Concentration) Prep_Solution->Exposed LightSource ICH Q1B Light Source (e.g., Xenon Lamp) Dark Dark Control (Light Shielded) Exposure ≥ 1.2 M lux·hr ≥ 200 W·hr/m² LightSource->Exposure Sampling Time-Point Sampling Exposure->Sampling HPLC HPLC-UV (Quantification) Sampling->HPLC LCMS LC-MS (Identification) Sampling->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Products Product Profiling LCMS->Products

Caption: Standardized workflow for assessing compound photostability.

Comparative Analysis: The Influence of Substituents

Compound Key Structural Feature Predicted Impact on Photostability Mechanistic Rationale
Parent Compound: this compound-Cl and -CF₃ groups (Electron-Withdrawing)Relatively High The strong electron-withdrawing nature of both groups can lower the energy of the n-π* transition, potentially affecting the triplet state reactivity. The C-F bonds in the CF₃ group are exceptionally strong, making it resistant to direct photolytic cleavage.[3]
Derivative A: 4'-Hydroxy- Substituted-OH group (Electron-Donating & H-donor)Decreased The hydroxyl group provides a reactive site for hydrogen abstraction by the triplet ketone or attack by external radicals (e.g., •OH). This often accelerates degradation, as seen in other hydroxylated benzophenones.[4]
Derivative B: 4'-Amino- Substituted-NH₂ group (Strongly Electron-Donating)Significantly Decreased The amino group is a powerful electron donor and is highly susceptible to photo-oxidation. This substitution would likely introduce significant instability and lead to complex degradation pathways.
Derivative C: 4'-Sulfonic Acid- Substituted-SO₃H group (Electron-Withdrawing & Water Solubilizing)Potentially Increased in certain media This group is strongly deactivating and increases water solubility. In one study, a sulfonate group on a benzophenone derivative (BP4) was shown to reduce its degradation by nitrite-generated radicals, suggesting it can confer stability against specific indirect photolysis pathways.[4][5]

Key Factors That Modulate Photodegradation

The photostability of a compound is not an intrinsic constant but is heavily influenced by its environment.

  • Solvent and Matrix : The polarity of the solvent can influence the energy levels and lifetimes of the excited states. In natural waters, the presence of dissolved organic matter (DOM) and inorganic ions like nitrite can drastically accelerate degradation through indirect photolysis mechanisms.[5][9]

  • pH of the Medium : The pH can alter the protonation state of certain functional groups (like -OH, -NH₂, or -SO₃H), which in turn affects their electronic properties and reactivity.

  • Presence of Oxygen : Molecular oxygen is a critical participant in many photosensitization pathways, acting as an efficient quencher of triplet states to produce singlet oxygen. Experiments run under inert (e.g., nitrogen or argon) versus aerobic conditions can yield vastly different results.

Conclusion and Outlook

The photostability of this compound is predicted to be relatively high compared to derivatives bearing electron-donating or labile functional groups. Its stability is conferred by the robust C-F bonds and the electron-withdrawing nature of its substituents.

When designing or evaluating derivatives of this scaffold, researchers must consider the following:

  • For Pharmaceutical Applications : To maximize stability, avoid introducing photosensitive functional groups like phenols or anilines. Further halogenation or the introduction of other strongly electron-withdrawing groups may enhance photostability.

  • For Photoinitiator Applications : To increase photoreactivity, the introduction of groups that can participate in hydrogen abstraction or electron transfer processes would be beneficial.

Ultimately, the photostability of any new derivative must be confirmed through rigorous experimental testing following standardized guidelines. This ensures that the compound will perform as expected in its intended application, guaranteeing both efficacy and safety.

References

A Comparative Guide to the Biological Activity of 2-Benzoylpyridine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the identification of small molecules that can effectively target critical cellular machinery for cancer cell proliferation remains a paramount objective. Among the diverse scaffolds explored, the 2-benzoylpyridine core has emerged as a promising framework for the development of potent anticancer agents. This guide provides an in-depth comparison of the biological activity of a series of 2-benzoylpyridine analogs, with a focus on their structure-activity relationships (SAR) as inhibitors of tubulin polymerization. The experimental data presented herein is primarily derived from a pivotal study by Li and colleagues, offering a clear rationale behind the design and evaluation of these compounds.[1][2]

Introduction: The Rationale for Targeting Tubulin with 2-Benzoylpyridine Analogs

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis makes them an attractive target for cancer chemotherapy. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

The 2-benzoylpyridine scaffold has been identified as a privileged structure capable of interacting with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. This guide will delve into a systematic analysis of a series of 6-aryl-2-benzoyl-pyridines, dissecting how subtle structural modifications influence their antiproliferative activity against a panel of human cancer cell lines.

Comparative Analysis of Antiproliferative Activity

The central focus of this guide is the comparative analysis of a series of 6-aryl-2-benzoyl-pyridine analogs. The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data clearly illustrates the impact of substitutions on both the 6-aryl ring and the benzoyl moiety.

Table 1: In Vitro Antiproliferative Activity (IC50, nM) of 6-Aryl-2-benzoyl-pyridine Analogs [1][2]

CompoundR1R2A375 (Melanoma)HCT116 (Colon)A549 (Lung)MDA-MB-231 (Breast)PANC-1 (Pancreatic)Average IC50
4a HH151821253021.8
4b 4-FH8.29.511141611.7
4c 4-ClH5.16.37.59.1107.6
4d 4-BrH4.55.86.98.59.26.9
4e 4-CH3H253135404835.8
4f 4-OCH3H384552606852.6
4v 4-Br3,4,5-(OCH3)31.2 1.5 1.9 2.1 2.5 1.8
Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals several key SAR trends:

  • Substitution on the 6-Aryl Ring (R1):

    • Halogen Substitution: The introduction of a halogen at the para-position of the 6-aryl ring significantly enhances antiproliferative activity. The potency follows the trend Br > Cl > F > H, with the bromo-substituted analog 4d exhibiting the highest potency among the monosubstituted compounds. This suggests that the size and electronegativity of the halogen atom play a crucial role in the interaction with the target protein.

    • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (4e ) and methoxy (4f ), at the para-position of the 6-aryl ring leads to a notable decrease in activity compared to the unsubstituted analog 4a . This indicates that electron-withdrawing or sterically favorable substitutions are preferred at this position.

  • Substitution on the Benzoyl Ring (R2):

    • The most potent compound in the series, 4v , features a 3,4,5-trimethoxy substitution on the benzoyl ring in addition to the 4-bromo substitution on the 6-aryl ring. This dramatic increase in potency highlights a synergistic effect between the substitutions on both aromatic rings. The trimethoxyphenyl moiety is a well-known feature of many potent tubulin inhibitors that bind to the colchicine site, suggesting that these groups are critical for optimal binding.

Mechanism of Action: Tubulin Polymerization Inhibition

To elucidate the mechanism underlying the potent antiproliferative activity of these 2-benzoylpyridine analogs, their effect on tubulin polymerization was investigated.

Experimental Protocol: Tubulin Polymerization Assay
  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

    • Test compounds dissolved in DMSO

    • Paclitaxel and Colchicine (positive and negative controls)

    • 96-well microplate reader with temperature control

  • Procedure:

    • A solution of tubulin (3 mg/mL) in polymerization buffer is prepared and kept on ice.

    • Test compounds at various concentrations are added to the wells of a 96-well plate.

    • The tubulin solution is added to the wells containing the test compounds.

    • The plate is immediately placed in a microplate reader pre-warmed to 37°C.

    • The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

The results of the tubulin polymerization assay demonstrated that compound 4v potently inhibits microtubule assembly in a concentration-dependent manner, confirming that its cytotoxic effect is mediated through the disruption of microtubule dynamics.

In Vivo Antitumor Efficacy

The promising in vitro activity of the lead compound 4v prompted its evaluation in a preclinical in vivo cancer model.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model:

    • Athymic nude mice (6-8 weeks old)

  • Cell Line:

    • A375 human melanoma cells

  • Procedure:

    • A375 cells (5 x 10^6 cells per mouse) are subcutaneously injected into the flank of each mouse.

    • When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups.

    • Compound 4v (formulated in a suitable vehicle) is administered to the treatment group via intraperitoneal injection at a specified dose and schedule.

    • The control group receives the vehicle only.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

The in vivo studies revealed that compound 4v significantly suppressed the growth of A375 melanoma tumors in mice, induced tumor necrosis, and disrupted tumor angiogenesis.[1][2] These findings underscore the therapeutic potential of this class of compounds.

Visualizing the Scientific Workflow

To provide a clearer understanding of the experimental process and the logical flow of this research, the following diagrams have been generated.

Experimental Workflow for Evaluating 2-Benzoylpyridine Analogs

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Data Analysis & SAR Synthesis Synthesis of 2-Benzoylpyridine Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification CellLines Panel of Human Cancer Cell Lines Purification->CellLines MTT_Assay Antiproliferative Activity (IC50) CellLines->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay MTT_Assay->Tubulin_Assay Mechanism of Action Xenograft Xenograft Tumor Model Tubulin_Assay->Xenograft Promising Candidate Efficacy Antitumor Efficacy Evaluation Xenograft->Efficacy SAR Structure-Activity Relationship Analysis Efficacy->SAR Lead_Optimization Lead Compound Identification SAR->Lead_Optimization

Caption: Workflow for the synthesis, in vitro and in vivo evaluation of 2-benzoylpyridine analogs.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G Compound 2-Benzoylpyridine Analog (e.g., 4v) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Dynamics Disruption Polymerization->Microtubule Leads to MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with complex chemical entities like 2-Chloro-5-(trifluoromethyl)benzophenone demands not only precision in application but also unwavering diligence in handling and disposal. This compound, a halogenated benzophenone derivative, requires a specific and meticulous disposal protocol to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a direct, procedural framework grounded in established safety science, moving beyond a simple checklist to explain the critical reasoning behind each step.

Core Principle: Hazard-Based Waste Segregation

The fundamental principle governing the disposal of this compound is its chemical structure. The presence of both a chlorine atom and a trifluoromethyl group classifies it unequivocally as a halogenated organic compound .[1][2] This classification is the primary determinant for its disposal pathway.

Causality: Halogenated compounds cannot be disposed of with general organic waste. During incineration, which is a common method for chemical waste destruction, these halogens can form highly corrosive and toxic byproducts (e.g., hydrogen chloride, hydrogen fluoride) if the disposal facility is not specifically equipped to handle them.[3] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly increased disposal costs and potential regulatory violations.[2][4] Therefore, under no circumstances should this compound or its residues be poured down a drain or mixed with non-halogenated solvent waste.[1][5]

Hazard Identification Summary

The immediate risks associated with handling this compound necessitate the use of stringent safety measures. Its hazard profile, derived from safety data sheets, is summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed.[6]
Skin IrritationH315Causes skin irritation.[6][7]
Eye IrritationH319Causes serious eye irritation.[6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation.[6][8]

Pre-Disposal Safety Protocol: Engineering Controls and PPE

Before beginning any transfer or disposal process, establishing a safe working environment is paramount. This protocol is designed to prevent exposure through inhalation, ingestion, or skin/eye contact.

  • Engineering Controls: All handling and transferring of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[1][6] This is the most effective way to control the inhalation of dust or vapors, which may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal safety.

    • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3][9]

    • Hand Protection: Wear nitrile gloves.[1] Avoid touching the outer surface of the glove upon removal and dispose of contaminated gloves in accordance with laboratory practices.[10]

    • Protective Clothing: A standard lab coat and closed-toe shoes are mandatory to protect against accidental spills.[1]

Step-by-Step Disposal Workflow

This section provides a direct, sequential protocol for the safe collection and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Immediately identify the waste as "Halogenated Organic Waste." This is the most critical decision point in the process. Any solvent used to dissolve or rinse glassware containing this compound must also be treated as halogenated waste.[5]

Step 2: Select the Appropriate Waste Container

Use a dedicated, properly labeled container specifically for halogenated waste.[1][5]

  • Material: A polyethylene or other chemically compatible container is recommended. Halogenated compounds can degrade to form acidic byproducts that may corrode metal containers.[11]

  • Integrity: The container must have a tightly sealing cap to prevent the escape of vapors and be free of leaks or damage.[2][5]

Step 3: Proper Labeling

As soon as the first drop of waste is added, the container must be labeled. The label must include:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "this compound" and any other components in the waste stream.[5]

  • An indication of the associated hazards (e.g., Irritant, Toxic).

Step 4: Transferring the Waste
  • Perform all transfers inside a chemical fume hood.

  • If transferring solid material, minimize dust generation.[8]

  • Keep the waste container closed at all times except when actively adding waste.[5] This is a crucial step to minimize ambient vapor concentration.

Step 5: Storage of Waste Container
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[7][11]

  • Ensure the container is stored in secondary containment to manage potential leaks.[2]

Step 6: Final Disposal
  • Do not attempt to neutralize or dispose of the chemical waste yourself.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10] The final disposal method will likely be high-temperature incineration at a facility equipped with afterburners and scrubbers to handle halogenated compounds.[8]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for chemical waste disposal.

G cluster_0 Disposal Workflow Start Identify Chemical Waste [this compound] CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen Halogenated YES: Classify as HALOGENATED ORGANIC WASTE CheckHalogen->Halogenated Yes NonHalogenated NO: Classify as Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No HalogenContainer Use Designated Halogenated Waste Container Halogenated->HalogenContainer LabelWaste Label with Contents & 'Hazardous Waste' HalogenContainer->LabelWaste EHS_Disposal Arrange for Pickup by Licensed Waste Contractor LabelWaste->EHS_Disposal

Caption: Decision workflow for proper chemical waste segregation.

Emergency Procedure: Spill Management

In the event of an accidental spill, a swift and correct response is critical.

  • For Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[6]

    • Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container, avoiding dust creation.[7][8]

    • Clean the spill area as appropriate and decontaminate any tools used.

  • For Large Spills:

    • Evacuate the area immediately.[5]

    • Alert your institution's emergency response team or EHS office and, if necessary, call 911.[5]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The procedural foundation rests on the correct chemical characterization of the waste as halogenated , which dictates its segregation, containerization, and ultimate disposal pathway. By adhering to this scientifically grounded protocol, researchers uphold their professional responsibility, ensuring that their work's lifecycle concludes safely and in full regulatory compliance.

References

Essential Protective Measures for Handling 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2-Chloro-5-(trifluoromethyl)benzophenone (CAS No. 789-96-8), a compound requiring meticulous handling due to its specific hazard profile. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively, ensuring both personal protection and experimental integrity.

Hazard Analysis: Understanding the Risks

This compound is a compound that demands respect. A thorough understanding of its hazards is the foundation of safe handling. The primary risks are associated with direct contact and inhalation. According to its Safety Data Sheet (SDS), the compound is classified with several hazard statements, which dictate the necessary protective measures.[1]

This chemical is known to be harmful if swallowed, and it can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Exposure can lead to immediate discomfort and potential long-term health effects if not managed properly. Therefore, all handling procedures must be designed to eliminate or minimize these routes of exposure.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarningGHS07
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07

The Core of Protection: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

Primary Protective Gear
  • Eye and Face Protection: Given the serious eye irritation risk (H319), chemical safety goggles are the minimum requirement.[1][2] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[2][3] This dual-layer protection is crucial to prevent irreversible eye damage.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned to protect against skin contact.[3] Disposable coveralls can provide additional protection, particularly during large-scale operations or when cleaning spills. All skin must be covered; therefore, long pants and closed-toe, closed-heel shoes are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact, but they should be inspected for tears or punctures before each use.[4] For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves should be considered. Always consult the glove manufacturer's resistance guide for specific breakthrough times. Gloves should be changed immediately if contamination is suspected.

Respiratory Protection

Due to the risk of respiratory irritation (H335), all handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[2][5] This engineering control is the primary method for preventing inhalation exposure. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with the appropriate cartridges is required.[6] A full respiratory protection program, including fit-testing and training, is necessary if respirators are used.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Safe Handling Workflow

The following diagram illustrates the critical decision points and actions required for safely managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Review SDS & Assess Risks PPE_Select 2. Select & Inspect PPE Prep->PPE_Select Eng_Control 3. Verify Engineering Controls (Fume Hood) PPE_Select->Eng_Control Handling 4. Work Within Fume Hood Eng_Control->Handling Proceed to Handling Transfer 5. Use Spatula for Solids to Minimize Dust Handling->Transfer Labeling 6. Keep Containers Closed & Labeled Transfer->Labeling Decon 7. Decontaminate Work Area Labeling->Decon Experiment Complete Doff 8. Doff PPE Correctly Decon->Doff Waste 9. Segregate & Dispose as Hazardous Waste Doff->Waste

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7][8] Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Finally, don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: Conduct all work in a chemical fume hood to minimize inhalation of dust or vapors.[5] When transferring the solid, use a spatula to prevent the generation of dust.[4] Avoid pouring the powder if possible.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] The storage area should be secure and accessible only to authorized personnel.[1][7]

  • Decontamination: After handling, thoroughly clean the work area. Wash your hands thoroughly with soap and water after removing your gloves.[1]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[1][7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

  • Small Spills: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[4] Collect the material in a sealed, labeled container for hazardous waste.[4][8] Clean the spill area with an inert absorbent material.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[9]

  • Solid Waste: Place contaminated materials, such as used gloves, weighing papers, and absorbent pads, into a clearly labeled hazardous waste container.[4]

  • Chemical Waste: The chemical itself and any solutions containing it should be collected in a designated, sealed, and properly labeled container for chemical waste.[7][9]

  • Waste Pickup: Adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for waste collection.[4] Never dispose of this chemical down the drain or in regular trash.[5]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, protecting yourself, your colleagues, and the integrity of your work.

References

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